Mitochondrial fusion promoter M1
Description
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Properties
IUPAC Name |
4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVDGZYJHHYIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893486 | |
| Record name | Mitochondrial Fusion Promoter M1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219315-22-7 | |
| Record name | Mitochondrial Fusion Promoter M1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Mitochondrial Fusion Promoter M1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule Mitochondrial Fusion Promoter M1 (M1). It details its mechanism of action, associated signaling pathways, therapeutic potential, and key experimental data and protocols for its use in a research setting.
Introduction to Mitochondrial Dynamics and M1
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their morphology, function, and cellular homeostasis.[1][2] This balance is crucial for processes like ATP production, calcium signaling, and apoptosis.[3] The core machinery for mitochondrial fusion involves Mitofusins (Mfn1 and Mfn2) for the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) for the inner membrane.[1][4] An imbalance, often leading to excessive mitochondrial fragmentation, is implicated in a range of pathologies, including neurodegenerative diseases, diabetic complications, and ischemia-reperfusion injury.[2][5][6][7]
This compound (CAS 219315-22-7) is a cell-permeable phenylhydrazone compound identified as a potent modulator of mitochondrial dynamics.[8] It promotes the elongation of fragmented mitochondria, thereby restoring mitochondrial function and protecting cells against fragmentation-associated stress and cell death.[9][10] M1 has emerged as a valuable research tool and a potential therapeutic agent for diseases linked to mitochondrial dysfunction.[5][11][12]
Mechanism of Action
M1's primary mechanism involves promoting mitochondrial fusion, particularly in cells with fragmented mitochondria.[13] Its pro-fusion activity is dependent on the core mitochondrial fusion machinery. Studies have shown that M1 is ineffective in cells completely lacking both Mfn1 and Mfn2, or in OPA1-knockout cells, indicating it requires a basal level of fusion activity to exert its effects.[13]
M1 has been shown to significantly increase the expression of key fusion proteins, including Mfn1, Mfn2, and particularly OPA1.[9] In a model of diabetic cardiomyopathy, M1 administration attenuated the reduction in OPA1 expression, which was critical for its protective effects.[5] The knockdown of OPA1 using siRNA blunted the beneficial outcomes of M1 treatment, confirming the OPA1-dependent nature of its action.[5] While early reports suggested a potential interaction with ATP synthase subunits, subsequent studies in human iPSCs did not find changes in the expression of ATP5A or ATP5B, suggesting this is not the primary mechanism.[13]
The molecule acts to rebalance (B12800153) mitochondrial dynamics, enhancing cellular respiration and overall mitochondrial health.[9][11]
Figure 1: Mechanism of M1 on the core mitochondrial fusion machinery.
Signaling Pathway Modulation: PI3K/AKT Inhibition
Recent research has uncovered a role for M1 in modulating cellular signaling pathways beyond the direct fusion machinery. In a model of cigarette smoke-induced airway inflammation, M1 was found to exert its protective effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[14][15] Activation of this pathway is linked to inflammation and oxidative stress. By suppressing the phosphorylation and activation of PI3K and AKT, M1 significantly reduced the release of inflammatory cytokines (IL-6, IL-8, TNF-α) and markers of oxidative stress.[14]
Figure 2: M1 inhibits the PI3K/AKT pathway to reduce inflammation.
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies involving M1.
Table 1: In Vitro Efficacy of M1
| Parameter | Cell Line | Condition | M1 Concentration | Duration | Result | Reference |
| Mitochondrial Elongation | Mfn1-/- MEFs | - | EC₅₀ = 5.3 µM | - | Promotes elongation | [16] |
| Mitochondrial Elongation | Mfn2-/- MEFs | - | EC₅₀ = 4.42 µM | - | Promotes elongation | [16] |
| Mitochondrial Morphology | Human iPSCs | - | 5-10 µM | 48 h | Significantly reduced granular mitochondria | [13] |
| Mito ROS | BRIN-BD11 Pancreatic β-cells | Cholesterol Exposure | 20 µM | 12 h | Decreased to 1.0±0.44 fold | [9] |
| Mitochondrial Membrane Potential | BRIN-BD11 Pancreatic β-cells | Cholesterol Exposure | 20 µM | 12 h | Increased from 0.29±0.05 to 0.5±0.07 fold | [9] |
| Oxygen Consumption Rate | BRIN-BD11 Pancreatic β-cells | Cholesterol Exposure | 20 µM | 12 h | Prevented impairment | [9] |
| Glucose Stimulated Insulin Secretion (GSIS) | BRIN-BD11 Pancreatic β-cells | Cholesterol Exposure | 20 µM | 12 h | Restored GSIS function | [9] |
| Fusion Protein Expression | TM3 Leydig cells | Triphenyl Phosphate (TPHP) | 1 µM | 12 h | Significantly increased Mfn1, Mfn2, Opa1 | [9] |
Table 2: In Vivo Efficacy of M1
| Animal Model | Disease/Injury Model | M1 Dosage | Administration | Outcome | Reference |
| Sprague-Dawley Rats | Diabetic Cardiomyopathy (STZ-induced) | 2 mg/kg/day | Intraperitoneal | Attenuated oxidative stress, improved mitochondrial function, alleviated DCM | [5] |
| Wistar Rats | Cardiac Ischemia/Reperfusion (I/R) Injury | 2 mg/kg | Intravenous | Reduced brain mitochondrial dysfunction, apoptosis, and inflammation | [9][17] |
| Rats | Doxorubicin-induced "Chemobrain" | 2 mg/kg | - | Improved novel object recognition deficits | [16] |
| Mice | Optic Nerve Damage | - | - | Enhanced axon regeneration and restored visual function | [10][12] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols from cited literature.
Protocol 1: In Vitro Assessment of M1 in High-Glucose-Stressed Cardiomyocytes
-
Cell Culture: Primary neonatal rat cardiomyocytes are isolated and cultured in DMEM.
-
Induction of Stress: To simulate diabetic conditions, cells are cultured in a high glucose (HG) medium (33 mmol/L) for a specified period (e.g., 24-48 hours). A normal glucose (NG) medium (5.5 mmol/L) serves as the control.[5]
-
M1 Treatment: M1, dissolved in DMSO, is added to the HG culture medium at a final concentration (e.g., 10 µM) and incubated for 6-24 hours.[5] A vehicle control (DMSO) is run in parallel.
-
Mitochondrial Morphology Analysis: Cells are stained with a mitochondria-specific dye (e.g., MitoTracker Red CMXRos). Images are captured via confocal microscopy and mitochondrial length/morphology is quantified using imaging software (e.g., ImageJ).
-
Western Blotting: Cell lysates are collected to analyze the protein expression levels of OPA1, Mfn1, Mfn2, and markers for oxidative stress or apoptosis.
-
Functional Assays: Mitochondrial function is assessed by measuring mitochondrial membrane potential (e.g., using JC-1 dye), ATP production (luciferase-based assay), and reactive oxygen species (ROS) production (e.g., using MitoSOX Red).[5]
Figure 3: General experimental workflow for in vitro M1 studies.
Protocol 2: In Vivo Assessment of M1 in a Rat Model of Diabetic Cardiomyopathy
-
Animal Model: Male Sprague-Dawley rats are used. Diabetes is induced via a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at 65 mg/kg.[5] Control animals receive a vehicle injection. Blood glucose levels are monitored to confirm the diabetic model.
-
M1 Administration: Several weeks (e.g., seven) after STZ injection, diabetic rats are randomly assigned to treatment groups. M1 is administered daily via intraperitoneal injection at a dose of 2 mg/kg/day for a chronic period (e.g., six weeks).[5] Control diabetic and non-diabetic rats receive vehicle injections.
-
Echocardiography: Cardiac function is assessed non-invasively using echocardiography at baseline and at the end of the treatment period to measure parameters like ejection fraction and fractional shortening.
-
Tissue Collection and Analysis: At the end of the study, rats are euthanized, and heart tissues are collected.
-
Histology: A portion of the heart tissue is fixed, sectioned, and stained (e.g., with H&E or Masson's trichrome) to assess cardiac morphology and fibrosis.
-
Biochemical Assays: Heart tissue homogenates are used to measure markers of oxidative stress (e.g., malondialdehyde levels, superoxide (B77818) dismutase activity).[14]
-
Molecular Analysis: Western blotting or qPCR is performed on tissue lysates to quantify the expression of mitochondrial dynamics proteins (OPA1, Mfn1/2, Drp1) and other relevant markers.[5][14]
Conclusion
This compound is a powerful small molecule for modulating mitochondrial dynamics. Its well-defined, OPA1-dependent mechanism of action makes it a specific tool for studying the consequences of enhanced mitochondrial fusion. Preclinical data strongly support its therapeutic potential in a variety of disease models characterized by mitochondrial fragmentation, including diabetic complications, neurodegeneration, and ischemia-reperfusion injury. For drug development professionals, M1 represents a promising lead compound for targeting the fundamental process of mitochondrial dynamics to combat complex diseases. Further research into its pharmacokinetics, safety profile, and efficacy in additional models is warranted.
References
- 1. Mitochondrial Fusion and Fission: The fine-tune balance for cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial dynamics–fusion, fission, movement, and mitophagy–in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A detailed review of pharmacology of MFN1 (mitofusion-1)-mediated mitochondrial dynamics: Implications for cellular health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitofusins and OPA1 Mediate Sequential Steps in Mitochondrial Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Dynamics in Neurodegenerative Diseases: Unraveling the Role of Fusion and Fission Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial fission and fusion in neurodegenerative diseases:Ca2+ signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Benchchem [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Oxidative Phosphorylation | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. Mitochondrial Fusion Promoter Given During Ischemia Has Greater Neuroprotective Efficacy Than When Given at Onset of Reperfusion in Rats with Cardiac Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of M1 Muscarinic Acetylcholine Receptor Modulators in Neurodegenerative Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The M1 muscarinic acetylcholine (B1216132) receptor (mAChR M1) has emerged as a compelling therapeutic target for mitigating cognitive deficits associated with neurodegenerative diseases, notably Alzheimer's disease and schizophrenia.[1][2] This technical guide provides an in-depth overview of the mechanism of action of M1 receptor modulators, focusing on both orthosteric agonists and positive allosteric modulators (PAMs). It summarizes key preclinical data for prominent investigational compounds, details the experimental protocols for assessing their efficacy and pharmacological properties, and visualizes the core signaling pathways involved. The presented information aims to equip researchers and drug development professionals with a comprehensive understanding of the therapeutic potential and scientific underpinnings of targeting the M1 receptor.
Introduction: The M1 Receptor as a Therapeutic Target
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions critical for learning and memory, such as the hippocampus and cortex.[3][4] Its activation is integral to synaptic plasticity and cognitive processes.[3] In Alzheimer's disease, the cholinergic system undergoes significant degeneration, leading to a decline in acetylcholine levels and contributing to cognitive impairment.[1] While acetylcholinesterase inhibitors offer some symptomatic relief, their efficacy is limited and does not address the underlying pathology.[5] Direct activation of the M1 receptor presents a more targeted approach to enhance cholinergic signaling and potentially offers both symptomatic and disease-modifying benefits.[1][6]
M1 receptor activation has been shown to modulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway and to reduce the hyperphosphorylation of tau protein, two key pathological hallmarks of Alzheimer's disease.[1][5][7] This dual mechanism of action, combining cognitive enhancement with potential disease modification, has driven the development of selective M1 receptor agonists and, more recently, positive allosteric modulators (PAMs). PAMs offer the advantage of enhancing the effect of the endogenous neurotransmitter acetylcholine, which may provide a more nuanced and physiological modulation of receptor activity with a potentially better side-effect profile compared to direct agonists.[8][9]
Mechanism of Action: Signaling Pathways
The M1 receptor primarily couples to the Gq/11 family of G-proteins.[4][10] Upon agonist or PAM-facilitated acetylcholine binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10] The rise in cytosolic calcium and the presence of DAG activate protein kinase C (PKC).
This canonical signaling cascade has several downstream consequences relevant to the pathophysiology of Alzheimer's disease. Activation of the M1 receptor can:
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Promote non-amyloidogenic APP processing: M1 receptor signaling can increase the activity of α-secretase (ADAM17), which cleaves APP within the amyloid-beta (Aβ) domain, thus precluding the formation of neurotoxic Aβ peptides.[1][5] Concurrently, it can decrease the activity of β-secretase 1 (BACE1), the initial enzyme in the amyloidogenic pathway.[5]
-
Reduce tau hyperphosphorylation: The M1 signaling cascade can inhibit the activity of glycogen (B147801) synthase kinase 3β (GSK-3β), a key kinase responsible for the hyperphosphorylation of the tau protein.[6][7] Hyperphosphorylated tau aggregates to form neurofibrillary tangles, another hallmark of Alzheimer's disease.
The following diagram illustrates the M1 receptor signaling pathway and its influence on APP processing and tau phosphorylation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 4. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of Muscarinic M1 Receptor Exacerbates Alzheimer's Disease–Like Pathology and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Mitochondrial Fusion Promoter M1: A Technical Guide
Abstract
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their morphology, distribution, and function. An imbalance in mitochondrial dynamics, particularly a shift towards excessive fission, is implicated in a variety of human diseases, including neurodegenerative disorders, metabolic diseases, and cardiovascular conditions. Small molecules that can modulate mitochondrial dynamics, therefore, represent a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of the mitochondrial fusion promoter M1, a small molecule that has demonstrated significant potential in preclinical studies. This document is intended for researchers, scientists, and drug development professionals interested in the field of mitochondrial dynamics and therapeutics.
Introduction
Mitochondrial fusion is a critical cellular process mediated by a dedicated protein machinery, including Mitofusins 1 and 2 (Mfn1/2) on the outer mitochondrial membrane and Optic Atrophy 1 (OPA1) on the inner mitochondrial membrane. This process allows for the exchange of mitochondrial DNA, proteins, and metabolites, ensuring the integrity and proper function of the mitochondrial network. Deficiencies in mitochondrial fusion lead to mitochondrial fragmentation, impaired cellular respiration, and increased susceptibility to cell death.
The small molecule M1 (4-chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol) was identified through a high-throughput screen for compounds capable of promoting mitochondrial fusion in mammalian cells. It has since been characterized as a potent promoter of mitochondrial fusion, demonstrating protective effects in a range of cellular and animal models of disease.
Physicochemical Properties of M1
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀Cl₄N₂O | [1] |
| Molecular Weight | 364.05 g/mol | [1] |
| CAS Number | 219315-22-7 | [1] |
| Appearance | White to beige powder | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol | [3] |
| Purity | ≥95% (HPLC) | [2] |
| Storage | Store at -20°C |
Biological Activity and In Vitro Efficacy
M1 has been shown to promote mitochondrial elongation and counteract mitochondrial fragmentation induced by various stressors in a variety of cell types.
Effects on Mitochondrial Morphology
M1 induces a shift from fragmented to elongated and interconnected mitochondrial networks.
| Cell Type | Condition | M1 Concentration | Observed Effect | Reference |
| Mfn1 KO MEFs | - | 5 µM | Increased mitochondrial elongation | [4] |
| Mfn2 KO MEFs | - | 5 µM | Increased mitochondrial elongation | [4] |
| SH-SY5Y cells | MPP+ induced fragmentation | 5 µM | Protection against fragmentation | [5] |
| Pancreatic β-cells (BRIN-BD11) | Cholesterol-induced fragmentation | 20 µM | Restoration of mitochondrial architecture | [4] |
| Human Airway Smooth Muscle Cells | Cigarette Smoke Extract (CSE) | - | Attenuated CSE-induced fragmentation | [6] |
Effects on Cellular Respiration and Metabolism
M1 has been demonstrated to improve mitochondrial respiratory function in cells with compromised mitochondrial dynamics.
| Cell Type | Condition | M1 Concentration | Observed Effect | Reference |
| Pancreatic β-cells (BRIN-BD11) | Cholesterol exposure | 20 µM | Prevented impairment of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) | [4] |
| Pancreatic β-cells (BRIN-BD11) | Cholesterol exposure | 20 µM | Restored Glucose Stimulated Insulin Secretion (GSIS) | [4] |
| Effector T cells | - | - | Induced a memory T cell morphology and improved cellular respiration |
Effects on Protein Expression
M1 modulates the expression of key proteins involved in mitochondrial dynamics.
| Cell Type | Condition | M1 Concentration | Protein | Change in Expression | Reference |
| TM3 cells | TPHP-induced stress | 1 µM | Mfn1, Mfn2, OPA1 | Increased | [4] |
| BEAS-2B cells | CSE exposure | - | MFN2, OPA1 | Increased | [7] |
| BEAS-2B cells | CSE exposure | - | DRP1, MFF | Decreased | [7] |
| Diabetic rat hearts | Diabetes | 2 mg/kg/day (in vivo) | OPA1 | Attenuated reduction | [8] |
In Vivo Efficacy
M1 has demonstrated therapeutic potential in several animal models of disease.
| Animal Model | Disease/Injury Model | M1 Dosage | Route of Administration | Key Findings | Reference |
| Rat | Cardiac Ischemia/Reperfusion Injury | 2 mg/kg | Intravenous | Alleviated cardiac and brain damage | [4] |
| Rat | Diabetic Cardiomyopathy | 2 mg/kg/day for 6 weeks | Intraperitoneal | Attenuated oxidative stress, improved mitochondrial function, and alleviated DCM | [8] |
| Mouse | Cigarette Smoke-Induced Airway Inflammation | - | - | Attenuated lung histologic damage and mucus hypersecretion | [7] |
| Rat | Optic Nerve Damage | - | - | Enhanced axon regeneration |
Mechanism of Action
The precise molecular target of M1 is still under investigation, but its mechanism of action involves the modulation of the mitochondrial fusion machinery and key cellular signaling pathways.
Modulation of Mitochondrial Fusion Proteins
M1 promotes mitochondrial fusion by influencing the expression and/or activity of Mfn1, Mfn2, and OPA1.[4][8] It appears to require a basal level of these proteins to exert its effect, as it does not promote fusion in cells completely lacking both Mfn1 and Mfn2.[9]
Involvement of the PI3K/AKT Signaling Pathway
Recent studies have elucidated a role for the PI3K/AKT pathway in mediating the protective effects of M1.[7][10] In a model of cigarette smoke-induced airway inflammation, M1 was found to inhibit the activation of the PI3K/AKT signaling pathway.[7][10] This suggests that M1's therapeutic effects may be, in part, due to its ability to modulate this key signaling cascade that is often dysregulated in inflammatory conditions.
Signaling Pathway Diagram
Experimental Protocols
In Vitro Treatment with M1
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Stock Solution Preparation: Prepare a 10-100 mM stock solution of M1 in sterile DMSO. Store aliquots at -20°C.
-
Cell Culture: Culture cells of interest in their appropriate growth medium to the desired confluency.
-
Treatment: Dilute the M1 stock solution in fresh culture medium to the desired final concentration (typically 1-20 µM).[4] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells with M1 for the desired duration (e.g., 12-24 hours), depending on the specific assay.[4]
Mitochondrial Morphology Analysis
-
Staining: Stain mitochondria with a fluorescent probe such as MitoTracker Green or by immunofluorescence for a mitochondrial protein (e.g., TOM20, Hsp60).
-
Imaging: Acquire images using a confocal or fluorescence microscope with appropriate filter sets.
-
Quantification: Analyze mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji). Quantify parameters such as mitochondrial length, aspect ratio, form factor, and the percentage of cells with fragmented versus tubular mitochondria.
Cellular Respiration Assay (Seahorse XF Analyzer)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
M1 Treatment: Treat cells with M1 or vehicle control for the desired duration.
-
Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Seahorse Assay: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Data Analysis: Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound is a promising small molecule with significant therapeutic potential for diseases associated with mitochondrial dysfunction. Its ability to promote mitochondrial fusion, improve cellular respiration, and modulate key signaling pathways underscores its importance as a tool for both basic research and drug development. Future research should focus on identifying the direct molecular target of M1, further elucidating its downstream signaling pathways, and evaluating its safety and efficacy in a broader range of preclinical disease models. These efforts will be crucial for translating the potential of M1 into novel therapies for patients with mitochondrial-related diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound (#55199) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Cigarette smoke-induced mitochondrial fragmentation and dysfunction in human airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Role of M1 Macrophages in Mitochondrial Dynamics: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Classically activated, pro-inflammatory M1 macrophages are critical drivers of the innate immune response. Their function is underpinned by a profound metabolic and mitochondrial reprogramming. This guide provides an in-depth examination of the role of mitochondrial dynamics—the balance between mitochondrial fission and fusion—in M1 macrophage polarization and function. We will explore the core signaling pathways that link inflammatory stimuli to the mitochondrial fission machinery, detail the functional consequences of these morphological changes, present key quantitative data, and provide detailed protocols for cornerstone experiments in this field. The central thesis is that Drp1-mediated mitochondrial fission is a hallmark of M1 polarization, essential for the metabolic shift and effector functions that define this phenotype.
Metabolic and Mitochondrial Reprogramming in M1 Macrophages
M1 macrophage polarization, typically induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), is characterized by a dramatic shift in cellular metabolism away from oxidative phosphorylation (OXPHOS) towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1][2][3] This metabolic switch is not merely for rapid ATP production but is integral to the macrophage's pro-inflammatory function.[3]
This transition involves:
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Upregulation of Glycolysis: M1 macrophages increase glucose uptake and the flux through glycolytic pathways to rapidly generate ATP.[3][4]
-
A Disrupted Tricarboxylic Acid (TCA) Cycle: The TCA cycle experiences two key breaks at isocitrate dehydrogenase (IDH) and succinate (B1194679) dehydrogenase (SDH).[3][5] This disruption is not a failure but a functional reprogramming that leads to the accumulation of specific metabolites that act as signaling molecules.
-
Metabolite Signaling: Accumulated metabolites like succinate and citrate (B86180) play crucial roles in the inflammatory response.[4][5] Succinate, for instance, can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that further promotes the glycolytic and pro-inflammatory phenotype.[3]
Crucially, this metabolic reprogramming is inextricably linked to changes in mitochondrial morphology. The shift towards glycolysis and away from OXPHOS correlates with a profound restructuring of the mitochondrial network.[2]
The Dominance of Mitochondrial Fission in M1 Polarization
A defining characteristic of M1 macrophages is the fragmentation of their mitochondrial network, driven by an increase in mitochondrial fission.[6][7][8] This process is primarily orchestrated by the cytosolic GTPase, Dynamin-related protein 1 (Drp1).[1][2] Upon activation, Drp1 translocates from the cytosol to the outer mitochondrial membrane, where it oligomerizes and constricts the mitochondrion to cause division.[7]
The activation of Drp1 in response to M1 polarizing signals is a tightly regulated process involving a complex signaling cascade initiated by pattern recognition receptors.
Key Signaling Pathway:
-
Stimulus and Receptor: LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface.[7]
-
Adaptor Protein Recruitment: TLR4 activation recruits the adaptor protein MyD88 (myeloid differentiation primary response 88).[7]
-
Downstream Signaling: The MyD88-dependent pathway activates transcription factors such as NF-κB, which drives the expression of pro-inflammatory genes.[4][6]
-
Drp1 Post-Translational Modification: The signaling cascade culminates in post-translational modifications of Drp1 that enhance its fission activity. This is a complex process involving multiple phosphorylation and dephosphorylation events:
-
Activating Phosphorylation: LPS stimulation can promote the phosphorylation of Drp1 at Serine 616 (Ser635 in mice), a modification known to boost its fission activity.[7][9] This can be mediated by kinases such as PKCδ and is enhanced by the transcription factor Stat2.[9][10]
-
Inhibitory Dephosphorylation: Simultaneously, Drp1 is often dephosphorylated at inhibitory sites like Serine 637 (Ser656 in mice).[1][7][10] The mitochondrial phosphatase PGAM5 has been shown to interact with and dephosphorylate Drp1 at this site in response to LPS, promoting its activity.[1][10]
-
This multi-pronged activation ensures a robust shift towards mitochondrial fission, which is a necessary step for M1 effector function.
The Role of Mitochondrial Fusion
Mitochondrial fusion, the process of mitochondria merging to form elongated networks, is mediated by Mitofusins 1 and 2 (Mfn1, Mfn2) on the outer membrane and Optic Atrophy 1 (OPA1) on the inner membrane.[11][12] In the context of M1 polarization, the cellular machinery is skewed away from fusion and towards fission.[6]
However, the fusion machinery is not merely passive. OPA1 is critical for maintaining mitochondrial cristae structure and the efficiency of respiratory supercomplexes.[13] Studies have shown that the selective deletion of OPA1 in myeloid cells impairs M1 commitment, yet also leads to a baseline metabolic state resembling M1 priming.[13][14] This highlights the complex role of fusion proteins; while their activity is reduced during M1 polarization, their presence is necessary for proper mitochondrial function and the ability to mount a robust inflammatory response.
Functional Consequences of M1-Associated Fission
The fragmentation of the mitochondrial network is not an epiphenomenon but a critical driver of the M1 phenotype.
-
Metabolic Reprogramming: Fragmented mitochondria are less efficient at OXPHOS, reinforcing the cell's reliance on glycolysis.
-
Mitochondrial ROS (mtROS) Production: Remodeled, fragmented mitochondria in M1 macrophages shift their function from ATP synthesis to the production of reactive oxygen species (ROS).[9] These mtROS are not just damaging byproducts but act as crucial signaling molecules that amplify the NF-κB pathway and promote inflammatory cytokine transcription.[4][9]
-
Inflammasome Activation: Drp1-mediated fission and the resulting mtROS are linked to the activation of the NLRP3 inflammasome, a key platform for processing and secreting the potent pro-inflammatory cytokine IL-1β.[15]
-
Pro-inflammatory Cytokine Secretion: Inhibition of Drp1, either pharmacologically or genetically, has been shown to blunt the production of key M1 cytokines like TNF-α, IL-6, and IL-12.[7][9]
Quantitative Data Summary
The shift in mitochondrial dynamics and metabolism during M1 polarization has been quantified across numerous studies.
| Parameter | Change in M1 vs. M0/M2 Macrophages | References |
| Mitochondrial Morphology | Fragmented, punctate, decreased aspect ratio | [6][8][16] |
| Drp1 Phosphorylation (Ser616) | Increased | [9][15] |
| Drp1 Dephosphorylation (Ser637) | Increased (leading to activation) | [1][10] |
| Oxygen Consumption Rate (OCR) | Decreased (Basal and Maximal) | [17][18] |
| Extracellular Acidification Rate (ECAR/PER) | Increased | [17][18][19] |
| Mitochondrial Membrane Potential (Δψm) | Reduced | [8][9] |
| Mitochondrial ROS (mtROS) | Increased | [4][9] |
Key Experimental Protocols
Investigating the role of mitochondrial dynamics in M1 macrophages relies on a core set of techniques.
Protocol 1: Analysis of Mitochondrial Morphology via Fluorescent Microscopy
This protocol allows for the direct visualization and quantification of mitochondrial network structure.
Methodology:
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7) on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
M1 Polarization: Treat cells with M1 polarizing stimuli (e.g., 100 ng/mL LPS and 20 ng/mL IFN-γ) for a specified time, typically 12-24 hours. Include an untreated (M0) control group.
-
Mitochondrial Staining: Incubate cells with a mitochondrial dye. For fixable staining, use MitoTracker Red CMXRos or Deep Red at a working concentration of 100-500 nM in complete medium for 30 minutes at 37°C.[17][20]
-
Wash: Gently wash the cells twice with pre-warmed PBS to remove excess dye.
-
Fixation (Optional): For endpoint analysis or combination with immunofluorescence, fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[21] Wash 2-3 times with PBS post-fixation.
-
Imaging: Acquire images using a confocal microscope. Capture Z-stacks to ensure the entire mitochondrial network within a cell is imaged.
-
Analysis: Use imaging software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology. Common metrics include aspect ratio (major axis/minor axis) and form factor. A decrease in these values indicates fragmentation.[16]
Protocol 2: Assessment of Mitochondrial Respiration via Extracellular Flux Analysis
The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis.
Methodology:
-
Cell Seeding: Seed macrophages (e.g., 30,000-50,000 cells/well) in a Seahorse XF cell culture microplate and allow them to adhere.[18][19]
-
Polarization: Treat cells with M1 stimuli as required for the experiment.
-
Sensor Hydration: The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.[22]
-
Assay Preparation: On the day of the assay, remove the culture medium. Wash cells twice with pre-warmed XF Assay Medium (e.g., XF DMEM supplemented with glucose, pyruvate, and glutamine). Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.[22][23]
-
Compound Loading: Load the injector ports of the sensor cartridge with the following compounds (typical final concentrations):
-
Port A: Oligomycin (1.0 - 1.5 µM) to inhibit ATP synthase.
-
Port B: FCCP (1.0 - 2.0 µM) to uncouple the proton gradient and induce maximal respiration.
-
Port C: Rotenone & Antimycin A (0.5 µM each) to shut down mitochondrial respiration completely.[18]
-
-
Run Assay: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer. The software will calculate key parameters like Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Non-Mitochondrial Oxygen Consumption.
Protocol 3: Analysis of Drp1 Activation via Western Blot
This protocol detects the phosphorylation status of Drp1, a key indicator of its activation state.
Methodology:
-
Cell Lysis: After M1 polarization, wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[24] Scrape the cells, collect the lysate, and clarify by centrifugation at ~12,000 rpm for 10-15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli (SDS) sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Separate proteins by size by running the samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for phosphorylated Drp1 (e.g., anti-p-Drp1 Ser616) and total Drp1 as a loading control.[15] An antibody for a housekeeping protein like α-tubulin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity to determine the ratio of phosphorylated Drp1 to total Drp1.
Conclusion and Implications for Drug Development
The evidence is clear: mitochondrial dynamics, and specifically Drp1-mediated fission, are not passive bystanders but central regulators of M1 macrophage polarization and function. The fragmentation of the mitochondrial network is a required step that enables the metabolic shift to aerobic glycolysis and promotes the generation of mtROS for pro-inflammatory signaling.
For drug development professionals, this signaling axis presents a compelling therapeutic target. In diseases characterized by excessive or chronic M1-driven inflammation (e.g., autoimmune myocarditis, rheumatoid arthritis, atherosclerosis), inhibiting Drp1-mediated fission could represent a powerful strategy to quell inflammation.[4][6][25] Pharmacological inhibitors of Drp1, such as Mdivi-1, have already shown promise in preclinical models by mitigating macrophage-driven inflammation.[9][15] A deeper understanding of the molecular machinery controlling mitochondrial dynamics in macrophages will continue to open new avenues for therapeutic intervention in a wide range of inflammatory diseases.
References
- 1. Mitochondrial PGAM5−Drp1 signaling regulates the metabolic reprogramming of macrophages and regulates the induction of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Pivotal Role of Mitochondria in Macrophage Response to Bacterial Pathogens [frontiersin.org]
- 4. The Role of Mitochondrial Regulation in Macrophage Polarization: Implications for the Pathogenesis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial metabolism regulates macrophage biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drp1 Promotes Macrophage M1 Polarization and Inflammatory Response in Autoimmune Myocarditis by Driving Mitochondrial Fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide promotes Drp1‐dependent mitochondrial fission and associated inflammatory responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondria-Targeted Biomaterials-Regulating Macrophage Polarization Opens New Perspectives for Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stat2-Drp1 mediated mitochondrial mass increase is necessary for pro-inflammatory differentiation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mitochondrial PGAM5−Drp1 signaling regulates the metabolic reprogramming of macrophages and regulates the induction of inflammatory responses [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The Mitochondrial Fusion-Related Proteins Mfn2 and OPA1 are Transcriptionally Induced during Differentiation of Bone Marrow Progenitors to Immature Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OPA1 drives macrophage metabolism and functional commitment via p65 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. δPKC-Mediated Drp1 Phosphorylation Impacts Macrophage Mitochondrial Function and Inflammatory Response to Endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 19. agilent.com [agilent.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. tabaslab.com [tabaslab.com]
- 23. benchchem.com [benchchem.com]
- 24. elabscience.com [elabscience.com]
- 25. researchgate.net [researchgate.net]
The M1 Promoter Landscape: A Technical Guide to its Influence on Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the functional consequences of M1 promoter activation on cellular respiration, a critical consideration in inflammatory diseases and immuno-oncology. The "M1 promoter" is not a singular entity but rather a collective term for the regulatory regions of genes upregulated during the pro-inflammatory M1 polarization of macrophages. Activation of these promoters orchestrates a profound metabolic shift, fundamentally altering how these immune cells generate energy and execute their effector functions. This guide details the signaling pathways that converge on M1 promoters, presents quantitative data on the resulting metabolic changes, and provides detailed experimental protocols for their investigation.
The Metabolic Signature of M1 Macrophage Polarization
Classically activated, or M1, macrophages are key mediators of the initial defense against pathogens and are characterized by the production of pro-inflammatory cytokines.[1][2] This functional polarization is inextricably linked to a dramatic reprogramming of cellular metabolism. Upon stimulation by signals like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), macrophages switch from their primary metabolic pathway of oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon often referred to as the Warburg effect.[3][4][5] This metabolic transition is essential to meet the high energy and biosynthetic demands of an activated inflammatory state.[6]
This shift is characterized by a decrease in oxygen consumption rates (OCR) and an increase in lactate (B86563) release.[7] M1 macrophage metabolism is also marked by a truncated tricarboxylic acid (TCA) cycle and a redirection of metabolic intermediates to support the synthesis of inflammatory mediators.[5]
Signaling Pathways Converging on M1 Promoters
The activation of M1-associated gene promoters is orchestrated by a complex network of signaling pathways initiated by pro-inflammatory stimuli. Key pathways include those mediated by Toll-like receptors (TLRs), such as TLR4 which recognizes LPS, and the IFN-γ receptor.[8][9] These signaling cascades culminate in the activation of specific transcription factors that bind to the promoter regions of M1 genes.
Key transcription factors involved in M1 polarization include:
-
Nuclear Factor-kappa B (NF-κB): A central regulator of inflammatory gene expression, including TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS).[10][11][12]
-
Signal Transducer and Activator of Transcription 1 (STAT1): Activated by IFN-γ, STAT1 is a critical mediator of M1 polarization.[12][13]
-
Interferon Regulatory Factors (IRFs): IRF1, IRF5, and IRF8 are key players in the transcriptional activation of M1 genes.[14]
-
Hypoxia-inducible factor 1-alpha (HIF-1α): Stabilized by metabolic intermediates like succinate, HIF-1α drives the expression of glycolytic enzymes.[1][15]
The convergence of these pathways on the promoters of genes like Nos2 (encoding iNOS), Il1b, and Tnf initiates the profound metabolic and functional changes characteristic of M1 macrophages.
Quantitative Analysis of Cellular Respiration
The metabolic shift in M1 macrophages is quantifiable by measuring the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.[3] The Seahorse XF Analyzer is a standard instrument for these real-time measurements.[3]
| Metabolic Parameter | M0 Macrophages (Basal) | M1-Polarized Macrophages | M2-Polarized Macrophages | Reference |
| Oxygen Consumption Rate (OCR) | Higher | Lower | Higher | [7][16] |
| Extracellular Acidification Rate (ECAR) | Lower | Higher | Lower | [3][6] |
| Glycolysis | Basal | Increased | Basal/Slightly Increased | [1][17] |
| Oxidative Phosphorylation (OXPHOS) | Primary Energy Source | Suppressed | Primary Energy Source | [2][7] |
Note: The exact quantitative values can vary depending on the specific cell type (e.g., primary cells vs. cell lines), stimulating agents, and experimental conditions.
The pro-inflammatory stimuli LPS and IFN-γ lead to a rapid increase in glycolytic rates in M1-polarized macrophages, while the OCR is often decreased.[6] In contrast, M2 macrophages, stimulated by IL-4 and IL-13, show enhanced OCR compared to the non-polarized (M0) state.[16]
Experimental Protocols
Macrophage Polarization
A common method for in vitro studies involves the differentiation of monocytes into macrophages, followed by polarization to the M1 phenotype.
Protocol for THP-1 Differentiation and M1 Polarization:
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
Differentiation (M0 Macrophages): Seed THP-1 cells at a density of 4 x 10^4 to 8 x 10^4 cells per well in a Seahorse XF96 cell culture microplate.[3] Induce differentiation by treating the cells with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[3] Differentiated macrophages will become adherent.
-
Resting Phase: After differentiation, gently aspirate the PMA-containing medium, wash the cells once with fresh, warm RPMI-1640, and add fresh complete medium. Allow the cells to rest for at least 24 hours to return to a basal metabolic state.[3]
-
M1 Polarization: To induce M1 polarization, stimulate the M0 macrophages with 100 ng/mL of lipopolysaccharide (LPS) and 20 ng/mL of interferon-gamma (IFN-γ) for 24 hours.
Measurement of Cellular Respiration using Seahorse XF Analyzer
The Agilent Seahorse XF Analyzer measures OCR and ECAR in real-time.[3] The Mito Stress Test and Glycolysis Stress Test are common assays.
Seahorse XF Cell Mito Stress Test Protocol:
-
Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.[3]
-
Assay Medium Preparation: Prepare the Mito Stress Test assay medium: Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.[3]
-
Cell Plate Preparation: On the day of the assay, remove the culture medium from the polarized macrophages and wash twice with the warm Seahorse XF assay medium. Add the final volume of assay medium to each well (typically 180 µL for an XFe96). Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes to allow for temperature and pH equilibration.[3]
-
Inhibitor Preparation: Prepare fresh solutions of Oligomycin, FCCP, and a mix of Rotenone and Antimycin A in the assay medium at 10X the final desired concentration.[3] Recommended final concentrations are typically 1.0-1.5 µM for Oligomycin, 1.0-2.0 µM for FCCP, and 0.5 µM for Rotenone/Antimycin A.[16][18]
-
Loading the Sensor Cartridge: Load the prepared inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
Running the Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will sequentially inject the inhibitors and measure the changes in OCR and ECAR.
Conclusion
The activation of M1 promoters initiates a cascade of events that culminates in a profound metabolic reprogramming of macrophages, shifting their energetic reliance from oxidative phosphorylation to aerobic glycolysis. This metabolic switch is fundamental to their pro-inflammatory function. Understanding the signaling pathways that control these promoters and the resulting metabolic phenotype is crucial for the development of novel therapeutic strategies that aim to modulate macrophage function in a variety of disease contexts. The experimental protocols outlined in this guide provide a robust framework for investigating the intricate relationship between M1 promoter activity and cellular respiration.
References
- 1. Frontiers | Metabolic Reprograming in Macrophage Polarization [frontiersin.org]
- 2. The Metabolic Prospective and Redox Regulation of Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. HIF-1, the Warburg Effect, and Macrophage/Microglia Polarization Potential Role in COVID-19 Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Metabolic Reprogramming Induces Macrophage Polarization in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Macrophage Polarization, Metabolic Reprogramming, and Inflammatory Effects in Ischemic Heart Disease [frontiersin.org]
- 9. Mitochondrial metabolism regulates macrophage biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance [frontiersin.org]
- 12. The Regulatory Network of Transcription Factors in Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Transcriptional Regulation of Macrophages Polarization by MicroRNAs [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mitochondrial Fusion Promoter M1: Mechanisms and Experimental Analysis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The integrity of the mitochondrial network, maintained by a dynamic balance of fusion and fission, is paramount to cellular health and function. Dysregulation of these processes is implicated in a host of pathologies, including neurodegenerative and metabolic diseases. The small molecule Mitochondrial Fusion Promoter M1 , a cell-permeable hydrazone compound, has emerged as a significant tool for investigating the therapeutic potential of modulating mitochondrial dynamics. This technical guide provides a comprehensive overview of the current understanding of M1's mechanism of action, its quantifiable effects on mitochondrial and cellular physiology, and detailed protocols for its experimental application. While not a signaling pathway in the traditional sense, M1's activity is intricately linked with the core mitochondrial fusion machinery and can influence downstream cellular signaling cascades in a context-dependent manner.
Core Mechanism of Action
This compound is a synthetic hydrazone that enhances mitochondrial fusion, particularly in cells with fragmented mitochondria.[1] Its precise molecular target remains to be definitively identified, but its mechanism is understood to be dependent on the existing cellular machinery for mitochondrial fusion.
Dependence on Core Fusion Proteins: MFN1/2 and OPA1
The pro-fusion activity of M1 is contingent upon the presence and basal activity of the core mitochondrial fusion proteins.[2] The outer mitochondrial membrane fusion is mediated by Mitofusins 1 and 2 (MFN1 and MFN2), while Optic Atrophy 1 (OPA1) governs the fusion of the inner mitochondrial membrane.[3][4] Studies have shown that M1 is unable to promote mitochondrial fusion in cells where MFN1 and MFN2, or OPA1 have been knocked out, indicating that M1 acts as an enhancer or modulator of this existing machinery rather than bypassing it.[2] The functional interaction appears to be particularly dependent on MFN1.[5]
Investigated and Disputed Mechanisms
-
ATP Synthase: Initial hypotheses suggested that M1's mechanism might involve the catalytic α and β subunits of ATP synthase (Complex V).[2] This was based on observations that M1 treatment could rescue the expression of these subunits in Mfn1/Mfn2 knockout cells. However, subsequent research in human induced pluripotent stem cells (iPSCs) demonstrated that M1 induced mitochondrial fusion without altering the expression of ATP synthase subunits ATP5A or ATP5B, suggesting this is not the primary mechanism.[2]
-
PI3K/AKT Signaling Pathway: In specific pathological contexts, such as cigarette smoke-induced airway inflammation, M1 has been shown to exert protective effects by inhibiting the PI3K/AKT signaling pathway.[6] This leads to a reduction in inflammatory cytokines and oxidative stress. It is crucial to note that this is likely a downstream consequence of M1's broader effects on mitochondrial health and cellular stress responses, rather than its direct mechanism for promoting fusion.[6]
The following diagram illustrates the current understanding of M1's mechanism of action.
Quantitative Data on M1-Mediated Effects
The following tables summarize quantitative data from various studies on the effects of the M1 compound.
| Parameter | Cell/Model System | M1 Concentration | Effect | Reference |
| Mitochondrial Morphology | Human iPSCs | 5-10 µM | Significant reduction in the proportion of granular mitochondria. | [2] |
| Dopaminergic SH-SY5Y cells | Not specified | Significantly inhibited MPP+ induced mitochondrial fragmentation. | [7] | |
| Cellular Respiration | Pancreatic beta cells (cholesterol-exposed) | 20 µM | Prevents impairment of oxygen consumption rate. | [8] |
| Mitochondrial ROS | BRIN-BD11 pancreatic beta cells | 20 µM | Decreased mitochondrial ROS to 1.0 ± 0.44 fold of control. | [8] |
| Mitochondrial Membrane Potential | BRIN-BD11 pancreatic beta cells | 20 µM | Enhanced mitochondrial membrane potential from 0.29 ± 0.05 fold to 0.5 ± 0.07 fold of control. | [8] |
| Insulin Secretion | Pancreatic beta cells (cholesterol-exposed) | 20 µM | Restores Glucose Stimulated Insulin Secretion (GSIS). | [8] |
| Inflammatory Cytokines (in response to Cigarette Smoke Extract) | BEAS-2B cells | Not specified | Significantly reduced the release of IL-6, IL-8, and TNF-α. | [6] |
| Mitochondrial Protein Expression (in response to Cigarette Smoke Extract) | BEAS-2B cells | Not specified | Increased expression of MFN2 and OPA1; decreased expression of DRP1 and MFF. | [6] |
Table 1: Summary of in vitro effects of this compound.
| Parameter | Animal Model | M1 Dosage | Effect | Reference |
| Brain Damage | Rats with cardiac ischemia/reperfusion injury | 2 mg/kg (i.v.) | Significantly protected against brain damage. | [8] |
| Blood-Brain Barrier | Rats with cardiac ischemia/reperfusion injury | 2 mg/kg (i.v.) | Increased tight junction protein expression. | [8] |
| Macrophage Infiltration | Rats with cardiac ischemia/reperfusion injury | 2 mg/kg (i.v.) | Reduced macrophage infiltration in the brain. | [8] |
| Lung Histology | Mice exposed to cigarette smoke | Not specified | Attenuated lung histologic damage and mucus hypersecretion. | [6] |
Table 2: Summary of in vivo effects of this compound.
Experimental Protocols
Detailed methodologies are critical for the reproducible study of M1's effects. The following sections provide protocols for key experiments.
Assessment of Mitochondrial Morphology via Immunofluorescence
This protocol describes the visualization of mitochondrial networks in cultured cells treated with M1.
Materials:
-
Cell culture medium (e.g., DMEM)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a mitochondrial protein (e.g., anti-TOMM20, anti-HSP60)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat cells with the desired concentration of M1 (or vehicle control, e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Fixation: Aspirate the medium, wash cells twice with PBS, and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash cells three times with PBS. Incubate with DAPI solution for 5 minutes for nuclear counterstaining. Wash twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines and filters. Obtain z-stacks to capture the entire mitochondrial network within the cells.
-
Analysis: Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji with plugins like MiNA or Mito-Analyzer). Parameters to analyze include mitochondrial footprint, aspect ratio, form factor, and network branching.
References
- 1. wang.ucsd.edu [wang.ucsd.edu]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule agonist of mitochondrial fusion repairs mitochondrial dysfunction | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OPA1 requires mitofusin 1 to promote mitochondrial fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Step by Step Guide for FRAP Experiments | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. Small molecule inhibitors of mitochondrial division: tools that translate basic biological research into medicine - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of the Mitochondrial Fusion Promoter M1 on Mitofusin-1 and Mitofusin-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dynamics, characterized by a balance between fusion and fission events, are critical for maintaining mitochondrial health, cellular bioenergetics, and overall cellular homeostasis. The key regulators of outer mitochondrial membrane fusion are two homologous GTPases: mitofusin-1 (MFN1) and mitofusin-2 (MFN2). Dysregulation of these proteins is implicated in a variety of pathologies, including neurodegenerative diseases and cardiovascular conditions. This has spurred interest in the development of therapeutic agents that can modulate mitochondrial dynamics.
One such agent is the small molecule hydrazone, M1, a known promoter of mitochondrial fusion. This technical guide provides an in-depth overview of the current understanding of the effects of M1 on MFN1 and MFN2. It is important to note that while the query specified "M1 effect," the scientific literature predominantly refers to a small molecule designated "M1" that promotes mitochondrial fusion, not an "M1 protein" with a known direct effect on mitofusins. Therefore, this document will focus on the effects of this small molecule fusion promoter.
This guide summarizes the quantitative effects of M1 on MFN1 and MFN2 expression, outlines detailed experimental protocols for studying these interactions, and visualizes the known signaling pathways and experimental workflows.
Quantitative Data on the Effect of M1 on Mitofusin-1 and Mitofusin-2
The impact of the small molecule M1 on the expression of mitofusin-1 and mitofusin-2 appears to be cell-type dependent. Studies in dorsal root ganglion (DRG) neurons have demonstrated a significant upregulation of both MFN2 mRNA and protein levels following M1 treatment.[1] In contrast, research on mouse embryonic fibroblasts (MEFs) suggests that M1's pro-fusion activity is not mediated by an increase in MFN1 or MFN2 expression but may instead involve other mitochondrial proteins like ATP5A and ATP5B.[2]
Table 1: Effect of Small Molecule M1 on Mitofusin-2 Expression in Dorsal Root Ganglion (DRG) Neurons [1]
| Treatment | Concentration | Duration | Target | Method | Fold Change |
| M1 | 2.5 µM | Not Specified | Mfn2 mRNA | qPCR | 15-fold increase |
| M1 | 2.5 µM | Not Specified | MFN2 Protein | Western Blot | 1.4-fold increase |
Table 2: Effect of Small Molecule M1 on Mitofusin Expression in Mouse Embryonic Fibroblasts (MEFs) [2]
| Cell Line | Treatment | Concentration | Duration | Target | Method | Result |
| Mfn1 KO MEFs | M1 | 5 µM | 24 hours | Mfn2 | Western Blot | No significant change |
| Mfn2 KO MEFs | M1 | 5 µM | 24 hours | Mfn1 | Western Blot | No significant change |
Signaling Pathways
The precise signaling pathway through which M1 exerts its effects on mitochondrial fusion is still under investigation. However, recent evidence points towards the involvement of the PI3K-AKT signaling pathway. In a study on cigarette smoke-induced airway inflammation, M1 was shown to play a protective role by inhibiting the PI3K-AKT pathway. It is hypothesized that by modulating this pathway, M1 can influence the expression and/or activity of mitochondrial dynamics proteins, including MFN1 and MFN2.
Experimental Protocols
The following are detailed protocols for key experiments used to investigate the effects of the small molecule M1 on mitofusin-1 and mitofusin-2.
Cell Culture and Treatment with Small Molecule M1
This protocol describes the general procedure for treating cultured mammalian cells with the mitochondrial fusion promoter M1.
Materials:
-
Mammalian cell line of interest (e.g., MEFs, SH-SY5Y, DRG neurons)
-
Complete cell culture medium
-
Small molecule M1 (hydrazone)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a desired density in the appropriate culture vessel and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
M1 Stock Solution Preparation: Prepare a stock solution of M1 in DMSO. For example, a 15 mM stock can be made by reconstituting 5 mg of M1 powder in 0.92 mL of DMSO.[3] Store the stock solution at -20°C.
-
Treatment Preparation: On the day of the experiment, thaw the M1 stock solution. Prepare the desired final concentration of M1 by diluting the stock solution in fresh, pre-warmed complete culture medium. A common working concentration is 5 µM.[2] Also, prepare a vehicle control medium containing the same final concentration of DMSO as the M1-treated medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the M1-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).[2]
-
Downstream Analysis: Following incubation, the cells are ready for downstream applications such as protein extraction for Western blotting or fixation for immunofluorescence.
Western Blotting for MFN1 and MFN2
This protocol outlines the steps for analyzing MFN1 and MFN2 protein expression levels in M1-treated cells via Western blotting.
Materials:
-
M1-treated and vehicle-treated cell pellets
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Mitofusin-1
-
Rabbit anti-Mitofusin-2
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MFN1, MFN2, and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the MFN1 and MFN2 signals to the loading control.
Immunofluorescence for Mitochondrial Morphology
This protocol details the procedure for visualizing mitochondrial morphology in M1-treated cells using immunofluorescence.
Materials:
-
Cells grown on coverslips and treated with M1 or vehicle
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a mitochondrial marker (e.g., anti-TOM20 or anti-HSP60)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation: Wash the cells on coverslips once with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block the cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the mitochondrial network using a confocal microscope. Acquire images for analysis of mitochondrial morphology (e.g., length, fragmentation).
Conclusion
The small molecule M1 is a promising tool for modulating mitochondrial dynamics, with demonstrated effects on mitochondrial fusion and the expression of key fusion proteins, MFN1 and MFN2, in a cell-type-specific manner. While the precise molecular mechanisms are still being elucidated, the involvement of the PI3K-AKT signaling pathway offers a potential avenue for further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the intricate relationship between M1, mitofusins, and mitochondrial health. Future studies are warranted to fully characterize the therapeutic potential of M1 in diseases associated with mitochondrial dysfunction.
References
The Critical Role of OPA1 in M1 Macrophage Polarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dynamics, particularly the process of mitochondrial fusion, have emerged as a critical regulatory nexus in macrophage polarization. This technical guide delves into the core of this regulation, focusing on the profound impact of Optic Atrophy 1 (OPA1), a key protein of the inner mitochondrial membrane, on the expression and function of pro-inflammatory M1 macrophages. Evidence strongly indicates that OPA1 is not merely a structural component of mitochondria but an active participant in the signaling cascades that govern M1 commitment. This document synthesizes current research to provide a detailed overview of the signaling pathways, experimental evidence, and methodologies relevant to understanding the OPA1-M1 macrophage axis, offering a valuable resource for researchers and professionals in immunology and drug development.
Introduction: OPA1 and Mitochondrial Dynamics in Macrophages
Macrophages are highly plastic immune cells that adopt distinct functional phenotypes in response to environmental cues. Classically activated, or M1, macrophages are characterized by their pro-inflammatory functions, which are essential for host defense against pathogens. This functional polarization is tightly linked to profound metabolic reprogramming, with M1 macrophages favoring glycolysis. At the heart of this metabolic shift lie the mitochondria, dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis.
Optic Atrophy 1 (OPA1) is a dynamin-like GTPase that plays an indispensable role in mediating the fusion of the inner mitochondrial membrane, maintaining cristae structure, and regulating oxidative phosphorylation.[1][2][3] Emerging research has illuminated a critical, non-canonical role for OPA1 in orchestrating macrophage polarization, demonstrating that its function extends beyond mitochondrial morphology to directly influence pro-inflammatory signaling pathways.
The Impact of OPA1 on M1 Macrophage Phenotype
Compelling evidence from studies utilizing myeloid-specific OPA1 knockout models reveals that OPA1 is essential for robust M1 macrophage polarization.[1][2][3] In the absence of OPA1, macrophages exhibit a significantly impaired ability to commit to the M1 lineage upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1] This impairment is manifested by a marked reduction in the expression of canonical M1 markers and a decrease in the secretion of pro-inflammatory cytokines.[1][4]
Quantitative Data on M1 Marker Expression
The following tables summarize the quantitative changes observed in M1 macrophage markers in OPA1-deficient bone marrow-derived macrophages (BMDMs) compared to wild-type controls following stimulation with LPS (500 ng/mL) and IFN-γ (25 ng/mL) for 24 hours.
Table 1: Relative Gene Expression of M1 Polarization Markers in OPA1-Deficient Macrophages
| Gene | Fold Change vs. Control M1 | Statistical Significance | Reference |
| Il6 | Significantly Reduced | p < 0.05 | [1][4] |
| Tnf | Significantly Reduced | p < 0.05 | [1][4] |
| Nos2 | Significantly Reduced | p < 0.05 | [1][4] |
| Ifnβ | Significantly Reduced | Not specified | [1] |
Table 2: Protein Levels of M1-Associated Cytokines and Molecules in OPA1-Deficient Macrophages
| Protein/Molecule | Fold Change vs. Control M1 | Statistical Significance | Reference |
| IL-6 (ELISA) | Decreased | p < 0.05 | [1][4] |
| TNF-α (ELISA) | Decreased | p < 0.05 | [1][4] |
| Nitric Oxide (NO) | Reduced | p < 0.05 | [1][4] |
| NOS2 (Western Blot) | Reduced | p < 0.05 | [4] |
Signaling Pathways Governing OPA1-Mediated M1 Polarization
The influence of OPA1 on M1 macrophage function is not a passive consequence of altered mitochondrial metabolism alone, but rather an active process involving the modulation of key inflammatory signaling pathways.
The NF-κB Signaling Axis
A primary mechanism by which OPA1 deletion impairs M1 commitment is through the disruption of the canonical NF-κB signaling pathway.[1][2][3] The transcription factor NF-κB is a master regulator of pro-inflammatory gene expression in M1 macrophages.[5] In OPA1-deficient macrophages, the activation of this pathway is blunted, as evidenced by:
-
Reduced IKK Phosphorylation: A lower level of phosphorylation of IκB kinase (IKK), a critical upstream kinase in the NF-κB cascade, is observed in OPA1-deficient M1 macrophages following LPS stimulation.[1]
-
Impaired p65 Nuclear Translocation: The nuclear translocation of the RelA/p65 subunit of NF-κB, a hallmark of NF-κB activation, is defective in OPA1-deficient M1 macrophages.[1]
This defective NF-κB signaling occurs despite normal expression of the LPS receptor, Toll-like receptor 4 (TLR4), indicating that the impairment lies downstream of receptor engagement.[1]
Metabolic Regulation of NF-κB by TCA Cycle Intermediates
The link between OPA1, mitochondrial function, and NF-κB signaling appears to be mediated by metabolic reprogramming. OPA1 deletion leads to an accumulation of tricarboxylic acid (TCA) cycle intermediates, resulting in an increased α-ketoglutarate (αKG)/succinate ratio.[1] Elevated αKG is known to suppress the NF-κB pathway in LPS-stimulated macrophages, thus providing a metabolic basis for the impaired M1 polarization observed in the absence of OPA1.[1]
The JAK2/STAT3 Signaling Pathway
Another signaling axis implicated in the regulation of OPA1 expression involves the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). Research has shown that Protein Tyrosine Phosphatase 1B (PTP1B) can suppress the JAK2/STAT3 signaling cascade in macrophages, leading to decreased expression of OPA1.[6][7] This suggests that activators of the JAK2/STAT3 pathway may positively influence OPA1 expression and, consequently, M1 polarization.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the study of OPA1's role in M1 macrophage polarization.
Bone Marrow-Derived Macrophage (BMDM) Culture and Polarization
-
Isolation: Bone marrow cells are harvested from the femurs and tibias of mice.
-
Differentiation: Cells are cultured for 7 days in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 40 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF). This promotes differentiation into M0 macrophages.[1][4]
-
M1 Polarization: Differentiated M0 macrophages are stimulated for 24 hours with 500 ng/mL of Lipopolysaccharide (LPS) and 25 ng/mL of Interferon-gamma (IFN-γ).[1][4]
-
M0 Control: Control M0 macrophages are maintained in media containing 10 ng/mL of M-CSF.[1][4]
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from polarized macrophages using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix and primers specific for the target genes (Il6, Tnf, Nos2, etc.) and a housekeeping gene (e.g., Rplp0).
-
Analysis: Relative gene expression is calculated using the ΔΔCt method.[1][4]
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Cell culture supernatants from polarized macrophages are collected.
-
Assay: The concentrations of secreted cytokines (e.g., IL-6, TNF-α) are measured using commercially available ELISA kits according to the manufacturer's instructions.[1][4]
Western Blotting
-
Protein Extraction: Total protein lysates or nuclear extracts are prepared from polarized macrophages.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-IKKα/β, p65, NOS2, ARG1) and loading controls (e.g., GRP75, Lamin B, GAPDH).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using a chemiluminescence detection system. Densitometry analysis is used for quantification.[1][4]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: OPA1's role in NF-κB signaling for M1 polarization.
Caption: Experimental workflow for studying OPA1 in M1 macrophages.
Conclusion and Future Directions
The evidence presented herein firmly establishes OPA1 as a pivotal regulator of M1 macrophage polarization. Its role transcends the maintenance of mitochondrial architecture, directly influencing the metabolic state and pro-inflammatory signaling capacity of these crucial immune cells. The impairment of the NF-κB pathway in OPA1-deficient macrophages, driven by an altered metabolic landscape, underscores the intricate crosstalk between mitochondrial dynamics and immune cell function.
For drug development professionals, targeting the OPA1-mediated metabolic-inflammatory axis presents a novel therapeutic avenue for modulating macrophage function in a variety of diseases, including chronic inflammatory disorders and cancer. Future research should aim to further elucidate the precise molecular mechanisms linking OPA1-dependent mitochondrial fusion to the activation of inflammatory signaling cascades. Investigating the role of OPA1 cleavage and post-translational modifications in M1 polarization could unveil new regulatory checkpoints. A deeper understanding of these processes will be instrumental in developing targeted therapies that can fine-tune macrophage responses for therapeutic benefit.
References
- 1. OPA1 drives macrophage metabolism and functional commitment via p65 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OPA1 drives macrophage metabolism and functional commitment via p65 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Frontiers | Macrophage PTP1B regulates mitochondrial dynamics via the JAK2/STAT3-OPA1 axis and activates the cGAS/STING signaling pathway [frontiersin.org]
- 7. Macrophage PTP1B regulates mitochondrial dynamics via the JAK2/STAT3-OPA1 axis and activates the cGAS/STING signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Mitochondrial Fusion Promoter M1: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial fusion promoter M1 is a cell-permeable hydrazone compound that has emerged as a significant tool in the study of mitochondrial dynamics. It selectively promotes the fusion of mitochondria, particularly in cells exhibiting mitochondrial fragmentation, a hallmark of cellular stress and various pathologies. This technical guide provides an in-depth overview of the research applications of M1, including quantitative data from key studies, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. M1's ability to restore mitochondrial morphology and function makes it a valuable small molecule for investigating the role of mitochondrial dynamics in health and disease, with potential therapeutic implications.[1][2]
Core Mechanism of Action
This compound enhances mitochondrial fusion in a manner that is dependent on the core mitochondrial fusion machinery.[3] Studies have shown that its pro-fusion effects are reliant on the presence of Mitofusin 1 (Mfn1), Mitofusin 2 (Mfn2), and Optic Atrophy 1 (Opa1).[4] While the precise molecular interactions are still under investigation, M1 does not induce mitochondrial hyperfusion in healthy cells with already fused mitochondria but rather restores homeostasis in cells with fragmented mitochondria.[3] This targeted action minimizes off-target effects and makes it a specific modulator of mitochondrial dynamics. In some contexts, its protective effects have been linked to the inhibition of the PI3K/AKT signaling pathway.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various research articles.
Table 1: In Vitro Efficacy of M1
| Cell Line/Type | M1 Concentration | Treatment Duration | Observed Effect | Reference |
| Mfn1-/- or Mfn2-/- MEFs | EC50s = 5.3 µM and 4.42 µM | - | Induces mitochondrial elongation | [7] |
| Mitofusin-1/2 knock-out fibroblasts | 5-25 µM | 24 h | Promotes mitochondrial elongation | [4] |
| Human iPSCs | 5 and 10 µM | 48 h | Significantly reduced the proportion of granular mitochondria | [3] |
| BRIN-BD11 pancreatic beta cells | 20 µM | 12 h | Decreases mitochondrial ROS to 1.0±0.44 fold | [4] |
| BRIN-BD11 pancreatic beta cells | 20 µM | 12 h | Enhances mitochondrial membrane potential from 0.29±0.05 fold to 0.5±0.07 fold | [4] |
| TM3 cells | 1 µM | 12 h | Significantly increases the expression of Mfn1, Mfn2, and Opa1 | [4] |
| SH-SY5Y cells | 5 µM | - | Protects against MPP+-induced mitochondrial fragmentation and cytotoxicity | [7] |
Table 2: In Vivo Efficacy of M1
| Animal Model | M1 Dosage | Administration Route | Treatment Duration | Observed Effect | Reference |
| Rats with cardiac I/R injury | 2 mg/kg | i.v. | Single dose | Protects against brain damage, increases brain mitochondrial fusion | [4] |
| Diabetic rats (DCM model) | 2 mg/kg/d | Intraperitoneally | 6 weeks | Attenuated oxidative stress, improved mitochondrial function | [8] |
| Rats with 'doxorubicin-induced chemobrain' | 2 mg/kg | - | - | Improves novel object recognition deficits | [7] |
Signaling and Mechanistic Pathways
The precise signaling cascade initiated by M1 to promote mitochondrial fusion is an active area of research. Below are diagrams illustrating the current understanding of its mechanism.
In specific pathological contexts, such as cigarette smoke-induced inflammation, M1 has been shown to exert its protective effects through the modulation of the PI3K/AKT pathway.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo applications of this compound, synthesized from multiple studies.
In Vitro Protocol: Assessment of Mitochondrial Fusion
-
Cell Culture:
-
Plate cells (e.g., MEFs, SH-SY5Y, or other cell lines of interest) on glass-bottom dishes or appropriate imaging plates.
-
Culture cells in standard growth medium (e.g., DMEM with 10% FBS) until they reach the desired confluency (typically 50-70%).
-
-
Preparation of M1 Stock Solution:
-
Dissolve this compound powder in DMSO to prepare a stock solution (e.g., 10-20 mM).[1]
-
Store the stock solution at -20°C.
-
-
M1 Treatment:
-
Mitochondrial Staining and Imaging:
-
Thirty minutes before the end of the M1 treatment, add a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) to the culture medium according to the manufacturer's instructions.
-
Incubate for 30 minutes to allow for dye accumulation in the mitochondria.
-
Wash the cells with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji).
-
Parameters to measure include mitochondrial length, circularity, and network branching.
-
In Vivo Protocol: Administration of M1 in a Rat Model
-
Animal Model:
-
Utilize the appropriate rat model for the disease under investigation (e.g., streptozotocin-induced diabetes for diabetic cardiomyopathy).[8]
-
-
Preparation of M1 for Injection:
-
For intravenous (i.v.) injection, M1 can be dissolved in a vehicle such as a solution containing DMSO, PEG300, Tween-80, and saline.[1]
-
For intraperitoneal (i.p.) injection, a similar vehicle can be used.
-
The final concentration should be calculated to deliver the desired dose (e.g., 2 mg/kg).[4][8]
-
-
Administration:
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect the tissues of interest (e.g., heart, brain).
-
Process the tissues for downstream analysis, such as Western blotting for mitochondrial dynamics proteins, histology, or measurement of mitochondrial function in isolated mitochondria.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for studying the effects of M1 on mitochondrial dynamics in vitro.
Conclusion
This compound is a powerful research tool for investigating the intricate role of mitochondrial dynamics in cellular physiology and pathology. Its ability to specifically promote fusion in compromised mitochondria allows for the targeted study of the consequences of mitochondrial fragmentation and the potential benefits of its reversal. The data and protocols provided in this guide serve as a comprehensive resource for researchers looking to incorporate M1 into their studies. Further research into the precise molecular targets and signaling pathways of M1 will undoubtedly continue to expand its applications and our understanding of mitochondrial biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. Mitochondrial Fragmentation Promotes Inflammation Resolution Responses in Macrophages via Histone Lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt Signaling Pathway in Macrophage Activation and M1/M2 Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | In vitro and in vivo studies on the effect of a mitochondrial fusion promoter on Leydig cell integrity and function [frontiersin.org]
M1 Compound in Neurodegenerative Disease Research: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The term "M1 compound" in the context of neurodegenerative disease research primarily refers to two distinct but significant areas of investigation: M1 muscarinic acetylcholine (B1216132) receptor (M1-mAChR) agonists and compounds that modulate the M1 phenotype of microglia . This technical guide provides a comprehensive overview of both areas, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways and workflows.
Part 1: M1 Muscarinic Acetylcholine Receptor (M1-mAChR) Agonists
M1-mAChR agonists are a class of compounds being investigated, particularly for Alzheimer's disease, for their potential to ameliorate cognitive deficits and modify disease pathology. The M1 receptor is a G-protein coupled receptor highly expressed in the brain regions crucial for memory and learning.[1]
Mechanism of Action
M1-mAChR agonists exert their therapeutic effects through several mechanisms:
-
Pro-cognitive Effects: Direct stimulation of M1 receptors enhances cholinergic neurotransmission, which is impaired in Alzheimer's disease, thereby improving cognitive function.[2]
-
Non-amyloidogenic Amyloid Precursor Protein (APP) Processing: Activation of M1-mAChRs promotes the cleavage of APP by α-secretase, leading to the production of the soluble and neuroprotective sAPPα fragment. This pathway precludes the formation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[3]
-
Reduction of Tau Pathology: M1-mAChR activation has been shown to decrease the hyperphosphorylation of tau protein, another key pathological feature of Alzheimer's disease. This is achieved through the modulation of kinases such as glycogen (B147801) synthase kinase 3β (GSK3β).[3]
-
Neuroprotection: These agonists can protect neurons from Aβ-induced toxicity and oxidative stress.[4]
Key M1-mAChR Agonists in Research
Several M1-selective agonists have been investigated, with some advancing to clinical trials.
| Compound | Development Status | Key Findings |
| Xanomeline (B1663083) | Phase 3 Clinical Trials (in combination with trospium (B1681596) for schizophrenia with cognitive impairment) | Showed significant improvement in cognitive function (ADAS-Cog scores) and behavioral symptoms in patients with mild to moderate Alzheimer's disease.[5][6] Gastrointestinal side effects were a limiting factor for its use as a monotherapy.[5] |
| AF102B (Cevimeline) | Failed in clinical trials for Alzheimer's disease due to side effects. | In preclinical studies, it elevated sAPPα, decreased Aβ levels, and reduced tau hyperphosphorylation.[3] |
| AF150(S) | Preclinical | Restored cognitive impairments and decreased tau hyperphosphorylation in animal models.[4] |
| AF267B | Discontinued after clinical trials failed to show efficacy. | In preclinical models, it rescued cognitive deficits and decreased both Aβ42 and tau pathologies in transgenic Alzheimer's disease mice.[3][7] |
Signaling Pathways
The activation of M1-mAChRs triggers downstream signaling cascades that mediate their neuroprotective and disease-modifying effects. The primary pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), a key player in promoting the α-secretase pathway for APP processing. Other important pathways include the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)-Akt pathways, which are involved in cell survival and the regulation of GSK3β activity.[3]
Experimental Protocols
This protocol outlines the steps to assess the effect of M1 agonists on the secretion of sAPPα in a neuronal cell line (e.g., SH-SY5Y cells stably expressing human APP).
-
Cell Culture and Treatment:
-
Plate SH-SY5Y-APP cells in 6-well plates and grow to 80-90% confluency.
-
Replace the medium with serum-free medium and incubate for 2 hours.
-
Treat the cells with varying concentrations of the M1 agonist (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 24 hours.
-
-
Sample Collection:
-
Collect the conditioned medium and centrifuge at 1,000 x g for 10 minutes to remove cell debris.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
-
Western Blot Analysis of sAPPα:
-
Concentrate the conditioned medium using centrifugal filter units (e.g., Amicon Ultra, 10 kDa cutoff).
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Perform SDS-PAGE on the concentrated medium (for sAPPα) and cell lysates (for full-length APP and loading control like β-actin).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against sAPPα (e.g., 6E10) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and quantify the band intensities using densitometry software.
-
This protocol describes the measurement of changes in tau phosphorylation at specific epitopes (e.g., AT8 for pSer202/Thr205) in neuronal cells treated with an M1 agonist.
-
Cell Culture and Treatment:
-
Culture a suitable neuronal cell line (e.g., N2a cells) and treat with the M1 agonist as described above. A positive control for tau hyperphosphorylation (e.g., okadaic acid) can be included.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE with 20-30 µg of protein per lane.[8]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated tau (e.g., AT8) and total tau (e.g., Tau-5) overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize and quantify the bands. The ratio of phosphorylated tau to total tau is then calculated.[8]
-
Part 2: Modulation of M1 Microglial Polarization
Microglia are the resident immune cells of the central nervous system. They can adopt different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. In neurodegenerative diseases, a sustained M1-dominant microglial response contributes to chronic neuroinflammation and neuronal damage.[8] Therefore, a promising therapeutic strategy is to shift the microglial phenotype from M1 to M2.[9]
The Role of M1 Microglia in Neurodegeneration
M1 microglia are typically activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[10] They release a variety of pro-inflammatory and neurotoxic factors, including:
-
Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.
-
Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS): These molecules cause oxidative stress and damage to neurons.
-
Chemokines: These molecules attract other immune cells to the site of inflammation, further exacerbating the inflammatory response.
This pro-inflammatory environment contributes to synaptic dysfunction, neuronal death, and the progression of neurodegenerative diseases.[8]
Compounds Modulating M1/M2 Polarization
A number of natural and synthetic compounds have been shown to modulate microglial polarization, promoting a shift from the M1 to the M2 phenotype.
| Compound | Mechanism of Action | Key In Vitro/In Vivo Findings |
| Resveratrol (B1683913) | Activates SIRT1, which can inhibit the NF-κB pathway. Also activates the Nrf2 antioxidant pathway. | In vitro, resveratrol (10-50 µM) reduces the expression of M1 markers (iNOS, TNF-α) and increases M2 markers (CD206, Arg1) in LPS-stimulated microglia.[11][12] |
| Curcumin (B1669340) | Inhibits the NF-κB and MAPK signaling pathways. Activates the AMPK signaling pathway. | In vitro, curcumin promotes M2 polarization in LPS-stimulated BV2 microglial cells.[13] In vivo, it reduces pro-inflammatory cytokine release and promotes anti-inflammatory cytokine production in a rat model of neuropathic pain.[14] |
Signaling Pathways in M1 Polarization
Several key signaling pathways are involved in driving the M1 polarization of microglia.
-
Nuclear Factor-kappa B (NF-κB) Pathway: This is a central pathway in the inflammatory response. Activation of Toll-like receptors (TLRs) by stimuli like LPS leads to the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation. This allows NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and induce the transcription of M1-associated genes.[15]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 and JNK MAPK pathways are also activated by pro-inflammatory stimuli and contribute to the production of inflammatory cytokines.[16]
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: IFN-γ signaling activates the JAK/STAT1 pathway, which is a key driver of M1 polarization and the expression of M1-specific genes.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Microglia Polarization: R&D Systems [rndsystems.com]
- 3. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AF150(S) and AF267B: M1 muscarinic agonists as innovative therapies for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of xanomeline in Alzheimer disease: cognitive improvement measured using the Computerized Neuropsychological Test Battery (CNTB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer’s Disease – The Pivotal Role of Brain M1 Receptors | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. RT-qPCR detection of M1/M2 macrophage markers and cytokines [bio-protocol.org]
- 10. Frontiers | Microglia Polarization From M1 to M2 in Neurodegenerative Diseases [frontiersin.org]
- 11. Resveratrol Attenuates Microglial Activation via SIRT1-SOCS1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol Inhibits Oxidative Stress and Regulates M1/M2-Type Polarization of Microglia via Mediation of the Nrf2/Shh Signaling Cascade after OGD/R Injury In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curcumin Prevents Neuroinflammation by Inducing Microglia to Transform into the M2-phenotype via CaMKKβ-dependent Activation of the AMP-Activated Protein Kinase Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Curcumin promotes microglial M2 polarization and suppresses chronic constriction: Injury-induced neuropathic pain in a rat model of peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Individual in vivo Profiles of Microglia Polarization After Stroke, Represented by the Genes iNOS and Ym1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
The Role of M1 Macrophages in Cardiac Ischemia/Reperfusion Injury: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of pro-inflammatory M1 macrophages in the pathophysiology of cardiac ischemia/reperfusion (I/R) injury. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and detailed methodologies required to investigate this key area of cardiovascular research. This document outlines the signaling pathways governing M1 macrophage polarization, presents quantitative data on their infiltration and activity, and offers detailed experimental protocols for studying these processes in a preclinical setting.
The Pro-inflammatory Role of M1 Macrophages in Cardiac I/R Injury
Following an ischemic event in the heart, the restoration of blood flow, or reperfusion, paradoxically triggers a robust inflammatory response that can exacerbate tissue damage. A key cellular mediator of this inflammatory cascade is the M1 macrophage.[1] In the early stages of reperfusion, damage-associated molecular patterns (DAMPs) released from necrotic cardiomyocytes activate resident cardiac macrophages and recruit circulating monocytes to the site of injury. These monocytes differentiate into pro-inflammatory M1 macrophages, which are characterized by their phagocytic activity and the secretion of a host of pro-inflammatory cytokines and chemokines.[2]
This initial M1-dominant phase is crucial for clearing cellular debris. However, excessive or prolonged M1 activation contributes significantly to the overall pathology of I/R injury. M1 macrophages release high levels of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which amplify the inflammatory response and can have direct cytotoxic effects on cardiomyocytes.[3][4] Furthermore, M1 macrophages are a significant source of reactive oxygen species (ROS) and inducible nitric oxide synthase (iNOS), which contribute to oxidative stress and further tissue damage.[4]
Key Signaling Pathways in M1 Macrophage Polarization
The polarization of macrophages towards the M1 phenotype in the context of cardiac I/R injury is a tightly regulated process involving several key signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.
TLR4/NF-κB/NLRP3 Inflammasome Pathway
The Toll-like receptor 4 (TLR4) signaling pathway is a critical initiator of the inflammatory response in cardiac I/R injury. DAMPs released from injured cardiac cells bind to TLR4 on macrophages, triggering a downstream signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those encoding for pro-IL-1β and NLRP3. The subsequent assembly of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn cleaves pro-IL-1β into its mature, active form, a potent pro-inflammatory cytokine.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another crucial regulator of macrophage polarization. Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), which are present in the post-I/R myocardial microenvironment, bind to their receptors on macrophages. This binding leads to the activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to promote the expression of M1-associated genes, including iNOS.
Quantitative Analysis of M1 Macrophage Infiltration and Activity
The infiltration and activation of M1 macrophages in the heart following I/R injury is a dynamic process. Quantitative analysis of M1 markers and their secreted products is essential for understanding the extent of the inflammatory response and for evaluating the efficacy of potential therapeutic interventions.
Timeline of M1 Macrophage Infiltration
Studies in murine models of cardiac I/R injury have demonstrated a rapid influx of macrophages into the ischemic myocardium. The M1 phenotype is dominant in the early phase of reperfusion.
| Time Post-Reperfusion | Key Observations |
| 3 hours | Resident cardiac macrophages begin to polarize towards an M1 phenotype.[5] |
| 24 hours (1 day) | Significant infiltration of monocyte-derived macrophages is observed, with a clear predominance of the M1 phenotype. |
| 3 days | M1 macrophage numbers typically peak in the infarcted and border zones of the heart. |
| 5-7 days | A phenotypic switch begins, with a gradual increase in the number of anti-inflammatory M2 macrophages and a decline in the M1 population.[4] |
Expression of M1 Macrophage Markers
The M1 phenotype is characterized by the expression of specific cell surface markers and intracellular enzymes. Quantitative assessment of these markers can be performed using techniques such as flow cytometry and immunohistochemistry.
| Marker | Description | Fold Change (approximate) |
| iNOS (NOS2) | Inducible nitric oxide synthase, a key enzyme for NO production. | Significant upregulation at 24-72 hours post-I/R. |
| CD86 | A costimulatory molecule involved in T-cell activation. | Increased expression on cardiac macrophages 24-72 hours post-I/R.[6] |
| TNF-α | Pro-inflammatory cytokine. | Marked increase in gene and protein expression within hours of reperfusion. |
| IL-1β | Pro-inflammatory cytokine. | Rapid and significant increase in expression following I/R. |
| IL-6 | Pro-inflammatory cytokine. | Substantial increase in both cardiac tissue and circulating levels post-I/R.[7][8] |
Pro-inflammatory Cytokine Levels in Cardiac Tissue
The local concentration of pro-inflammatory cytokines within the myocardial tissue is a direct measure of the inflammatory milieu created by M1 macrophages and other immune cells.
| Cytokine | Concentration in Ischemic Myocardium (pg/mg tissue) - Peak |
| TNF-α | ~1.5 - 3.0 |
| IL-1β | ~0.5 - 1.5 |
| IL-6 | ~5.0 - 15.0[7][9] |
Note: These values are approximate and can vary depending on the specific mouse strain, the duration of ischemia and reperfusion, and the analytical method used.
Experimental Protocols for Studying M1 Macrophages in Cardiac I/R Injury
Reproducible and well-characterized animal models and analytical techniques are fundamental to the study of M1 macrophages in cardiac I/R injury.
Murine Model of Cardiac Ischemia/Reperfusion Injury: Left Anterior Descending (LAD) Coronary Artery Ligation
This surgical model is the most widely used for inducing a reproducible myocardial infarction in mice.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Anesthesia: Isoflurane (B1672236)
-
Small animal ventilator
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors, needle holders)
-
Suture: 8-0 silk or polypropylene
-
Heating pad
-
ECG monitoring system (optional)
Procedure:
-
Anesthesia and Intubation: Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance).[10][11] Intubate the mouse with an appropriate gauge catheter and connect it to a small animal ventilator. Set the ventilator parameters (e.g., tidal volume ~150 µL, respiratory rate ~130 breaths/min).[11]
-
Surgical Preparation: Place the mouse in a supine position on a heating pad to maintain body temperature. Shave the chest area and sterilize with povidone-iodine and 70% ethanol (B145695).
-
Thoracotomy: Make a small incision in the skin over the left side of the chest. Carefully dissect through the pectoral muscles to expose the rib cage. Make an incision in the fourth intercostal space to open the chest cavity and expose the heart.
-
LAD Ligation: Gently retract the ribs to visualize the heart. The left anterior descending (LAD) coronary artery is typically visible on the anterior surface of the left ventricle. Pass an 8-0 suture under the LAD, approximately 2-3 mm from its origin.
-
Ischemia: Ligate the LAD by tying a slipknot. Successful ligation is confirmed by the blanching of the anterior wall of the left ventricle. The duration of ischemia is typically 30-60 minutes.
-
Reperfusion: After the ischemic period, release the slipknot to allow for reperfusion of the coronary artery. Successful reperfusion is indicated by the return of color to the previously blanched myocardium.
-
Closure: Close the chest wall with a 6-0 or 7-0 suture.[12] Evacuate any air from the thoracic cavity to prevent pneumothorax. Close the skin incision with sutures or surgical clips.
-
Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the mouse closely during recovery.
Immunohistochemistry (IHC) for M1 Macrophage Markers
IHC allows for the visualization and localization of M1 macrophages within the cardiac tissue.
Markers:
-
Pan-macrophage marker: CD68 (Clone KP1)[13] or F4/80
-
M1 macrophage marker: iNOS (inducible nitric oxide synthase)
Protocol:
-
Tissue Preparation: Harvest the heart at the desired time point post-I/R. Perfuse with PBS to remove blood. Fix the heart in 4% paraformaldehyde overnight, then embed in paraffin.
-
Sectioning: Cut 5 µm thick sections and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).[14]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum (e.g., goat serum).
-
Primary Antibody Incubation: Incubate the sections with the primary antibodies (e.g., rabbit anti-CD68, 1:100-1:400 dilution; rabbit anti-iNOS, 1:100 dilution) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
Detection: Use an avidin-biotin-peroxidase complex (ABC) reagent followed by a diaminobenzidine (DAB) substrate to visualize the staining.
-
Counterstaining and Mounting: Counterstain with hematoxylin (B73222) to visualize the nuclei. Dehydrate the sections and mount with a permanent mounting medium.
Flow Cytometry for M1 Macrophage Quantification
Flow cytometry provides a quantitative analysis of the number and percentage of M1 macrophages in the heart.
Protocol:
-
Single-Cell Suspension: Harvest the heart and perfuse with cold PBS. Mince the ventricular tissue and digest with a cocktail of enzymes (e.g., collagenase II and DNase I) to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells with an ACK lysis buffer.
-
Fc Receptor Blocking: Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently conjugated antibodies. A typical panel for identifying M1 macrophages includes:
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Gating Strategy:
-
Gate on single, live cells.
-
Gate on CD45+ leukocytes.
-
From the CD45+ population, gate on CD11b+ F4/80+ macrophages.
-
Within the macrophage gate, identify the M1 population as CD86+ and the M2 population as CD206+.
-
Therapeutic Targeting of M1 Macrophages
Given their detrimental role in exacerbating cardiac I/R injury, M1 macrophages represent a promising therapeutic target. Strategies aimed at inhibiting M1 polarization or promoting a switch to the anti-inflammatory M2 phenotype are being actively investigated. These include the use of small molecule inhibitors targeting key signaling pathways (e.g., NLRP3 inflammasome inhibitors), as well as cell-based therapies and nanomedicine approaches to deliver anti-inflammatory agents directly to the injured myocardium.[1][2]
Conclusion
M1 macrophages are key drivers of the inflammatory response that contributes to myocardial damage following ischemia and reperfusion. A thorough understanding of their biology, the signaling pathways that govern their activation, and the methodologies to study them in preclinical models is essential for the development of novel therapies to improve outcomes for patients with ischemic heart disease. This guide provides a solid foundation for researchers and drug developers to advance our knowledge in this critical area of cardiovascular medicine.
References
- 1. Macrophage Polarization in Myocardial Ischemia‒Reperfusion Injury: Pathophysiology and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrophage Polarization in Cardiac Tissue Repair Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of tumour necrosis factor-alpha and other cytokines in ischemia-reperfusion-induced injury in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage polarization in hypoxia and ischemia/reperfusion: Insights into the role of energetic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of early myocardial inflammation in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Reduced acute myocardial ischemia–reperfusion injury in IL-6-deficient mice employing a closed-chest model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-6 in the infarcted heart is preferentially formed by fibroblasts and modulated by purinergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. biocare.net [biocare.net]
- 14. sysy-histosure.com [sysy-histosure.com]
- 15. boster.com [boster.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. rndsystems.com [rndsystems.com]
M1 Promoter in Diabetic Cardiomyopathy Research: An In-depth Technical Guide
An Examination of Pro-inflammatory Gene Regulation and a Clarification on the Role of Mitochondrial Fusion Promoter M1
This technical guide provides a comprehensive overview of the role of M1 macrophage promoters in the pathogenesis of diabetic cardiomyopathy (DCM). It is intended for researchers, scientists, and drug development professionals. This document delves into the molecular mechanisms driving cardiac inflammation in diabetes, focusing on the transcriptional regulation of pro-inflammatory (M1) macrophage genes. Furthermore, it clarifies the distinct role of the small molecule compound known as "this compound," which is also relevant to DCM but mechanistically different from the genetic promoters of M1 macrophage-associated genes.
Introduction: Distinguishing "M1 Promoter" from "this compound"
In the context of diabetic cardiomyopathy research, the term "M1" can be ambiguous. It is crucial to distinguish between two key concepts:
-
M1 Promoter (Genetic): This refers to the promoter region of genes that are characteristic of the pro-inflammatory M1 macrophage phenotype. These genes encode cytokines, chemokines, and enzymes that contribute to inflammation and tissue damage in the diabetic heart. Key transcription factors such as NF-κB and STAT1 bind to these promoters to drive M1 polarization.
-
This compound (Small Molecule): This is a hydrazone compound that, as its name suggests, promotes the fusion of mitochondria.[1][2] It represents a therapeutic strategy to counteract the mitochondrial dysfunction observed in diabetic cardiomyopathy.[3][4][5]
This guide will address both of these topics in separate sections to provide a clear and comprehensive understanding of their respective roles in diabetic cardiomyopathy.
The Role of M1 Macrophage Gene Promoters in Diabetic Cardiomyopathy
Diabetic cardiomyopathy is characterized by chronic, low-grade inflammation, where macrophages play a pivotal role.[6] In the diabetic heart, there is a notable shift in macrophage polarization towards the pro-inflammatory M1 phenotype, while the anti-inflammatory M2 phenotype is suppressed.[7][8] M1 macrophages release a barrage of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as reactive oxygen species (ROS), which contribute to cardiomyocyte injury, fibrosis, and cardiac dysfunction.[8][9][10]
The expression of these pro-inflammatory molecules is controlled at the transcriptional level by the activity of their respective gene promoters. Understanding the signaling pathways that activate these "M1 promoters" is key to developing targeted anti-inflammatory therapies for diabetic cardiomyopathy.
Key Signaling Pathways Regulating M1 Gene Promoters
Two major signaling pathways are instrumental in activating the promoters of M1-related genes: the NF-κB pathway and the JAK/STAT pathway.
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[11] In the context of diabetic cardiomyopathy, stimuli such as hyperglycemia, advanced glycation end-products (AGEs), and ROS can activate the NF-κB pathway in macrophages.[7][12] This activation leads to the translocation of NF-κB transcription factors (primarily the p65/p50 dimer) into the nucleus, where they bind to κB sites within the promoters of pro-inflammatory genes like TNF-α, IL-1β, and iNOS, thereby driving their transcription.[13][14]
Figure 1: NF-κB Signaling Pathway in M1 Macrophage Polarization.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical regulator of macrophage polarization. Pro-inflammatory cytokines like interferon-gamma (IFN-γ), which can be present in the diabetic cardiac microenvironment, activate this pathway.[15] IFN-γ binds to its receptor, leading to the phosphorylation and activation of STAT1.[16] Phosphorylated STAT1 then dimerizes, translocates to the nucleus, and binds to specific promoter regions of M1 genes, such as inducible nitric oxide synthase (iNOS), to initiate their transcription.[17][18]
References
- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In vitro and in vivo studies on the effect of a mitochondrial fusion promoter on Leydig cell integrity and function [frontiersin.org]
- 4. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diabetes cardiomyopathy: targeted regulation of mitochondrial dysfunction and therapeutic potential of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic strategies targeting mechanisms of macrophages in diabetic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role and therapeutic potential of macrophages in the pathogenesis of diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin-1β polarization in M1 macrophage mediates myocardial fibrosis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating mitochondrial dynamics attenuates cardiac ischemia-reperfusion injury in prediabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dbc.wroc.pl [dbc.wroc.pl]
- 11. medchemexpress.com [medchemexpress.com]
- 12. frontiersin.org [frontiersin.org]
- 13. The roles and mechanisms of the NF-κB signaling pathway in tendon disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage polarization toward M1 phenotype through NF-κB signaling in patients with Behçet’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MiR-19a-3p Suppresses M1 Macrophage Polarization by Inhibiting STAT1/IRF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcription factor KLF4 regulated STAT1 to promote M1 polarization of macrophages in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Studying Alzheimer's Disease with Mitochondrial Fusion Promoter M1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the small molecule Mitochondrial Fusion Promoter M1 in the context of Alzheimer's disease (AD) research. M1 has emerged as a promising tool to investigate the role of mitochondrial dynamics in AD pathogenesis and to evaluate the therapeutic potential of modulating mitochondrial fusion. This document provides a comprehensive overview of M1's mechanism of action, its effects on AD-related pathologies, detailed experimental protocols, and quantitative data from relevant studies.
Introduction: Mitochondrial Dysfunction in Alzheimer's Disease and the Role of M1
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] A growing body of evidence points to mitochondrial dysfunction as a key early event in AD pathogenesis.[3][4][5] In AD, the delicate balance between mitochondrial fission (division) and fusion (merging) is disrupted, leading to a fragmented mitochondrial network.[6][7] This fragmentation impairs cellular energy production, increases oxidative stress, and contributes to synaptic dysfunction and neuronal cell death.[3][5]
Mitochondrial fusion is a crucial process for maintaining a healthy and functional mitochondrial population. It allows for the exchange of mitochondrial DNA (mtDNA), proteins, and metabolites, thereby compensating for damaged components and maintaining mitochondrial integrity.[7] The key proteins regulating outer mitochondrial membrane fusion are Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2), while Optic Atrophy 1 (Opa1) governs inner membrane fusion.[7] In AD, the expression and function of these fusion proteins are often downregulated.[6]
This compound is a cell-permeable hydrazone compound that has been shown to promote mitochondrial fusion.[8][9] It acts by enhancing the activity of the mitochondrial fusion machinery, although its precise molecular mechanism is still under investigation.[8] Studies have suggested that its pro-fusion effect is dependent on the basal activity of Mfn1 and Mfn2.[8] By promoting a more interconnected and elongated mitochondrial network, M1 offers a valuable tool to counteract the mitochondrial fragmentation observed in AD and to study the downstream consequences of restoring mitochondrial dynamics.
Quantitative Data on the Effects of M1
The following tables summarize the quantitative effects of this compound as reported in various experimental models. These data highlight M1's impact on mitochondrial morphology, cellular bioenergetics, and Alzheimer's-related pathologies.
Table 1: Effects of M1 on Mitochondrial Morphology
| Cell/Tissue Type | Model | M1 Concentration | Treatment Duration | Parameter Measured | Result | Citation |
| Mouse Embryonic Fibroblasts (MEFs) | Mfn1-/- | 5 µM | 24 hours | Percentage of cells with elongated mitochondria | Increased from ~10% to ~60% | [8] |
| Mouse Embryonic Fibroblasts (MEFs) | Mfn2-/- | 5 µM | 24 hours | Percentage of cells with elongated mitochondria | Increased from ~15% to ~55% | [8] |
| Primary Hippocampal Cultures | Mouse | Not Specified | 5 days | Mitochondrial Morphology | Conversion to fused and hyperfused mitochondria | [10] |
Table 2: Effects of M1 on Cellular Bioenergetics and Function
| Cell/Tissue Type | Model | M1 Concentration | Treatment Duration | Parameter Measured | Result | Citation |
| BRIN-BD11 Pancreatic Beta Cells | Cholesterol-induced dysfunction | 20 µM | 12 hours | Mitochondrial Membrane Potential | Increased from 0.29-fold to 0.5-fold of control | [11] |
| BRIN-BD11 Pancreatic Beta Cells | Cholesterol-induced dysfunction | 20 µM | 12 hours | Mitochondrial ROS | Decreased to 1.0-fold of control | [11] |
Table 3: Effects of M1 on Alzheimer's Disease-Related Pathologies
| Animal Model | M1 Dosage | Treatment Duration | Parameter Measured | Result | Citation |
| 5XFAD Mice | Not Specified | Not Specified | Aβ42 levels | Decreased | [12] |
| 5XFAD Mice | Not Specified | Not Specified | Lipofuscin levels | Decreased | [12] |
| 5XFAD Mice | Not Specified | Not Specified | Reactive Oxygen Species (ROS) | Decreased | [12] |
| Rats with Cardiac I/R Injury | 2 mg/kg (i.v.) | Pre-treatment | AD-related proteins in the brain | Reduced expression | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound in the context of Alzheimer's disease research.
In Vitro Model: M1 Treatment of SH-SY5Y Cells with Amyloid-Beta Toxicity
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neuronal processes and neurodegenerative diseases, including Alzheimer's. These cells can be differentiated into a more neuron-like phenotype and can be treated with aggregated amyloid-beta peptides to mimic AD-related toxicity.
Objective: To assess the protective effects of M1 against Aβ-induced mitochondrial fragmentation and cytotoxicity.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Amyloid-beta (1-42) peptide
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MitoTracker™ Green FM or MitoTracker™ Red CMXRos for mitochondrial staining
-
Hoechst 33342 for nuclear staining
-
MTT assay kit for cell viability
-
Seahorse XF Analyzer for measuring cellular respiration (optional)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
Protocol:
-
Cell Culture and Differentiation (Optional):
-
Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation, plate cells at a lower density and reduce the serum concentration in the medium (e.g., 1% FBS) with or without the addition of retinoic acid (e.g., 10 µM) for several days.
-
-
Preparation of Aβ Oligomers:
-
Reconstitute synthetic Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), then evaporate the solvent and resuspend in DMSO.
-
Dilute the peptide into cell culture medium and incubate at 4°C for 24 hours to allow for oligomer formation. The final concentration used will need to be optimized for your specific cell line and experimental setup.
-
-
M1 Treatment:
-
Prepare a stock solution of M1 in DMSO (e.g., 10 mM).
-
Treat SH-SY5Y cells with the desired concentration of M1 (e.g., 5-10 µM) for a specified duration (e.g., 24 hours) prior to or concurrently with Aβ oligomer treatment. Include a vehicle control (DMSO) group.
-
-
Assessment of Mitochondrial Morphology:
-
Following treatment, incubate cells with a mitochondrial fluorescent probe (e.g., MitoTracker™ Green FM at 100-200 nM) for 30-45 minutes at 37°C.
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and counterstain the nuclei with Hoechst 33342.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Quantify mitochondrial morphology (e.g., length, branching) using image analysis software such as ImageJ/Fiji.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the treatment period, add MTT solution to the cells and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a commercially available solution).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
-
Measurement of ATP Levels:
-
Use a commercially available ATP assay kit (e.g., luciferase-based).
-
Lyse the cells according to the kit manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Normalize ATP levels to the total protein concentration of each sample.
-
In Vivo Model: M1 Administration to 5XFAD Mice
The 5XFAD transgenic mouse model is a widely used model of familial Alzheimer's disease. These mice express human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial AD mutations, leading to early and aggressive amyloid pathology.
Objective: To evaluate the in vivo efficacy of M1 in reducing amyloid pathology and improving mitochondrial function in an AD mouse model.
Materials:
-
5XFAD transgenic mice and wild-type littermate controls
-
This compound
-
Vehicle solution (e.g., DMSO, polyethylene (B3416737) glycol, Tween 80 in saline)
-
Equipment for intraperitoneal (i.p.) or oral gavage administration
-
Anesthesia
-
Perfusion solutions (PBS and 4% PFA)
-
Tissue homogenization buffers
-
ELISA kits for Aβ40 and Aβ42
-
Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-Mfn1, anti-Mfn2, anti-Opa1)
-
Western blot reagents and equipment
Protocol:
-
Animal Husbandry and Treatment:
-
House 5XFAD and wild-type mice under standard laboratory conditions.
-
Begin M1 treatment at an appropriate age, depending on the desired therapeutic window (e.g., before or after significant plaque deposition).
-
Prepare the M1 formulation for in vivo administration. A typical dose might be in the range of 1-5 mg/kg body weight, administered daily or on another established schedule via i.p. injection or oral gavage. A vehicle control group is essential.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, anesthetize the mice and perform transcardial perfusion with PBS followed by 4% PFA for immunohistochemical analysis. For biochemical analysis, perfuse with PBS only and rapidly dissect the brain.
-
For immunohistochemistry, post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose (B13894) solution. Section the brain using a cryostat or vibratome.
-
For biochemical analysis, homogenize brain regions of interest (e.g., hippocampus, cortex) in appropriate buffers for protein extraction.
-
-
Analysis of Amyloid Pathology:
-
Immunohistochemistry: Stain brain sections with an anti-Aβ antibody (e.g., 6E10) to visualize amyloid plaques. Use a secondary antibody conjugated to a fluorescent dye or an enzyme for detection. Image the stained sections and quantify plaque load (number and area) using image analysis software.
-
ELISA: Use commercially available ELISA kits to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in the brain homogenates.
-
-
Analysis of Mitochondrial Fusion Proteins (Western Blot):
-
Separate protein lysates from brain homogenates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against Mfn1, Mfn2, and Opa1.
-
Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for M1-mediated mitochondrial fusion and a typical experimental workflow for studying M1 in an Alzheimer's disease context.
Proposed Signaling Pathway of M1
Caption: Proposed signaling pathway for M1-induced mitochondrial fusion.
Experimental Workflow for Studying M1 in Alzheimer's Disease
Caption: A typical experimental workflow for investigating M1 in AD.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of mitochondrial dynamics in Alzheimer's disease. By promoting mitochondrial fusion, M1 can counteract the pathological mitochondrial fragmentation observed in AD models, offering a means to probe the downstream consequences on cellular bioenergetics, oxidative stress, and key pathological hallmarks such as amyloid-beta and tau. The experimental protocols and data presented in this guide provide a framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of modulating mitochondrial fusion in the context of Alzheimer's disease. Further research is warranted to fully delineate the molecular mechanisms of M1 and to translate these preclinical findings into potential therapeutic strategies for this devastating neurodegenerative disorder.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mitochondria in Alzheimer’s Disease Pathogenesis | MDPI [mdpi.com]
- 3. Role of mitochondrial-mediated signaling pathways in Alzheimer disease and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A synergistic dysfunction of mitochondrial fission/fusion dynamics and mitophagy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Dynamics and Transport in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Back to The Fusion: Mitofusin-2 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial dysfunction in Alzheimer's disease: Guiding the path to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impaired Balance of Mitochondrial Fission and Fusion in Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]
- 10. Role of Mitochondrial Homeostasis and Dynamics in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Mitochondrial Dynamics in Alzheimer’s Disease | springermedicine.com [springermedicine.com]
- 13. This compound | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Cell Permeability of Mitochondrial Fusion Promoter M1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial Fusion Promoter M1 is a cell-permeable small molecule that has garnered significant interest for its ability to modulate mitochondrial dynamics and its therapeutic potential in a range of cellular and animal models. A fundamental aspect of its utility and efficacy is its ability to traverse the cell membrane to reach its intracellular target. This technical guide provides a comprehensive overview of the cell permeability of M1, including its predicted mechanism of entry, detailed experimental protocols for its quantitative assessment, a summary of relevant quantitative data, and visualizations of experimental workflows and downstream signaling pathways.
Predicted Mechanism of Cellular Uptake
The cell permeability of a small molecule is largely dictated by its physicochemical properties. This compound (Molar Mass: 364.05 g/mol ) is a phenylhydrazone derivative.[1] Publicly available data indicates a predicted XLogP3 value of 5.9, signifying high lipophilicity.[2] This strong lipophilic character suggests that the primary mechanism for M1 to cross the cell membrane is passive diffusion .
Passive diffusion is the net movement of a substance from an area of higher concentration to one of lower concentration across a semi-permeable membrane, without the need for a carrier protein or energy expenditure. The lipid-rich nature of the cell membrane facilitates the transit of lipophilic molecules like M1.
Experimental Protocols for Assessing Cell Permeability
While specific studies detailing the cell permeability kinetics of M1 are not yet available in the public domain, its permeability can be robustly assessed using standard in vitro assays. The following are detailed protocols for the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay, adapted for the evaluation of M1.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that predicts passive, transcellular permeability.[3] It is a valuable initial screen for predicting gastrointestinal absorption and blood-brain barrier penetration.
Objective: To determine the passive permeability coefficient (Pe) of this compound.
Materials:
-
This compound
-
96-well PVDF filter plates (Donor plate)
-
96-well PTFE acceptor plates
-
Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS system
Methodology:
-
Preparation of M1 Stock Solution: Prepare a stock solution of M1 in DMSO (e.g., 10 mM).
-
Preparation of Donor Solution: Dilute the M1 stock solution in PBS (pH 7.4) to a final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Membrane Coating: Pipette 5 µL of the phospholipid solution onto the membrane of each well of the donor plate and allow the solvent to evaporate.
-
Loading the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Loading the Donor Plate: Add 200 µL of the M1 donor solution to each well of the coated donor plate.
-
Assembly and Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of M1 in both the donor and acceptor wells using a suitable analytical method such as UV-Vis spectrophotometry or LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation:
Pe = (-ln(1 - CA(t)/Cequilibrium)) * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA(t) is the concentration of M1 in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium, calculated from the initial donor concentration and the volumes of the donor and acceptor wells.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the effective area of the membrane.
-
t is the incubation time in seconds.
-
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of differentiated and polarized enterocytes that serve as an excellent in vitro model of the human intestinal epithelium. This assay evaluates both passive diffusion and active transport mechanisms.[4][5][6][7][8]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Methodology:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²).
-
Perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions. The permeability of Lucifer yellow should be low.
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add M1 solution in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Transport:
-
Add M1 solution in HBSS to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Sample Analysis: Collect samples from both the donor and receiver compartments at the end of the incubation period and determine the concentration of M1 using LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated using the following formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux of M1 across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of M1 in the donor compartment.
The efflux ratio (Papp(B→A) / Papp(A→B)) can also be calculated to determine if M1 is a substrate for active efflux transporters. An efflux ratio greater than 2 suggests active efflux.
-
Quantitative Data Summary
While direct permeability coefficients for M1 are not yet published, the following tables summarize the effective concentrations of M1 used in various in vitro and in vivo studies, which indirectly attest to its cell permeability.
Table 1: In Vitro Effective Concentrations of this compound
| Cell Type | Concentration | Duration | Observed Effect | Reference |
| Mitofusin-1/2 Knockout Fibroblasts | 5-25 µM | 24 h | Promotes mitochondrial elongation | [9] |
| Pancreatic Beta Cells (BRIN-BD11) | 20 µM | 12 h | Prevents impairment of oxygen consumption rate | [9] |
| Pancreatic Beta Cells (BRIN-BD11) | 20 µM | 12 h | Decreases mitochondrial ROS and enhances membrane potential | [9] |
| TM3 Cells | 1 µM | 12 h | Attenuates TPHP-induced mitochondrial reduction | [9] |
Table 2: In Vivo Dosage of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Rats (Cardiac I/R Injury) | 2 mg/kg | Intravenous (i.v.) | Protects against brain damage, increases BBB tight junction proteins | [9] |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the PAMPA and Caco-2 permeability assays.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Downstream Signaling Pathway
Recent studies have indicated that the protective effects of M1 against cellular stress are mediated, at least in part, through the PI3K/AKT signaling pathway.[10][11]
Caption: M1's influence on the PI3K/AKT signaling pathway.
Conclusion
This compound is a promising therapeutic agent with demonstrated cell permeability. Based on its high lipophilicity, passive diffusion is the predicted primary mechanism of its cellular uptake. While direct quantitative permeability data for M1 is not yet available, this guide provides detailed, adaptable protocols for its assessment using standard in vitro models. The compiled data on its effective concentrations in various experimental settings underscores its ability to reach its intracellular targets. Further investigation into the precise kinetics and potential transporter interactions will provide a more complete understanding of its cellular bioavailability and inform its future development as a therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H10Cl4N2O | CID 135445551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PAMPA | Evotec [evotec.com]
- 4. Development of a 7-day, 96-well Caco-2 permeability assay with high-throughput direct UV compound analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 6. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mitochondrial Fusion Promoter M1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Fusion Promoter M1 is a cell-permeable small molecule compound that has been identified as a potent modulator of mitochondrial dynamics. It primarily functions by promoting mitochondrial fusion, a process essential for maintaining mitochondrial health, cellular bioenergetics, and overall cell viability. These application notes provide a comprehensive overview of M1, including its mechanism of action, key experimental data, and detailed protocols for its application in research and drug development.
Mechanism of Action
This compound enhances mitochondrial fusion, a process primarily mediated by mitofusin 1 (Mfn1), mitofusin 2 (Mfn2), and optic atrophy 1 (Opa1). M1 has been shown to increase the expression of Mfn2, a key protein in the outer mitochondrial membrane fusion machinery.[1] Additionally, in certain pathological contexts, such as cigarette smoke-induced cellular stress, M1 has been demonstrated to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway, which can influence mitochondrial dynamics and cell survival.[2][3] By shifting the balance from mitochondrial fission towards fusion, M1 helps to maintain a more elongated and interconnected mitochondrial network, which is associated with improved mitochondrial function and cellular health.
Data Presentation
The following tables summarize the quantitative effects of this compound observed in various experimental models.
Table 1: Effect of M1 on Mitochondrial Morphology
| Cell Line | M1 Concentration (µM) | Treatment Duration (hours) | Observed Effect on Mitochondrial Morphology | Quantitative Change |
| Mitofusin-1/2 Knock-out Fibroblasts | 5-25 | 24 | Promotes mitochondrial elongation | Data not available in a quantitative format.[4] |
| Human iPSCs | 5, 10 | 48 | Significantly reduced the proportion of granular mitochondria | Data not available in a quantitative format.[5] |
| TM3 cells | 1 | 12 | Attenuates TPHP-induced mitochondrial reduction and abnormal alignment | Data not available in a quantitative format.[4] |
Table 2: Effect of M1 on Mitochondrial Bioenergetics and Function
| Cell/Tissue Model | M1 Concentration/Dose | Treatment Duration | Parameter Measured | Result |
| BRIN-BD11 pancreatic beta cells | 20 µM | 12 hours | Mitochondrial ROS | Decreased to 1.0±0.44 fold of control[4] |
| BRIN-BD11 pancreatic beta cells | 20 µM | 12 hours | Mitochondrial Membrane Potential | Enhanced from 0.29±0.05 fold to 0.5±0.07 fold of control[4] |
| Pancreatic beta cells | 20 µM | 12 hours | Oxygen Consumption Rate | Prevents impairment due to cholesterol exposure[4] |
| Aged Rat Leydig cells | ex vivo treatment | Not specified | ATP Production | Increased |
| Aged Rat Leydig cells | ex vivo treatment | Not specified | Oxygen Consumption | Improved |
Table 3: Effect of M1 on Protein Expression
| Cell/Tissue Model | M1 Concentration/Dose | Treatment Duration | Protein | Change in Expression |
| Rats with cardiac I/R injury | 2 mg/kg (i.v.) | Pretreatment | Mitofusin 2 | Increased[1] |
| TM3 cells | 1 µM | 12 hours | Mfn1, Mfn2, Opa1 | Significantly increased |
| BEAS-2B cells (CSE-treated) | Not specified | Pretreatment | MFN2, OPA1 | Increased[3] |
| BEAS-2B cells (CSE-treated) | Not specified | Pretreatment | DRP1, MFF | Decreased[3] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol outlines the general steps for treating cultured cells with M1.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates or flasks
Procedure:
-
Reconstitution of M1: Prepare a stock solution of M1 by dissolving the powder in sterile DMSO. For example, to create a 15 mM stock solution, reconstitute 5 mg of M1 powder in 0.92 mL of DMSO.[6] Mix well by vortexing until fully dissolved. Store the stock solution in aliquots at -20°C for up to 2 months to prevent loss of potency.[6] Avoid multiple freeze-thaw cycles.[6]
-
Cell Seeding: Seed the cells in the desired culture vessel (e.g., 6-well plate, 96-well plate) at a density that will allow them to reach approximately 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solution: On the day of the experiment, dilute the M1 stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to treat cells with 10 µM M1, dilute the 15 mM stock solution 1:1500 in the culture medium. It is crucial to prepare the working solution fresh for each experiment.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of M1. A vehicle control (medium with the same concentration of DMSO used for the highest M1 concentration) should always be included.
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) in a humidified incubator at 37°C with 5% CO₂. The optimal incubation time and M1 concentration should be determined empirically for each cell line and experimental condition.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as mitochondrial morphology analysis, ATP production assay, or Western blotting.
Protocol 2: Analysis of Mitochondrial Morphology
This protocol describes how to assess changes in mitochondrial morphology after M1 treatment using fluorescence microscopy.
Materials:
-
Cells treated with M1 (from Protocol 1)
-
MitoTracker™ dye (e.g., MitoTracker™ Red CMXRos)
-
Phosphate-buffered saline (PBS), sterile
-
Formaldehyde (B43269) or paraformaldehyde (for fixation, optional)
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filters
Procedure:
-
Mitochondrial Staining:
-
Prepare a working solution of MitoTracker™ dye in pre-warmed, serum-free medium according to the manufacturer's instructions (typically 100-500 nM).
-
Remove the M1-containing medium from the cells and wash once with pre-warmed PBS.
-
Add the MitoTracker™ working solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Fixation (Optional):
-
After incubation with the dye, wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips with a mounting medium containing DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence microscope. Capture images from multiple random fields for each condition.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with the MiNA plugin) to quantify mitochondrial morphology.
-
Parameters to analyze include:
-
Aspect Ratio: Ratio of the major to the minor axis of a mitochondrion. Higher values indicate more elongated mitochondria.
-
Form Factor: A measure of particle shape complexity. Higher values indicate a more branched and interconnected mitochondrial network.
-
Mitochondrial Footprint: The total area occupied by mitochondria within a cell.
-
-
Protocol 3: ATP Production Assay
This protocol outlines the measurement of cellular ATP levels following M1 treatment using a luciferase-based assay.
Materials:
-
Cells treated with M1 in a 96-well plate (from Protocol 1)
-
Commercially available ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Equilibration: After M1 treatment, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Lysis and Luminescence Reaction:
-
Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present. Normalize the ATP levels of M1-treated cells to the vehicle control to determine the relative change in ATP production.
Protocol 4: Western Blot for Mitofusin 2 (Mfn2) Expression
This protocol describes the detection of Mfn2 protein levels by Western blotting after M1 treatment.
Materials:
-
Cells treated with M1 (from Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Mfn2
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After M1 treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and scrape them off the plate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Mfn2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the Mfn2 signal to the loading control.
Visualization
Signaling Pathway of M1 in Stressed Cells
Caption: M1 signaling pathway in stressed cells.
Experimental Workflow for Assessing M1 Efficacy
Caption: Experimental workflow for M1 efficacy assessment.
References
- 1. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. downloads.microscope.healthcare.nikon.com [downloads.microscope.healthcare.nikon.com]
- 3. Quantitative analysis of mitochondrial morphology and membrane potential in living cells using high-content imaging, machine learning, and morphological binning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Mitochondrial Fusion Promoter M1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Fusion Promoter M1 is a cell-permeable small molecule, specifically a phenylhydrazone compound, that has been identified as a potent modulator of mitochondrial dynamics.[1] It functions by promoting the fusion of mitochondria, which is a crucial process for maintaining mitochondrial health, function, and quality control.[2][3] In healthy cells, a balance between mitochondrial fusion and fission (division) is essential for cellular homeostasis.[3] However, in various pathological conditions, this balance is disrupted, often leading to excessive mitochondrial fragmentation, which is associated with cellular dysfunction and apoptosis.[1] M1 has been shown to counteract this fragmentation, protecting cells from associated cell death.[1] These characteristics make M1 a valuable tool for research in areas such as neurodegenerative diseases, metabolic disorders, and cellular aging, as well as for the development of novel therapeutics targeting mitochondrial dysfunction.
Mechanism of Action
The precise mechanism of action for M1 is not yet fully elucidated, but it is understood to enhance the existing mitochondrial fusion machinery rather than functioning as a direct replacement for essential fusion proteins.[4] Its activity is dependent on the presence of core fusion proteins like Mitofusin 1 (Mfn1), Mitofusin 2 (Mfn2), and Optic Atrophy 1 (Opa1).[2][4] Studies have indicated that M1 can increase the expression of Mfn2 and Opa1.[2][4] One proposed mechanism involves the catalytic α and β subunits of ATP synthase.[4] Additionally, in certain contexts, M1 has been shown to exert its protective effects by inhibiting the PI3K/AKT signaling pathway.[5]
Quantitative Data Summary
The following table summarizes the effective concentrations and observed effects of M1 in various cell culture models.
| Cell Type | Concentration | Incubation Time | Observed Effects | Reference(s) |
| Mitofusin-1/2 Knock-out Fibroblasts | 5-25 µM | 24 h | Promoted mitochondrial elongation. | [6] |
| BRIN-BD11 Pancreatic Beta Cells | 20 µM | 12 h | Decreased mitochondrial ROS, enhanced mitochondrial membrane potential, and restored mitochondrial architecture. | [6] |
| TM3 Mouse Leydig Cells | 1 µM | 12 h | Attenuated mitochondrial reduction and abnormal alignment; increased expression of Mfn1, Mfn2, and Opa1. | [6] |
| Human iPSCs | 5-10 µM | 48 h | Reduced the proportion of granular mitochondria and promoted fusion. | [2] |
| SH-SY5Y Neuroblastoma Cells | 5 µM | Not Specified | Protected against MPP+-induced mitochondrial fragmentation and cytotoxicity. | [7] |
| Mfn1-/- or Mfn2-/- MEFs | EC50s = 5.3 & 4.42 µM | Not Specified | Induced mitochondrial elongation. | [7] |
Experimental Protocols
Preparation of M1 Stock Solution
For consistent and reproducible results, it is crucial to prepare and store the M1 stock solution correctly.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's product data sheet for the exact molecular weight. The molecular weight of M1 is approximately 364.05 g/mol .[1]
-
To prepare a 15 mM stock solution, reconstitute 5 mg of M1 powder in 0.92 mL of DMSO.[8]
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming and sonication may be required.[1][9]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 2 months.[8] For longer-term storage (up to 6 months), store at -80°C.[1] The lyophilized powder can be stored at room temperature, desiccated, for up to 24 months.[8]
General Protocol for Inducing Mitochondrial Fusion in Cell Culture
This protocol provides a general guideline for treating cultured cells with M1 to promote mitochondrial fusion. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
M1 stock solution (e.g., 15 mM in DMSO)
-
Vehicle control (DMSO)
-
Mitochondrial staining dye (e.g., MitoTracker™ Red CMXRos)
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells on an appropriate culture vessel (e.g., glass-bottom dishes or multi-well plates suitable for microscopy) at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) overnight to allow for attachment.
-
M1 Treatment:
-
Prepare the desired final concentration of M1 by diluting the stock solution in pre-warmed complete cell culture medium. A typical starting concentration range is 1-10 µM.
-
Also prepare a vehicle control with the same final concentration of DMSO as the M1-treated samples.
-
Remove the old medium from the cells and replace it with the M1-containing or vehicle control medium.
-
Incubate the cells for the desired period (e.g., 12-24 hours).
-
-
Mitochondrial Staining:
-
Approximately 30 minutes before the end of the incubation period, add a mitochondrial staining dye (e.g., MitoTracker™ Red CMXRos at a final concentration of 100-200 nM) directly to the culture medium.
-
Incubate for 30 minutes under normal culture conditions.
-
-
Imaging:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh pre-warmed culture medium or a suitable imaging buffer.
-
Visualize the mitochondrial morphology using a fluorescence microscope. Acquire images from multiple fields of view for each condition.
-
-
Analysis:
-
Qualitatively assess the changes in mitochondrial morphology. In M1-treated cells, expect to see a shift from fragmented, punctate mitochondria to elongated, interconnected mitochondrial networks.
-
For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji with appropriate plugins) to measure parameters such as mitochondrial length, circularity, and network branching.
-
Protocol for Assessing Changes in Mitochondrial Fusion/Fission Protein Expression
This protocol describes how to evaluate the effect of M1 treatment on the expression levels of key mitochondrial dynamics proteins using Western blotting.
Materials:
-
Cultured cells
-
M1 stock solution
-
Vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Mfn1, Mfn2, Opa1, Drp1, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate (e.g., 6-well plate) and grow to 80-90% confluency. Treat the cells with the desired concentration of M1 or vehicle control for the chosen duration (e.g., 12-24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
-
Visualizations
Signaling Pathway
Caption: M1 promotes mitochondrial fusion by upregulating Mfn1/2 and Opa1 and can inhibit the PI3K/AKT pathway.
Experimental Workflow
Caption: A typical experimental workflow for investigating the effects of M1 in cell culture.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. This compound | TargetMol [targetmol.com]
M1 Mitochondrial Fusion Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their morphology, distribution, and function. This dynamic process, known as mitochondrial dynamics, is crucial for cellular homeostasis, including energy production, calcium signaling, and apoptosis. Dysregulation of mitochondrial fusion is implicated in a variety of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The M1 mitochondrial fusion assay serves as a critical tool for investigating the mechanisms of mitochondrial fusion and for screening potential therapeutic compounds that modulate this process. This document provides detailed protocols for assessing mitochondrial fusion, including methods utilizing cell fusion and photoactivatable fluorescent proteins. Additionally, it describes the application of mitochondrial fusion promoters, such as the M1 compound, within these assays.
Key Experimental Approaches
There are several established methods to quantitatively and qualitatively assess mitochondrial fusion. The choice of assay depends on the specific research question, cell type, and available equipment. Here, we detail two widely used approaches: the Polyethylene Glycol (PEG)-mediated cell fusion assay and the photoactivatable fluorescent protein-based assay.
PEG-Mediated Mitochondrial Fusion Assay
This classic method involves the fusion of two distinct cell populations, each expressing a different mitochondrially targeted fluorescent protein (e.g., mt-GFP and mt-RFP). Upon cell fusion, the mitochondria from the two parent cells intermix, leading to the colocalization of the two fluorescent signals, which can be quantified as a measure of mitochondrial fusion.
Caption: Workflow of the PEG-mediated mitochondrial fusion assay.
Materials:
-
Cells expressing mitochondrially targeted fluorescent proteins (e.g., HeLa-mtGFP and HeLa-mtRFP)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Polyethylene glycol (PEG) 1500, 50% (w/v) solution in serum-free medium
-
Cycloheximide solution (e.g., 20 µg/mL in complete medium)
-
Multi-well imaging plates or chambered coverglass
-
Fluorescence microscope (confocal recommended for higher resolution)
Procedure:
-
Cell Seeding: Co-seed the two cell populations (e.g., mt-GFP and mt-RFP expressing cells) in a 1:1 ratio onto multi-well imaging plates. Allow cells to adhere and reach 70-90% confluency.[1]
-
Cell Fusion:
-
Aspirate the culture medium and wash the cells once with pre-warmed PBS.[1]
-
Aspirate the PBS and add 500 µL of 50% PEG 1500 solution to the cells for 30-60 seconds.[1] The incubation time may need optimization depending on the cell type.
-
Gently wash the cells three times with pre-warmed complete culture medium.[1]
-
-
Inhibition of Protein Synthesis: Add complete culture medium containing 20 µg/mL cycloheximide. This step is crucial to ensure that any observed fluorescence overlap is due to the fusion of existing mitochondria and not the synthesis of new fluorescent proteins.[1]
-
Incubation and Imaging: Incubate the cells at 37°C and 5% CO2. Acquire images of the resulting multinucleated cells (polykaryons) at different time points (e.g., 2, 4, 8, 12 hours) post-fusion using a fluorescence microscope.[1]
-
Data Analysis:
-
Identify polykaryons containing both green and red fluorescent mitochondria.
-
Quantify the extent of mitochondrial fusion by measuring the colocalization or overlap of the green and red fluorescent signals within the polykaryons. This can be done using image analysis software (e.g., ImageJ/Fiji with colocalization plugins).
-
The fusion efficiency can be calculated as the percentage of fused mitochondria (yellow in merged images) relative to the total mitochondrial content.
-
| Parameter | Typical Value/Range | Notes |
| PEG 1500 Concentration | 50% (w/v) | Can be adjusted based on cell sensitivity. |
| PEG Incubation Time | 30-60 seconds | Longer times can be cytotoxic.[1] |
| Cycloheximide Concentration | 20 µg/mL | To inhibit de novo protein synthesis.[1] |
| Imaging Time Points | 2 - 12 hours post-fusion | Allows for kinetic analysis of fusion.[1] |
Photoactivatable Fluorescent Protein-Based Mitochondrial Fusion Assay
This technique offers a more direct and less invasive way to study mitochondrial fusion within a single cell. It utilizes mitochondrially targeted photoactivatable or photoconvertible fluorescent proteins, such as mito-Dendra2 or mt-PA-GFP.[2][3][4] A specific subset of mitochondria is photoactivated or photoconverted, and the spread of the activated fluorescent signal to the rest of the mitochondrial network is monitored over time.
Caption: Logic of the photoactivatable fluorescent protein-based assay.
Materials:
-
Cells transfected with a plasmid encoding a mitochondrially targeted photoactivatable/photoconvertible fluorescent protein (e.g., mito-Dendra2)
-
Complete cell culture medium
-
Chambered coverglass or imaging dishes
-
Confocal laser scanning microscope equipped with a 405 nm laser for photoactivation/conversion and appropriate lasers for exciting the unconverted and converted forms of the protein.
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on imaging dishes.
-
Transfect cells with the mito-Dendra2 plasmid according to the manufacturer's protocol and allow for expression (typically 24-48 hours).
-
-
Imaging Setup:
-
Place the imaging dish on the stage of the confocal microscope.
-
Identify a cell with a healthy mitochondrial network expressing the fluorescent protein (in its green, unconverted state).
-
-
Photoactivation/Photoconversion:
-
Define a small Region of Interest (ROI) within the mitochondrial network.
-
Use a 405 nm laser to irradiate the ROI, which will convert the mito-Dendra2 from a green to a red fluorescent state.[5]
-
-
Time-Lapse Imaging:
-
Immediately after photoconversion, begin acquiring time-lapse images of the entire cell, capturing both the green and red fluorescence channels.
-
Images should be taken at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes or longer, depending on the expected rate of fusion.[6]
-
-
Data Analysis:
-
Measure the spread of the red fluorescent signal from the initial ROI to the rest of the mitochondrial network over time.
-
Quantify the rate of fusion by measuring the dilution of the red signal intensity in the initially activated region and the corresponding increase in red signal in adjacent, initially non-activated regions.[6]
-
The equilibration of the red signal across the entire mitochondrial network indicates the extent of fusion.[3]
-
| Parameter | Typical Value/Range | Notes |
| Photoactivation Laser | 405 nm | For mito-Dendra2 and mt-PA-GFP. |
| Imaging Interval | 1-5 minutes | Dependent on the cell type and experimental conditions. |
| Total Imaging Duration | 30-60 minutes | Or until signal equilibration is observed.[3][6] |
| Quantification Metric | Dilution of fluorescence intensity in ROI | Or spread of signal to the entire network. |
Application of M1 Mitochondrial Fusion Promoter
The M1 compound is a chemical modulator that has been shown to promote mitochondrial fusion, often by increasing the expression of key fusion proteins like Mitofusin 2 (Mfn2).[7][8] This compound can be incorporated into the aforementioned assays to study its effects on mitochondrial dynamics.
Protocol for Incorporating M1
-
Cell Treatment:
-
Prepare a stock solution of M1 mitochondrial fusion promoter in DMSO.[9] For example, a 15 mM stock can be made by reconstituting 5 mg of powder in 0.92 mL of DMSO.[9]
-
Dilute the stock solution in complete culture medium to the desired working concentration (e.g., 1-20 µM).[8]
-
Treat the cells with the M1-containing medium for a specified duration (e.g., 12 hours) prior to performing the fusion assay.[7][8] A vehicle control (DMSO) should be run in parallel.
-
-
Fusion Assay:
-
After the pre-treatment period, proceed with either the PEG-mediated or the photoactivatable fluorescent protein-based mitochondrial fusion assay as described above.
-
-
Analysis:
-
Compare the rate and extent of mitochondrial fusion in M1-treated cells to the vehicle-treated control cells. An increase in fusion is expected in the M1-treated group.
-
Expected Outcomes with M1 Treatment
| Parameter | Expected Change | Reference |
| Mitochondrial Morphology | More elongated and interconnected | [9] |
| Expression of Mfn1, Mfn2, Opa1 | Increased | [8] |
| Mitochondrial Fusion Rate | Increased | [9] |
| Cellular Respiration | Potentiated | [7] |
Conclusion
The M1 mitochondrial fusion assay, encompassing both established methodologies and the application of specific modulators like the M1 compound, provides a robust platform for investigating the intricate process of mitochondrial dynamics. The detailed protocols and data presentation formats provided in these application notes are intended to guide researchers in accurately quantifying mitochondrial fusion and in the discovery and characterization of novel therapeutics targeting mitochondrial function. Careful optimization of these protocols for specific cell types and experimental conditions is essential for obtaining reliable and reproducible results.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. In vitro and in vivo assays for mitochondrial fission and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Mitochondrial Dynamics with Photoactivateable Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse lines with photo-activatable mitochondria (PhAM) to study mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Faster, High Resolution, mtPA-GFP-based Mitochondrial Fusion Assay Acquiring Kinetic Data of Multiple Cells in Parallel Using Confocal Microscopy [jove.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mitochondrial Fusion Promoter M1 | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vitro M1 Macrophage Polarization
Introduction
The term "M1" in life sciences can refer to several entities, including the M1 muscarinic acetylcholine (B1216132) receptor, specific proprietary compounds, or a distinct macrophage phenotype. These application notes focus on the in vitro generation of M1 macrophages, a pro-inflammatory phenotype critically involved in host defense and inflammatory diseases. For researchers in immunology and drug development, understanding the protocols to induce and analyze M1 polarization is fundamental for studying disease mechanisms and for the preclinical evaluation of immunomodulatory therapeutics.
Classically activated, or M1, macrophages are typically generated in vitro by stimulating naïve macrophages (M0) with a combination of interferon-gamma (IFN-γ) and a Toll-like receptor (TLR) agonist, most commonly lipopolysaccharide (LPS). This process mimics the signals present during a bacterial infection, leading to a macrophage phenotype characterized by the secretion of pro-inflammatory cytokines and a potent microbicidal capacity.
These notes provide detailed protocols for the differentiation of monocytes into macrophages and their subsequent polarization to an M1 phenotype, along with common working concentrations of stimuli for various cell types.
Working Concentrations for M1 Polarization
The optimal concentration of polarizing stimuli can vary depending on the cell type (e.g., human vs. murine, primary cells vs. cell lines) and the specific experimental goals. The following table summarizes commonly used working concentrations for M1 macrophage polarization.
| Cell Type | Stimuli | Working Concentration | Incubation Time | Key Markers for Analysis |
| Human Monocyte-Derived Macrophages (MDMs) | LPS and IFN-γ | LPS: 100 ng/mLIFN-γ: 20 ng/mL[1] | 4 - 72 hours (marker dependent)[1] | mRNA: CXCL9, CXCL10, TNF, IDO1Surface: CD86, CD64, HLA-DRSecreted: TNF-α, IL-1β, IL-6, IL-12p70 |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | LPS and IFN-γ | LPS: 10 ng/mLIFN-γ: 50 ng/mL[2] | 24 - 48 hours[2] | mRNA: Nos2 (iNOS), Tnf, Il6, Il1bSurface: CD86, MHC-IISecreted: TNF-α, IL-6, Nitric Oxide (NO) |
| Human CD14+ Primary Cells | LPS | Varies (used to induce polarization for screening) | 72 hours[3] | Secreted: TNF-αSurface: CD80[3] |
| Murine Macrophage Cell Line (e.g., RAW 264.7) | LPS | 1 µg/mL (used alone in some studies)[4] | 6 - 72 hours[4] | mRNA: Il1b, TnfProtein: iNOS |
Note: The optimal incubation time can vary significantly depending on the specific marker being analyzed. For instance, the peak mRNA expression of some cytokines like TNF can occur as early as 4 hours, while other markers like IDO1 may take 48-72 hours to reach their maximum expression[1]. It is recommended to perform a time-course experiment to determine the optimal window for your specific markers of interest.
Experimental Protocols
Protocol 1: Generation of Human M1 Macrophages from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of monocytes from human PBMCs and their subsequent differentiation and polarization into M1 macrophages.
Materials:
-
Ficoll-Paque or other density gradient medium
-
RosetteSep™ Human Monocyte Enrichment Cocktail or magnetic-activated cell sorting (MACS) beads for monocyte isolation
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
Human IFN-γ
-
Lipopolysaccharide (LPS)
-
PBS (Phosphate-Buffered Saline)
-
6-well tissue culture plates
Methodology:
-
Monocyte Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes from the PBMC population using negative selection with RosetteSep™ or positive selection with CD14 microbeads (MACS).
-
-
Differentiation into Naïve (M0) Macrophages:
-
Resuspend the isolated monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF.
-
Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Incubate at 37°C in a 5% CO2 incubator for 6-7 days to allow differentiation into M0 macrophages. Replace the medium every 2-3 days.
-
-
M1 Polarization:
-
After the differentiation period, aspirate the medium and wash the adherent M0 macrophages gently with warm PBS.
-
Add fresh RPMI-1640 with 10% FBS and the M1 polarizing stimuli: 100 ng/mL LPS and 20 ng/mL IFN-γ [1].
-
Incubate for the desired period (e.g., 24 hours for cytokine protein analysis, or as determined by a time-course experiment for mRNA analysis).
-
-
Analysis:
-
Supernatant Collection: Collect the culture supernatant to analyze secreted cytokines (e.g., TNF-α, IL-6, IL-12) by ELISA or multiplex bead array.
-
Cell Lysate for RNA/Protein: Wash the cells with cold PBS and lyse them for RNA extraction (for qPCR analysis of genes like CXCL10, TNF) or protein extraction (for Western blot).
-
Flow Cytometry: Detach the cells using a gentle cell scraper or enzyme-free dissociation buffer. Stain for M1 surface markers such as CD80 and CD86.
-
Protocol 2: Generation of Murine M1 Macrophages from Bone Marrow
This protocol outlines the isolation of bone marrow cells from mice and their differentiation and polarization into M1 macrophages.
Materials:
-
Mouse (e.g., C57BL/6, 6-12 weeks old)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Murine M-CSF
-
Murine IFN-γ
-
Lipopolysaccharide (LPS)
-
ACK lysing buffer
-
70 µm cell strainer
-
Syringes and needles (25G or 27G)
Methodology:
-
Isolation of Bone Marrow-Derived Macrophages (BMDMs):
-
Euthanize a mouse and sterilize the hind legs with 70% ethanol[2].
-
Dissect the femur and tibia and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow out with cold DMEM using a syringe and needle[2].
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in ACK lysing buffer for 1-2 minutes to lyse red blood cells.
-
Wash the cells with DMEM.
-
-
Differentiation into Naïve (M0) Macrophages:
-
Resuspend the bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20-50 ng/mL of murine M-CSF.
-
Plate the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh medium containing M-CSF on day 3 or 4.
-
-
M1 Polarization:
-
On day 7, harvest the adherent BMDMs (M0 macrophages) by gently scraping.
-
Re-plate the M0 macrophages in tissue culture plates at the desired density.
-
Allow the cells to adhere for a few hours.
-
Replace the medium with fresh DMEM containing the M1 polarizing stimuli: 10 ng/mL LPS and 50 ng/mL IFN-γ [2].
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Nitric Oxide Measurement: Collect the supernatant and measure nitric oxide production using the Griess assay.
-
Cytokine and Gene Expression Analysis: Perform analysis as described in Protocol 1, using appropriate murine-specific antibodies and primers for genes such as Nos2 (iNOS), Tnf, and Il6.
-
Visualizations
Signaling Pathway for M1 Macrophage Polarization
Caption: M1 macrophage polarization signaling pathway.
Experimental Workflow for In Vitro M1 Polarization
Caption: General experimental workflow for M1 polarization.
References
Application Notes and Protocols for In Vivo Studies of M1 Muscarinic Acetylcholine Receptor Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction: The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a G protein-coupled receptor predominantly expressed in the central nervous system, particularly in brain regions critical for cognition, such as the hippocampus and cortex.[1] Activation of the M1 receptor is a promising therapeutic strategy for neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and Rett Syndrome.[2][3] M1 receptor modulators, which include orthosteric agonists and positive allosteric modulators (PAMs), aim to enhance cholinergic signaling, offering potential for both symptomatic relief and disease-modifying effects.[2][4][5] This document provides a guide to the optimal dosages, experimental protocols, and relevant signaling pathways for the in vivo study of M1 receptor modulators in animal models.
Data Presentation: In Vivo Dosages of M1 Modulators
The following tables summarize quantitative data from various preclinical studies on M1 receptor agonists and PAMs. These tables are intended to provide a starting point for dose selection in novel in vivo experiments.
Table 1: M1 Receptor Agonists
| Compound | Animal Model | Route of Administration | Dosage Range | Key Findings |
| AF102B (Cevimeline) | C57BL/10 Mice | Oral (p.o.) | 0.1 - 1 mg/kg | Improved spatial learning in the Morris water maze.[6] |
| Macaques | Intramuscular (i.m.) | 0.1 - 0.6 mg/kg (old); 0.1 - 4.5 mg/kg (young) | Reduced spontaneous motor agitation and improved working memory.[7][8] | |
| AF267B | 3xTg-AD Mice | Not Specified | Not Specified | Rescued cognitive deficits; decreased Aβ42 and tau pathologies.[4] |
| VU0364572 | 5XFAD Mice | Oral (in drinking water) | ~10 mg/kg/day | Preserved hippocampal memory and reduced Aβ plaque burden.[2] |
| Xanomeline (B1663083) | Mice | Not Specified | 3 - 30 mg/kg | Dose-dependently affected wakefulness and sleep patterns.[9][10] |
| Mice | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | 30 mg/kg | Produced antipsychotic-like effects by inhibiting conditioned avoidance responses and reversing PCP-induced hyperactivity.[11][12] | |
| Wistar Rats | Subcutaneous (s.c.) | 1 - 10 mg/kg | Dose-dependently increased wakefulness.[11][12] | |
| TBPB | Rats | Subcutaneous (s.c.) | 10 - 56.6 mg/kg | Inhibited amphetamine-induced hyperlocomotion without major peripheral side effects.[13] |
Table 2: M1 Positive Allosteric Modulators (PAMs)
| Compound | Animal Model | Route of Administration | Dosage Range | Key Findings |
| VU0453595 | C57BL6/J Mice | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Rescued social interaction deficits induced by PCP.[14] |
| Rats | Not Specified | Not Specified | Showed robust efficacy in improving object recognition memory.[3] | |
| MK-7622 | Mice | Not Specified | Not Specified | Induced severe behavioral convulsions; failed to improve novel object recognition.[15] |
| T-495 | Rats | Oral (p.o.) | Not Specified | Ameliorated scopolamine-induced memory deficits with a wide safety margin compared to MK-7622.[16] |
Experimental Protocols
General Protocol for Oral Gavage in Mice
Oral gavage is a common method for the precise oral administration of compounds.
Materials:
-
Appropriately sized gavage needle (e.g., 18-20 gauge for adult mice, with a smooth, ball-shaped tip).[17][18]
-
Syringe (volume appropriate for the calculated dose).
-
Weigh scale.
-
Compound formulation (e.g., dissolved in water, saline, or a vehicle like 10% Tween 80).
Procedure:
-
Animal and Dose Calculation: Weigh the mouse to calculate the precise volume to be administered. The maximum recommended volume is typically 10 ml/kg.[17][19][20]
-
Measure Gavage Needle Depth: Before the first use on an animal of a specific size, measure the appropriate insertion depth by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib or xiphoid process. Mark this depth on the needle.[17][19]
-
Animal Restraint: Firmly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head and neck should be extended to create a straight line to the esophagus.[19][20]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[21] The animal should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. [19][20]
-
Compound Administration: Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the compound.
-
Withdrawal and Monitoring: After administration, gently withdraw the needle along the same path.[17] Monitor the animal for several minutes for any signs of respiratory distress, which could indicate accidental tracheal administration.[19]
Protocol for Assessing Antipsychotic-like Activity in Mice
This protocol is adapted from studies using Xanomeline to reverse phencyclidine (PCP)-induced hyperactivity.[11][12]
Animal Model:
-
Male C57BL/6 mice.
Materials:
-
Xanomeline (or test compound).
-
Phencyclidine (PCP).
-
Vehicle (e.g., saline for PCP, 10% Tween 80 for Xanomeline).
-
Open field activity chambers.
Procedure:
-
Habituation: Place mice in the open field arenas and allow them to habituate for a period (e.g., 30-60 minutes).
-
Compound Administration: Administer the M1 modulator (e.g., Xanomeline 30 mg/kg, i.p.) or vehicle.
-
Pretreatment Period: Return the animals to their home cages or keep them in a quiet area for a set pretreatment time (e.g., 30 minutes).
-
Psychostimulant Challenge: Administer PCP (or another NMDAR antagonist) or vehicle.
-
Locomotor Activity Measurement: Immediately after the PCP challenge, place the mice back into the open field arenas and record locomotor activity (e.g., total distance traveled) for a defined period (e.g., 90 minutes).[22]
-
Data Analysis: Analyze the data to determine if the M1 modulator significantly reduces the hyperlocomotion induced by PCP compared to the vehicle-treated group.
Protocol for Assessing Cognitive Enhancement in Alzheimer's Disease Mouse Models
This protocol is based on a study using the M1 agonist VU0364572 in 5XFAD transgenic mice.[2]
Animal Model:
-
5XFAD transgenic mice (a model for Alzheimer's disease).
-
Wild-type (WT) littermates as controls.
Materials:
-
M1 modulator (e.g., VU0364572).
-
Vehicle (e.g., drinking water).
-
Morris Water Maze apparatus.
Procedure:
-
Chronic Dosing: Begin chronic administration of the M1 modulator before the expected onset of significant pathology. For example, administer VU0364572 in the drinking water to achieve a dose of approximately 10 mg/kg/day, starting at 6-8 weeks of age and continuing for several months.[2]
-
Morris Water Maze (MWM) Training:
-
Acquisition Phase: For several consecutive days (e.g., 5-7 days), train the mice to find a hidden platform in the water maze. Conduct multiple trials per day. Record the time it takes to find the platform (escape latency) and the path taken.
-
Probe Trial: 24 hours after the final training session, remove the platform and allow the mouse to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the escape latencies during training and the time spent in the target quadrant during the probe trial between treated 5XFAD mice, vehicle-treated 5XFAD mice, and WT controls. A significant improvement in these measures in the treated group indicates cognitive enhancement.
-
Post-mortem Analysis: At the end of the study, brain tissue can be collected to analyze Alzheimer's-related pathologies, such as Aβ plaque burden, to assess disease-modifying effects.[2]
Visualization of Pathways and Workflows
M1 Muscarinic Receptor Signaling Pathway
The M1 receptor primarily couples to Gq/11 G-proteins. Its activation initiates a signaling cascade that leads to increased neuronal excitability and has been linked to neuroprotective and cognitive-enhancing effects.[1]
Caption: Canonical Gq-coupled signaling pathway of the M1 muscarinic receptor.
Experimental Workflow for In Vivo M1 Modulator Study
This diagram outlines a typical workflow for evaluating a novel M1 modulator in an animal model of cognitive impairment.
Caption: Workflow for preclinical evaluation of an M1 modulator for cognitive effects.
References
- 1. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AF102B, a novel M1 agonist, enhanced spatial learning in C57BL/10 mice with a long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. Effects of AF102B and tacrine on delayed match-to-sample in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M1/M4-Preferring Muscarinic Cholinergic Receptor Agonist Xanomeline Reverses Wake and Arousal Deficits in Nonpathologically Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. research.sdsu.edu [research.sdsu.edu]
- 20. ouv.vt.edu [ouv.vt.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
Preparing a Concentrated Stock Solution of M1 in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and biomedical research, the accurate preparation of stock solutions is a critical first step for ensuring the reliability and reproducibility of experimental results.[1] Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used aprotic solvent due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2][3] This document provides a detailed protocol for the preparation of a stock solution of a compound designated as "M1" in DMSO.
The term "M1" can refer to several distinct biological entities, including the M1 muscarinic acetylcholine (B1216132) receptor, a key player in cognitive function, and the M1 phenotype of macrophage polarization, which is crucial in the inflammatory response.[4][5][6] This protocol is a general guideline for preparing a DMSO stock solution of a small molecule compound, which we will refer to as M1. We will also provide an overview of the signaling pathways associated with the M1 muscarinic receptor and M1 macrophage polarization for contextual understanding.
Quantitative Data Summary
The following table summarizes the essential quantitative data for preparing the M1 stock solution. Please replace the placeholder values with the specific information for your M1 compound.
| Parameter | Value | Reference/Note |
| M1 Compound | ||
| Molecular Formula | User to provide | From Certificate of Analysis (CoA) |
| Molecular Weight ( g/mol ) | User to provide | From CoA |
| Purity | ≥98% | Recommended |
| Solvent | ||
| Name | Dimethyl Sulfoxide (DMSO) | |
| Grade | Anhydrous, Cell Culture Grade | Recommended for biological assays |
| Stock Solution | ||
| Recommended Concentration | 10 mM (or as required) | |
| Appearance | Clear, colorless liquid | Visually inspect for particulates |
| Storage Conditions | ||
| Short-term (≤ 1 month) | -20°C | [7] |
| Long-term (≤ 6 months) | -80°C | [7] |
Experimental Protocol: Preparing a 10 mM M1 Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of M1 in DMSO. Adjust the calculations accordingly for a different desired concentration.
Materials and Equipment
-
M1 compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL) or amber glass vials
-
Analytical balance (accurate to at least 0.1 mg)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure
-
Calculation of Mass: Determine the mass of the M1 compound required to prepare the desired volume and concentration of the stock solution. The formula for this calculation is:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of 10 mM M1 solution (assuming a molecular weight of 400 g/mol ):
Mass (mg) = 10 mM x 1 mL x 400 g/mol / 1000 = 4 mg
-
Weighing the Compound: Carefully weigh the calculated mass of the M1 powder using an analytical balance. Transfer the powder into a sterile microcentrifuge tube or amber vial. To minimize static and handling errors, especially with small quantities, it is advisable to add the solvent directly to the original vial if the entire amount is to be used.[8]
-
Adding the Solvent: Using a calibrated pipette with a sterile filter tip, add the calculated volume of anhydrous DMSO to the tube containing the M1 powder.
-
Dissolution: Securely cap the tube and vortex the mixture until the M1 powder is completely dissolved.[1] A clear solution with no visible particulates should be obtained. If the compound does not dissolve readily, sonication in a water bath for a few minutes can aid dissolution.[1] Gentle warming (e.g., to 37°C) may also be used, but caution is advised as heat can degrade some compounds.[1]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][7] Store the aliquots in tightly sealed tubes at -20°C for short-term storage or -80°C for long-term storage.[7]
Experimental Workflow Diagram
Workflow for preparing M1 stock solution in DMSO.
M1 Signaling Pathways
As the identity of "M1" can be ambiguous, we present diagrams for two common biological entities referred to as M1.
M1 Muscarinic Acetylcholine Receptor Signaling
The M1 muscarinic receptor, a G protein-coupled receptor (GPCR), is predominantly coupled to Gq/11 proteins.[4] Its activation is crucial for cognitive processes like learning and memory.[6][9] Agonist binding initiates a signaling cascade that leads to neuronal excitation.[4]
Canonical M1 muscarinic receptor signaling pathway.
M1 Macrophage Polarization Signaling
M1 macrophage polarization is a pro-inflammatory response induced by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[5] This process is critical for host defense against pathogens.[10]
Key signaling pathways in M1 macrophage polarization.
Best Practices and Troubleshooting
-
DMSO Concentration in Assays: High concentrations of DMSO can be toxic to cells.[1] It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, and to include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[1]
-
Precipitation upon Dilution: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers or media.[1] To mitigate this, perform serial dilutions in DMSO first before making the final dilution into the aqueous solution.[1] A stepwise dilution process is recommended to avoid rapid changes in solvent polarity.[11]
-
Stability: The stability of compounds in DMSO can be affected by storage temperature and the presence of water.[7][12][13] Store stock solutions at low temperatures (-20°C or -80°C) and use anhydrous DMSO to minimize degradation.[7] It is not recommended to use stock solutions that have been stored longer than the recommended duration as the compound may have degraded.[7]
-
Sterility: While 100% DMSO is generally considered hostile to microbial growth, for cell culture applications, using sterile DMSO and aseptic techniques is recommended.[14] Filtration of the final stock solution is generally not advised as the compound may bind to the filter membrane.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What are M1 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 9. What are M1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 10. dovepress.com [dovepress.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for M1-Induced Mitochondrial Fusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the small molecule M1 to induce mitochondrial fusion. M1 is a hydrazone-containing compound that has been demonstrated to promote the elongation of mitochondria, thereby counteracting mitochondrial fragmentation associated with various cellular stress and disease models.[1][2] This document outlines the typical treatment durations, effective concentrations, and methodologies for assessing the effects of M1 on mitochondrial dynamics.
Introduction to M1 and Mitochondrial Fusion
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their shape, size, and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis, including energy production, calcium signaling, and apoptosis.[3] An imbalance towards excessive fission leads to mitochondrial fragmentation, a hallmark of cellular dysfunction observed in numerous diseases.
M1 acts as a mitochondrial fusion promoter, effectively shifting the dynamic balance towards fusion.[1] Its mechanism is dependent on the core mitochondrial fusion machinery, including Mitofusin-1 (Mfn1), Mitofusin-2 (Mfn2), and Optic Atrophy 1 (Opa1).[4][5] Studies suggest that M1's pro-fusion activity may also be linked to the expression of ATP synthase subunits.[4] By promoting a more fused mitochondrial network, M1 has been shown to protect cells from various stressors and improve mitochondrial function.[4][6][7]
Quantitative Data Summary: M1 Treatment Conditions
The optimal concentration and duration of M1 treatment can vary depending on the cell type and experimental context. The following tables summarize effective conditions reported in various studies.
In Vitro M1 Treatment Parameters
| Cell Type | Concentration(s) | Duration(s) | Key Findings |
| Human Induced Pluripotent Stem Cells (iPSCs) | 5 µM, 10 µM | 48 hours | Reduced proportion of granular mitochondria.[7] |
| Human iPSCs (during embryoid body formation) | 5 µM | 6 days | Increased percentage of beating embryoid bodies and expression of cardiac-specific genes.[4] |
| Pancreatic Beta Cells (BRIN-BD11) | 20 µM | 12 hours | Restored mitochondrial architecture and function after cholesterol-induced damage.[8][9] |
| Airway Epithelial Cells (BEAS-2B) | Not specified | Not specified | Protected mitochondrial function by regulating the imbalance of mitochondrial dynamic proteins.[6] |
| Mouse Embryonic Fibroblasts (MEFs; Mfn1/2 knockout) | 5-25 µM | 24 hours | Promoted mitochondrial elongation.[6] |
| TM3 Cells | 1 µM | 12 hours | Attenuated TPHP-induced mitochondrial reduction and abnormal alignment.[6] |
| C2C12 Myoblasts | 10 µM | Not specified | Increased mitochondrial Ca²⁺ uptake.[10] |
In Vivo M1 Treatment Parameters
| Animal Model | Dosage | Duration | Key Findings |
| Diabetic Rats | 2 mg/kg/d (intraperitoneal) | 6 weeks | Attenuated diabetic cardiomyopathy by promoting mitochondrial fusion.[4] |
| Doxorubicin-induced Cardiotoxicity Mouse Model | 2 mg/kg/d (intraperitoneal) | 30 days | Mitigated mitochondrial dysfunction, oxidative stress, and apoptosis.[11] |
| Prediabetic Rats with Cardiac Ischemia-Reperfusion Injury | 2 mg/kg (intravenous) | Acute treatment | Attenuated cardiac mitochondrial dysfunction and dynamic imbalance.[12] |
Experimental Protocols
Protocol 1: In Vitro Induction of Mitochondrial Fusion in Cultured Cells
This protocol describes a general procedure for treating cultured mammalian cells with M1 to induce mitochondrial fusion and assessing the morphological changes.
Materials:
-
M1 (Mitochondrial Fusion Promoter 1)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
MitoTracker™ dye (e.g., MitoTracker™ Red CMXRos)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) or other suitable fixative
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
M1 Stock Solution Preparation: Prepare a stock solution of M1 in DMSO. For example, to make a 10 mM stock, dissolve 3.64 mg of M1 (MW: 364.05 g/mol ) in 1 mL of DMSO. Store aliquots at -20°C.[13]
-
M1 Treatment: Dilute the M1 stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-20 µM). Remove the old medium from the cells and replace it with the M1-containing medium. For a vehicle control, treat cells with the same concentration of DMSO used for the M1 treatment.
-
Incubation: Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Mitochondrial Staining: Thirty minutes before the end of the incubation period, add MitoTracker™ dye to the culture medium at the manufacturer's recommended concentration (e.g., 100-200 nM).
-
Cell Fixation: After incubation, wash the cells twice with pre-warmed PBS. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Assess mitochondrial morphology by categorizing cells as having fragmented (punctate), intermediate, or tubular (elongated and interconnected) mitochondrial networks. Quantify the percentage of cells in each category for both M1-treated and control groups.
Protocol 2: Western Blot Analysis of Mitochondrial Dynamics Proteins
This protocol is for assessing the protein levels of key mitochondrial fusion (Mfn1, Mfn2, Opa1) and fission (Drp1, Fis1) proteins following M1 treatment.
Materials:
-
Cells treated with M1 as described in Protocol 1
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Mfn1, Mfn2, Opa1, Drp1, Fis1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After M1 treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.
Visualizations
Signaling Pathway of M1 in Mitigating Cellular Stress
Caption: M1 promotes mitochondrial fusion and inhibits the PI3K/AKT pathway to mitigate cellular stress.
Experimental Workflow for Assessing M1-Induced Mitochondrial Fusion
References
- 1. Mechanistic study of modulating mitochondrial fission and fusion to ameliorate neuropathic pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro-Differenzierung von Monozyten aus humanen PBMC in M1- oder M2-Makrophagen in einem serum- und xenofreien Zellkulturmedium [sigmaaldrich.com]
- 3. Mitochondrial Fusion Promoter M1 (#55199) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 4. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Mitochondrial Fission/Fusion-Targeted Therapy in Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. In vitro and in vivo assays for mitochondrial fission and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging of macrophage mitochondria dynamics in vivo reveals cellular activation phenotype for diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulating mitochondrial dynamics attenuates cardiac ischemia-reperfusion injury in prediabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitochondrial Fusion Promoter M1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial fusion promoter M1 is a small molecule compound that has been identified as a potent modulator of mitochondrial dynamics. It promotes the fusion of mitochondria, a process essential for maintaining mitochondrial health, function, and quality control. Dysregulated mitochondrial dynamics, characterized by excessive fission or insufficient fusion, are implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cardiovascular conditions. M1 offers a valuable tool for investigating the role of mitochondrial fusion in cellular physiology and disease, and presents a potential therapeutic strategy for conditions associated with mitochondrial dysfunction.
These application notes provide a comprehensive overview of cell lines compatible with M1, detailed protocols for its use, and a summary of its effects on various cellular parameters.
Compatible Cell Lines and Treatment Conditions
M1 has been successfully used in a variety of cell lines, demonstrating its broad applicability in mitochondrial research. The optimal concentration and treatment duration can vary depending on the cell type and the specific experimental goals. Below is a summary of reported effective concentrations and key findings.
| Cell Line | Organism | Tissue of Origin | M1 Concentration | Treatment Duration | Key Effects |
| Mouse Embryonic Fibroblasts (MEFs) | Mouse | Embryo | 5-25 µM (EC50: 5.3 µM for Mfn1-/-, 4.42 µM for Mfn2-/-) | 24 hours | Promotes mitochondrial elongation in Mitofusin-1 and -2 knockout fibroblasts.[1][2] |
| BRIN-BD11 | Rat | Pancreatic Islets | 20 µM | 12 hours | Prevents impairment of oxygen consumption, restores glucose-stimulated insulin (B600854) secretion, decreases mitochondrial ROS, and enhances mitochondrial membrane potential.[1][3] |
| Human iPSCs (iPSC-Foreskin-2, CERA007c6) | Human | Pluripotent Stem Cells | 1-50 µM | 48 hours | Promotes mitochondrial fusion and cardiac differentiation.[4][5] |
| SH-SY5Y | Human | Neuroblastoma | 5 µM | 24 hours | Protects against MPP+-induced mitochondrial fragmentation and cytotoxicity.[2] |
| TM3 | Mouse | Leydig Cells | 1 µM | Not Specified | Reduces apoptosis and inhibits decreases in testosterone (B1683101) levels induced by triphenyl phosphate.[2] |
| Effector T Cells | Not Specified | Immune Cells | Not Specified | Not Specified | Induces mitochondrial fusion, imposing a memory T cell morphology.[6][7] |
| Primary Cardiomyocytes | Rat | Heart | Not Specified | Not Specified | M1 administration in vivo protects against diabetic cardiomyopathy.[8] |
| BEAS-2B | Human | Bronchial Epithelium | Not Specified | Not Specified | Mitigates cigarette smoke-induced airway inflammation and oxidative stress.[9] |
| C2C12 | Mouse | Myoblast | 10 µM | Not Specified | Increases mitochondrial Ca2+ uptake.[10] |
Experimental Protocols
Protocol 1: General Procedure for M1 Treatment and Analysis of Mitochondrial Morphology
This protocol provides a general workflow for treating adherent cell lines with M1 and assessing changes in mitochondrial morphology.
General workflow for M1 treatment and mitochondrial analysis.
Materials:
-
Compatible cell line
-
Complete culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS)
-
Mitochondrial staining reagent (e.g., MitoTracker™ Red CMXRos)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI
-
Culture plates or coverslips suitable for microscopy
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in culture plates or on coverslips to reach 60-70% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
M1 Stock Solution Preparation:
-
Prepare a stock solution of M1 in sterile DMSO (e.g., 10 mM).
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
M1 Treatment:
-
On the day of the experiment, thaw an aliquot of the M1 stock solution.
-
Dilute the M1 stock solution to the desired final concentration in pre-warmed complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental setup.
-
Remove the old medium from the cells and replace it with the M1-containing medium.
-
Incubate the cells for the desired duration (e.g., 12-48 hours).
-
-
Mitochondrial Staining and Imaging:
-
Thirty minutes before the end of the M1 incubation, add a mitochondrial fluorescent probe (e.g., MitoTracker™ Red CMXRos at 100-200 nM) to the culture medium.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence or confocal microscope.
-
-
Quantification of Mitochondrial Morphology:
-
Analyze the acquired images using image analysis software (e.g., ImageJ/Fiji with appropriate plugins, or specialized software).
-
Quantify parameters such as mitochondrial length, aspect ratio, form factor, and degree of branching to assess changes in mitochondrial morphology.
-
Protocol 2: M1 Treatment of BRIN-BD11 Pancreatic Beta Cells
Cell Culture:
-
Culture BRIN-BD11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
M1 Treatment Protocol:
-
Seed BRIN-BD11 cells in appropriate culture plates.
-
Once the cells reach the desired confluency, treat them with 20 µM M1 in culture medium for 12 hours.[1][3]
-
For studies involving cholesterol-induced dysfunction, cells can be co-treated or pre-treated with M1 before cholesterol exposure.
Endpoint Assays:
-
Oxygen Consumption Rate (OCR): Measure using an extracellular flux analyzer.
-
Glucose-Stimulated Insulin Secretion (GSIS): Assay insulin secretion in response to glucose challenge.
-
Mitochondrial ROS: Measure using a mitochondrial-specific fluorescent ROS indicator.
-
Mitochondrial Membrane Potential: Assess using a potentiometric dye like TMRE or JC-1.
Protocol 3: M1-induced Cardiac Differentiation of Human iPSCs
Cell Culture:
-
Culture human iPSCs on a suitable matrix (e.g., Matrigel) in a feeder-free medium (e.g., mTeSR™1).
-
Maintain pluripotency and passage cells regularly.
Cardiac Differentiation Protocol (Embryoid Body Formation):
-
Dissociate iPSCs into single cells.
-
Form embryoid bodies (EBs) by seeding a defined number of cells into low-attachment plates in differentiation medium.
-
Treat the forming EBs with 5 µM M1 for the initial 6 days of differentiation.[4]
-
Monitor for the appearance of beating EBs.
-
Assess cardiac differentiation by quantitative PCR for cardiac-specific markers (e.g., TNNT2, MYH6) and immunofluorescence for cardiac proteins.
Signaling Pathways and Mechanisms of Action
The precise mechanism of action for M1 is still under investigation, but several key pathways and interactions have been identified.
Interaction with ATP Synthase
Early studies suggested that M1's pro-fusion effects might be linked to the catalytic α and β subunits of ATP synthase. In Mfn1/2-knockout mouse embryonic fibroblasts, M1 treatment was shown to rescue the expression of ATP5A and ATP5B. However, in human iPSCs, M1-induced mitochondrial fusion was not associated with changes in the expression of these ATP synthase subunits, suggesting that the mechanism may be cell-type specific or that M1 acts through a different pathway in these cells.[4]
PI3K/AKT Signaling Pathway
In human bronchial epithelial cells (BEAS-2B), M1 has been shown to mitigate cigarette smoke-induced inflammation and oxidative stress by inhibiting the PI3K/AKT signaling pathway.[9] This suggests that M1's protective effects may, in part, be mediated through the modulation of this key survival and inflammatory pathway.
Proposed M1 signaling in BEAS-2B cells.
Conclusion
This compound is a versatile and potent tool for studying the role of mitochondrial dynamics in health and disease. Its compatibility with a wide range of cell lines makes it suitable for diverse research applications, from basic cell biology to drug discovery and development. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize M1 in their experimental systems. Further investigation into the detailed molecular mechanisms of M1 action will undoubtedly provide deeper insights into the intricate regulation of mitochondrial morphology and its impact on cellular function.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. Quantitative Analysis of Mitochondrial Morphology and Membrane Potential in Living Cells Using High-Content Imaging, Machine Learning, and Morphological Binning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRIN-BD11. Culture Collections [culturecollections.org.uk]
- 8. Comparing BRIN-BD11 culture producing insulin using different type of microcarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]
Application Notes and Protocols: M1 in Mouse Embryonic Fibroblast (MEF) Cells
Introduction
The term "M1" in the context of research involving mouse embryonic fibroblast (MEF) cells can refer to two distinct biological entities: M1 macrophages , a pro-inflammatory subtype of macrophages, and the M1 muscarinic acetylcholine (B1216132) receptor , a G protein-coupled receptor. Both are subjects of significant scientific inquiry and are utilized in studies with MEFs to understand various cellular and molecular processes. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals working with either M1 macrophages in co-culture with MEFs or studying the function of the M1 muscarinic receptor in MEFs.
Section 1: M1 Macrophage Co-culture with Mouse Embryonic Fibroblasts
MEFs are frequently used in co-culture systems to study the interactions between different cell types. The interplay between M1 macrophages and fibroblasts is crucial in various physiological and pathological processes, including wound healing, inflammation, and fibrosis.
Applications
-
Studying Inflammatory Responses: Co-culturing M1 macrophages with MEFs allows for the investigation of how pro-inflammatory macrophages influence fibroblast activation, proliferation, and extracellular matrix production.
-
Modeling Fibrosis: This co-culture system can be used to model the early stages of fibrotic diseases, where M1 macrophages contribute to the initial inflammatory phase.
-
Drug Screening: The M1 macrophage-MEF co-culture provides a platform to screen for compounds that can modulate the inflammatory interaction between these two cell types.[1]
Signaling Pathways
In a co-culture system, M1 macrophages can influence MEFs through the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β. These cytokines can activate signaling pathways in MEFs, including the NF-κB and MAPK pathways, leading to the expression of genes involved in inflammation and tissue remodeling. Conversely, fibroblasts can also influence macrophage polarization.
Experimental Protocols
Protocol 1: M1 Macrophage Polarization
This protocol describes the generation of M1 macrophages from bone marrow-derived macrophages (BMDMs).
-
Isolation of Bone Marrow Cells:
-
Euthanize a 6-12 week old mouse by cervical dislocation.
-
Sterilize the hind legs with 70% ethanol.
-
Isolate the femur and tibia and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with DMEM using a 27-gauge needle.
-
Collect the bone marrow suspension and centrifuge at 300 x g for 7 minutes.
-
-
Differentiation of BMDMs:
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Culture the cells for 7 days, replacing the medium every 3 days.
-
-
M1 Polarization:
-
On day 7, replace the medium with fresh DMEM containing 10% FBS and 1% penicillin-streptomycin.
-
Add 100 ng/mL LPS and 20 ng/mL IFN-γ to induce M1 polarization.
-
Incubate for 24 hours.
-
Protocol 2: M1 Macrophage and MEF Co-culture
-
MEF Preparation:
-
Culture MEFs in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed MEFs in a 6-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Co-culture Setup:
-
After 24 hours of M1 polarization, harvest the M1 macrophages.
-
Add the M1 macrophages to the wells containing the adherent MEFs at a 1:1 ratio.
-
Co-culture the cells for the desired period (e.g., 24-72 hours).
-
-
Analysis:
-
After the co-culture period, the cells and supernatant can be collected for downstream analysis, such as gene expression analysis (qPCR), protein analysis (Western blot, ELISA), and immunofluorescence staining.
-
Data Presentation
Table 1: Cytokine Profile of M1 Polarized Macrophages
| Cytokine | Concentration (pg/mL) in M0 Supernatant | Concentration (pg/mL) in M1 Supernatant |
| TNF-α | < 10 | 1500 ± 250 |
| IL-6 | < 5 | 800 ± 150 |
| IL-1β | < 5 | 300 ± 75 |
| IL-10 | < 10 | < 20 |
Data are representative and may vary based on experimental conditions.
Table 2: Gene Expression Changes in MEFs after Co-culture with M1 Macrophages
| Gene | Fold Change (vs. MEFs alone) |
| Il6 | 15 ± 3 |
| Cxcl1 | 25 ± 5 |
| Mmp3 | 10 ± 2 |
| Col1a1 | 0.8 ± 0.2 |
Data are representative and may vary based on experimental conditions.
Section 2: M1 Muscarinic Acetylcholine Receptor in Mouse Embryonic Fibroblasts
The M1 muscarinic acetylcholine receptor (M1 mAChR) is a Gq protein-coupled receptor expressed in various cell types, including fibroblasts. Its activation in MEFs can trigger intracellular signaling cascades that regulate cellular functions like proliferation.
Applications
-
Investigating Cellular Proliferation: Studying the M1 mAChR in MEFs provides insights into the cholinergic regulation of fibroblast growth and division.
-
Signal Transduction Research: MEFs are a useful model system to dissect the signaling pathways downstream of M1 mAChR activation.[2]
-
Drug Discovery: MEFs expressing M1 mAChRs can be used to screen for and characterize novel muscarinic agonists and antagonists.[2]
Signaling Pathway
Activation of the M1 mAChR by an agonist (e.g., carbachol) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently activate downstream pathways like the MAPK/ERK pathway, ultimately leading to changes in gene expression and cellular proliferation.[2]
Experimental Protocols
Protocol 3: Assessing MEF Proliferation upon M1 Receptor Activation
-
Cell Seeding:
-
Seed MEFs in a 96-well plate at a density of 5 x 10^3 cells/well in DMEM with 10% FBS.
-
Allow cells to attach and grow for 24 hours.
-
-
Serum Starvation:
-
Replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells in the G0/G1 phase.
-
-
Treatment:
-
Treat the cells with varying concentrations of a muscarinic agonist (e.g., carbachol (B1668302), 0.1 µM to 100 µM) in serum-free DMEM.
-
Include a negative control (serum-free DMEM) and a positive control (DMEM with 10% FBS).
-
To confirm M1 receptor specificity, pre-treat some wells with an M1-selective antagonist (e.g., pirenzepine) for 30 minutes before adding the agonist.
-
-
Proliferation Assay (BrdU Incorporation):
-
After 24 hours of treatment, add BrdU (10 µM) to each well and incubate for an additional 4 hours.
-
Fix the cells and perform a BrdU incorporation assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to quantify cell proliferation.
-
Protocol 4: Western Blot Analysis of ERK Phosphorylation
-
Cell Culture and Treatment:
-
Seed MEFs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with 10 µM carbachol for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
Table 3: Effect of Muscarinic Agonists and Antagonists on MEF Proliferation (BrdU Incorporation)
| Treatment | Concentration (µM) | Relative Proliferation (% of Control) |
| Control (Serum-Free) | - | 100 |
| Carbachol | 1 | 125 ± 8 |
| Carbachol | 10 | 160 ± 12 |
| Carbachol | 100 | 155 ± 10 |
| Pirenzepine | 1 | 98 ± 5 |
| Pirenzepine (1 µM) + Carbachol (10 µM) | - | 110 ± 7 |
Data are representative and presented as mean ± SEM.[2]
Table 4: Densitometric Analysis of p-ERK/Total ERK Ratio after Carbachol Treatment
| Time (minutes) | p-ERK/Total ERK Ratio (Fold Change vs. 0 min) |
| 0 | 1.0 |
| 5 | 3.5 ± 0.4 |
| 15 | 2.8 ± 0.3 |
| 30 | 1.5 ± 0.2 |
| 60 | 1.1 ± 0.1 |
Data are representative and presented as mean ± SEM.
References
- 1. Co-culture of pro-inflammatory macrophages and myofibroblasts: Evaluating morphological phenotypes and screening the effects of signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of muscarinic receptors in human and mouse sclera and their role in the regulation of scleral fibroblasts proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the M1 Muscarinic Acetylcholine Receptor (M1 mAChR) in SH-SY5Y Neuroblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human neuroblastoma SH-SY5Y cell line is a widely utilized in vitro model in neurobiology and pharmacology.[1] These cells, derived from a bone marrow biopsy of a neuroblastoma patient, possess the ability to proliferate indefinitely in their undifferentiated state and can be induced to differentiate into a more mature, neuron-like phenotype.[1][2] A key feature of SH-SY5Y cells is their endogenous expression of several neurotransmitter receptors, including muscarinic acetylcholine (B1216132) receptors (mAChRs).[1]
Binding studies have confirmed that SH-SY5Y cells express M1 and M2 subtypes of mAChRs, with the M1 receptor being a subject of significant research.[3] The M1 mAChR is a G-protein coupled receptor (GPCR) that primarily couples to Gq proteins.[2] Canonical activation of the M1 receptor initiates the phospholipase C (PLC) signaling cascade, leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium (Ca²⁺) and activate protein kinase C (PKC), respectively.[4]
Interestingly, recent studies have unveiled a non-canonical pathway where the antagonism of the M1 receptor in SH-SY5Y cells leads to the activation of AMP-activated protein kinase (AMPK) and subsequent enhancement of mitochondrial function.[2][5][6] This makes the SH-SY5Y cell line an invaluable tool for investigating both the agonist-driven and antagonist-influenced signaling pathways of the M1 receptor, offering a robust platform for drug screening and mechanistic studies.
These application notes provide detailed protocols for the culture and differentiation of SH-SY5Y cells, and for conducting key functional assays to probe M1 receptor activity.
Cell Culture and Differentiation Protocols
Standard SH-SY5Y Cell Culture (Undifferentiated)
This protocol outlines the routine maintenance of undifferentiated SH-SY5Y cells, which grow as a mixture of floating and adherent neuroblast-like cells.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Complete Growth Medium: DMEM/F-12 base medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free.
-
0.05% Trypsin-EDTA.
-
T-75 cell culture flasks.
-
Incubator (37°C, 5% CO₂).
Protocol:
-
Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Seeding: Discard the supernatant, resuspend the cell pellet in 10-15 mL of complete growth medium, and transfer to a T-75 flask.[7]
-
Maintenance: Incubate at 37°C with 5% CO₂. Change the medium every 2-3 days. Cells tend to grow in clusters.[1]
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the monolayer once with PBS.[7]
-
Add 2.5 mL of 0.05% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.[8]
-
Neutralize the trypsin by adding 7.5 mL of complete growth medium. Gently pipette to create a single-cell suspension.
-
Centrifuge at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and split the cells at a ratio of 1:3 to 1:5 into new T-75 flasks.[9]
Neuronal Differentiation with Retinoic Acid (RA)
Differentiation into a neuron-like phenotype is essential for many functional studies. This protocol uses Retinoic Acid (RA) to induce differentiation, resulting in cells with extended neurites and expression of mature neuronal markers.[2][9]
Materials:
-
Undifferentiated SH-SY5Y cells, plated at low confluency (e.g., 100,000 cells per 35 mm dish).[9]
-
Differentiation Medium: Basal medium (e.g., DMEM/F-12 or Neurobasal) supplemented with 1% FBS and 10 µM Retinoic Acid (RA).[2]
-
All-trans Retinoic Acid (Stock solution in DMSO, light sensitive).
Protocol:
-
Seeding for Differentiation: Plate undifferentiated SH-SY5Y cells at a density of approximately 50,000 cells/mL in the desired culture vessel (e.g., 2 mL per 35 mm dish). Allow cells to attach overnight.[9]
-
Initiate Differentiation: Aspirate the complete growth medium.
-
Add Differentiation Medium (1% FBS, 10 µM RA). Protect from light as RA is light-sensitive.[3]
-
Maintain Differentiation: Replace the medium every 2-3 days with fresh Differentiation Medium.
-
Neuronal morphology, characterized by the formation of extensive neurites, typically becomes apparent within 7-10 days. The differentiated cultures are stable for up to 14 days.[3]
Application Notes & Experimental Protocols
Application 1: M1 Agonist-Mediated Calcium Mobilization
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled M1 receptors by an agonist.
Principle: M1 receptor activation by an agonist like Carbachol stimulates PLC, leading to the generation of IP₃. IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytosol.[4] This transient increase in intracellular Ca²⁺ is detected by a calcium-sensitive fluorescent dye, such as Fura-2 or Fluo-4 AM.
Protocol:
-
Cell Plating: Seed SH-SY5Y cells (differentiated or undifferentiated) onto 96-well black-walled, clear-bottom plates and allow them to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium indicator dye. For example, use 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).[4]
-
Aspirate the culture medium from the cells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate at 37°C for 30-60 minutes in the dark.[4]
-
-
Washing: Gently aspirate the loading solution and wash the cells 2-3 times with the assay buffer to remove extracellular dye. Add 100 µL of fresh assay buffer to each well.[4]
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader or microscope equipped for calcium imaging (e.g., excitation at ~488 nm and emission at ~515 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading (F₀) for approximately 20 seconds.
-
Using an automated injector, add the muscarinic agonist (e.g., Carbachol, Oxotremorine) at various concentrations.
-
Immediately begin recording the change in fluorescence intensity (F) over time, typically every 1-2 seconds for 2-3 minutes.[4]
-
-
Data Analysis: The response is typically quantified as the change in fluorescence (ΔF = F_peak - F₀) or as a ratio (F/F₀). Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
Application 2: M1 Antagonist-Mediated AMPK Activation
This protocol details the measurement of AMPK activation (via phosphorylation at Thr172) in response to M1 receptor antagonists using Western Blotting.
Principle: Blockade of the M1 receptor in SH-SY5Y cells with selective antagonists like Pirenzepine or the specific toxin MT7 has been shown to increase the phosphorylation of AMPK at threonine 172, a marker of its activation.[2][5] This effect can be quantified by comparing the amount of phosphorylated AMPK (pAMPK) to the total amount of AMPK protein.
Protocol:
-
Cell Treatment:
-
Plate SH-SY5Y cells in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 4 hours in serum-free medium prior to treatment to reduce basal signaling activity.[5]
-
Treat the cells with the M1 antagonist (e.g., 1 µM Pirenzepine or 100 nM MT7) or vehicle control for the desired time (e.g., 1 hour).[5]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[10]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load 15-20 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with a primary antibody against pAMPK (Thr172) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody against total AMPK (T-AMPK) or a housekeeping protein like β-actin.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the pAMPK signal as a ratio relative to the T-AMPK signal. Calculate the fold change relative to the vehicle-treated control.
Data Presentation
Quantitative data from the described experiments should be organized for clear interpretation and comparison.
Table 1: M1 Agonist Potency on Intracellular Calcium Mobilization in SH-SY5Y Cells
| Agonist | EC₅₀ (µM) | Efficacy (Relative to Carbachol) | Reference |
| Carbachol | ~4.1 - 50 | 100% | [11] |
| Arecoline | ~3.6 | Partial Agonist (~45%) | [11] |
| Oxotremorine | - | Partial Agonist (~21%) | [11] |
| EC₅₀ values can vary based on experimental conditions (e.g., permeabilized vs. intact cells). |
Table 2: Effect of M1 Antagonists on AMPK Phosphorylation in SH-SY5Y Cells
| Antagonist | Concentration | Treatment Time | Fold Increase in pAMPK/T-AMPK | Reference |
| Pirenzepine | 1 µM | 1 hour | ~2.5-fold | [5] |
| MT7 | 100 nM | 1 hour | ~2.0-fold | [5] |
Mandatory Visualizations: Signaling Pathways and Workflows
// Nodes agonist [label="Muscarinic Agonist\n(e.g., Carbachol)", fillcolor="#FBBC05", fontcolor="#202124"]; M1R [label="M1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Downstream\nCellular Responses", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges agonist -> M1R [label="Binds"]; M1R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nIP3 Receptor"]; ER -> Ca_release; DAG -> PKC [label="Activates"]; Ca_release -> Response; PKC -> Response; } DOT
M1 Receptor Agonist Gq Signaling Pathway.// Nodes antagonist [label="M1 Antagonist\n(Pirenzepine, MT7)", fillcolor="#FBBC05", fontcolor="#202124"]; M1R [label="M1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; unknown [label="Unknown\nMechanism", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#F1F3F4", fontcolor="#202124"]; pAMPK [label="pAMPK (Active)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mito [label="Enhanced\nMitochondrial Function", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges antagonist -> M1R [label="Blocks", arrowhead=tee]; M1R -> unknown [style=dashed]; unknown -> AMPK [label="Leads to\nPhosphorylation", style=dashed]; AMPK -> pAMPK; pAMPK -> Mito; } DOT
M1 Receptor Antagonist-Mediated AMPK Activation.// Nodes start [label="SH-SY5Y Cells\nin Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; treatment [label="Serum Starvation\n(4 hr) followed by\nAntagonist Treatment\n(e.g., 1hr)"]; lysis [label="Cell Lysis\nin RIPA Buffer"]; quant [label="Protein\nQuantification\n(BCA Assay)"]; sds [label="SDS-PAGE"]; transfer [label="Membrane\nTransfer"]; probing [label="Primary/Secondary\nAntibody Incubation\n(pAMPK, T-AMPK)"]; detect [label="ECL Detection\n& Imaging"]; end [label="Densitometry\n& Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> treatment; treatment -> lysis; lysis -> quant; quant -> sds; sds -> transfer; transfer -> probing; probing -> detect; detect -> end; } DOT
Experimental Workflow for Western Blot Analysis.References
- 1. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 2. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 3. static.igem.org [static.igem.org]
- 4. benchchem.com [benchchem.com]
- 5. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line [jove.com]
- 9. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of M1 Macrophages on Primary Cardiomyocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cardiovascular diseases remain a leading cause of mortality worldwide. The inflammatory response following cardiac injury plays a crucial role in the subsequent remodeling and functional recovery of the heart. Macrophages, key players in the innate immune system, are centrally involved in this process. Classically activated, pro-inflammatory M1 macrophages are predominant in the early stages after cardiac injury. They are responsible for clearing cellular debris but also release a plethora of pro-inflammatory cytokines and chemokines. Understanding the direct effects of these M1 macrophages on primary cardiomyocytes is critical for developing therapeutic strategies aimed at modulating the inflammatory response to improve cardiac repair.
These application notes provide detailed protocols for the co-culture of primary cardiomyocytes with M1 macrophages, either directly or indirectly through conditioned media. We also describe key assays to assess cardiomyocyte health and function in response to M1 macrophage-derived factors.
Data Presentation
Table 1: Effects of M1 Macrophage-Secreted Factors on Cardiomyocytes
| Parameter Measured | Effect of M1 Macrophage Treatment | Key Secreted Factors | Potential Signaling Pathways Involved | Reference |
| Cell Viability/Proliferation | Decreased | TNF-α, IL-1β, IL-6, miR-155 | IL-6R/JAK/STAT3 | [1][2][3] |
| Apoptosis | Increased | TNF-α, IL-1β | Mitochondrial damage pathways | [1] |
| Calcium Handling | Impaired (Reduced Ca2+ release) | - | Downregulation of SERCA2a | [1][4] |
| Gene Expression | Decreased cTnT and SERCA2a | - | - | [1][4] |
| Cardiac Differentiation & Maturation | Reduced | - | - | [1] |
| Cardiac Remodeling | Promoted (via fibroblast activation) | TGF-β | Epithelial-to-Mesenchymal Transition (EMT) | [5] |
Experimental Protocols
Protocol 1: Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the isolation of primary cardiomyocytes from neonatal rat pups (1-3 days old).[1][4][6][7][8]
Materials:
-
Neonatal rat pups (1-3 days old)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.25%)
-
Collagenase Type II
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Percoll
-
Laminin-coated culture dishes
Procedure:
-
Euthanize neonatal rat pups according to approved institutional animal care guidelines.
-
Excise the hearts and place them in ice-cold HBSS.
-
Mince the ventricular tissue into small fragments.
-
Perform enzymatic digestion with a solution of trypsin and collagenase.
-
Neutralize the enzymatic reaction with DMEM containing 10% FBS.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Purify cardiomyocytes from fibroblasts using a discontinuous Percoll gradient centrifugation.
-
Collect the cardiomyocyte layer and wash with culture medium.
-
Plate the isolated NRVMs on laminin-coated dishes and culture at 37°C in a 5% CO2 incubator.
Protocol 2: Generation of Bone Marrow-Derived Macrophages (BMDMs) and M1 Polarization
This protocol details the differentiation of bone marrow cells into macrophages and their subsequent polarization to an M1 phenotype.[2][3][9][10][11]
Materials:
-
Mouse bone marrow cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with M-CSF for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
To polarize the BMDMs to an M1 phenotype, replace the medium with fresh medium containing LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).
-
Incubate for 24 hours.
-
Confirm M1 polarization by analyzing the expression of M1 markers such as iNOS and TNF-α via qPCR or flow cytometry.
Protocol 3: Indirect Co-culture using M1-Conditioned Medium
This protocol describes the treatment of primary cardiomyocytes with conditioned medium collected from M1 macrophages.[1][4]
Procedure:
-
After M1 polarization (Protocol 2), wash the M1 macrophages with PBS.
-
Add fresh, serum-free medium to the M1 macrophages and incubate for 24 hours.
-
Collect the conditioned medium and centrifuge to remove any cellular debris.
-
The M1-conditioned medium can be stored at -80°C or used immediately.
-
Treat primary cardiomyocytes with the M1-conditioned medium (a 1:1 dilution with fresh cardiomyocyte culture medium is a common starting point).
Protocol 4: Direct Co-culture of Cardiomyocytes and M1 Macrophages
This protocol outlines a direct co-culture system to study cell-cell interactions.[4]
Procedure:
-
Plate primary cardiomyocytes and allow them to adhere.
-
Add polarized M1 macrophages directly to the cardiomyocyte culture.
-
The ratio of macrophages to cardiomyocytes should be optimized for the specific experimental question.
-
Co-culture the cells for the desired period before analysis.
Protocol 5: Assessment of Cardiomyocyte Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.[12][13][14][15]
Procedure:
-
After treatment with M1 conditioned media or co-culture, remove the medium.
-
Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 6: Assessment of Cardiomyocyte Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[16][17][18][19][20]
Procedure:
-
Fix the cardiomyocytes with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the apoptotic cells using fluorescence microscopy.
Protocol 7: Measurement of Cardiomyocyte Calcium Transients (Fura-2 AM)
This method allows for the ratiometric measurement of intracellular calcium concentrations.[21][22][23][24]
Procedure:
-
Load the cardiomyocytes with the calcium-sensitive dye Fura-2 AM.
-
Wash the cells to remove excess dye.
-
Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm using a calcium imaging system.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: M1 macrophage signaling on cardiomyocytes.
References
- 1. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts | Thermo Fisher Scientific - US [thermofisher.com]
- 5. ahajournals.org [ahajournals.org]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. Improved Method for Isolation of Neonatal Rat Cardiomyocytes with Increased Yield of C-Kit+ Cardiac Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Culture of Mouse Bone Marrow-derived Macrophages (BMM’phi’) [bio-protocol.org]
- 10. protocols.io [protocols.io]
- 11. tandfonline.com [tandfonline.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Use of the MTT assay in adult ventricular cardiomyocytes to assess viability: effects of adenosine and potassium on cellular survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. TUNEL assay for cardiomyocyte apoptosis quantification [bio-protocol.org]
- 17. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. circ.ahajournals.org [circ.ahajournals.org]
- 20. researchgate.net [researchgate.net]
- 21. ionoptix.com [ionoptix.com]
- 22. Spontaneous and experimentally evoked [Ca2+]i-transients in cardiac myocytes measured by means of a fast Fura-2 technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Automated analysis of contractile force and Ca2+ transients in engineered heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for Live-Cell Imaging of Mitochondrial Fusion with M1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dynamics, the continuous and balanced processes of fusion and fission, are critical for maintaining mitochondrial health, cellular homeostasis, and overall cell viability. Dysregulation of these processes is implicated in a variety of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Mitochondrial fusion allows for the exchange of mitochondrial DNA and proteins, maintaining a healthy and functional mitochondrial network. The study of mitochondrial fusion in live cells is crucial for understanding its molecular mechanisms and for the development of therapeutics targeting mitochondrial dynamics.
Mitochondrial Fusion Promoter M1 is a cell-permeable hydrazone compound that has been identified as a potent enhancer of mitochondrial fusion.[1][2] M1 has been shown to protect cells from fragmentation-associated cell death and does not interfere with the morphology of the endoplasmic reticulum or lysosomes.[1] This document provides detailed protocols for utilizing M1 to study mitochondrial fusion in live-cell imaging applications, methods for quantitative analysis, and an overview of the potential signaling pathways involved.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to illustrate its effects on mitochondrial morphology and function.
Table 1: Effect of M1 on Mitochondrial Morphology in Human iPSCs
| Treatment | Concentration | Duration | Percentage of Cells with Granular Mitochondria | Reference |
| Control (DMSO) | - | 48 hours | Baseline | [3] |
| M1 | 5 µM | 48 hours | Significantly reduced | [3] |
| M1 | 10 µM | 48 hours | Significantly reduced | [3] |
Table 2: Functional Effects of M1 on Pancreatic Beta Cells
| Treatment | Concentration | Duration | Effect on Mitochondrial ROS | Effect on Mitochondrial Membrane Potential | Reference |
| Control | - | 12 hours | Baseline | Baseline | [4] |
| M1 | 20 µM | 12 hours | Decreased to 1.0±0.44 fold of control | Enhanced from 0.29±0.05 fold to 0.5±0.07 fold | [4] |
Table 3: Effect of M1 on Mitochondrial Fusion Protein Expression
| Treatment Model | M1 Treatment | Effect on Mitofusin 2 (Mfn2) Expression | Effect on Opa1 Expression | Reference |
| Rats with cardiac I/R injury | 2 mg/kg; i.v. | Increased | - | [5] |
| Cigarette smoke-exposed cells | Pretreatment | Increased | Increased | [6] |
| Diabetic rats | 2 mg/kg/d, i.p. for 6 weeks | - | Attenuated reduction | [7] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of M1-Induced Mitochondrial Fusion
This protocol describes the steps for treating cultured mammalian cells with M1 and imaging the resulting changes in mitochondrial morphology using a fluorescent mitochondrial marker.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, U2OS, primary neurons)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or plates
-
This compound (powder form)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Mitochondrial fluorescent stain (e.g., MitoTracker™ Red CMXRos) or expression vector for a mitochondrially targeted fluorescent protein (e.g., pMito-GFP)
-
Transfection reagent (if using a plasmid)
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)
-
Confocal microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Mitochondrial Labeling:
-
Fluorescent Dye Staining:
-
Prepare a working solution of MitoTracker™ Red CMXRos in pre-warmed complete culture medium (e.g., 50-100 nM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Incubate the cells with the MitoTracker™ working solution for 15-30 minutes at 37°C.
-
Wash the cells twice with pre-warmed complete culture medium.
-
-
Fluorescent Protein Expression:
-
Transfect the cells with a mitochondrially targeted fluorescent protein plasmid (e.g., pMito-GFP) according to the manufacturer's protocol for your chosen transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
-
M1 Treatment:
-
Prepare a stock solution of M1 in DMSO (e.g., 10 mM). Store aliquots at -20°C.[2]
-
Dilute the M1 stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 5-25 µM).[4] A vehicle control (DMSO) should be prepared at the same final concentration as the M1-treated samples.
-
Replace the medium in the imaging dishes with the M1-containing medium or the vehicle control medium.
-
Incubate the cells for the desired duration (e.g., 12-24 hours) at 37°C and 5% CO2.[4][5]
-
-
Live-Cell Imaging:
-
Prior to imaging, replace the treatment medium with pre-warmed live-cell imaging buffer.
-
Place the imaging dish on the stage of the confocal microscope within the environmental chamber.
-
Allow the dish to equilibrate for at least 15 minutes.
-
Acquire images using a 60x or 100x oil immersion objective.
-
Capture Z-stacks to visualize the entire mitochondrial network within the cells.
-
For time-lapse imaging, acquire images at regular intervals (e.g., every 1-5 minutes) to observe the dynamics of mitochondrial fusion.
-
Protocol 2: Quantitative Analysis of Mitochondrial Morphology
This protocol outlines a method for quantifying changes in mitochondrial morphology from the acquired images.
Materials:
-
Image analysis software (e.g., Fiji/ImageJ with mitochondrial analysis plugins, commercial software)
-
Acquired Z-stack images of mitochondria
Procedure:
-
Image Pre-processing:
-
Open the Z-stack images in the image analysis software.
-
Apply a background subtraction algorithm to reduce noise.
-
Generate a maximum intensity projection of the Z-stack.
-
-
Image Segmentation and Binarization:
-
Use a thresholding method (e.g., Otsu's method) to create a binary mask of the mitochondrial network.
-
Manually adjust the threshold if necessary to accurately represent the mitochondria.
-
-
Morphological Analysis:
-
Use the "Analyze Particles" function (or equivalent) to measure morphological parameters for each individual mitochondrion or mitochondrial network within a cell. Key parameters include:
-
Aspect Ratio: Ratio of the major to the minor axis. A higher aspect ratio indicates more elongated, fused mitochondria.
-
Form Factor: A measure of circularity (Perimeter² / (4π * Area)). A value of 1 indicates a perfect circle (fragmented), while higher values indicate a more branched, fused network.
-
Area/Volume: The size of individual mitochondria.
-
Network Connectivity: Some advanced plugins can quantify the degree of branching and network interconnectedness.
-
-
-
Data Analysis:
-
Collect data from a sufficient number of cells for each condition (e.g., >30 cells per condition from at least three independent experiments).
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between control and M1-treated groups.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathways for M1-induced mitochondrial fusion.
Experimental Workflow
Caption: Experimental workflow for live-cell imaging of mitochondrial fusion with M1.
References
- 1. This compound = 95 HPLC 219315-22-7 [sigmaaldrich.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying Changes in Mitochondrial Morphology Following M1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, regulate metabolism, and control cell fate.[1][2] The morphology of the mitochondrial network—ranging from fragmented, individual units to a highly interconnected reticulum—is a critical indicator of cellular health and function.[3] Alterations in mitochondrial dynamics are associated with a variety of diseases, making the modulation of mitochondrial morphology a key area of interest in therapeutic development.[2]
This application note provides a comprehensive protocol for measuring changes in mitochondrial morphology following treatment with a compound of interest, referred to here as "M1." For the purpose of this document, M1 will be exemplified by a generic mitochondrial fission-inducing agent. The protocols detailed below cover cell culture, fluorescent labeling of mitochondria, image acquisition via confocal microscopy, and quantitative analysis of mitochondrial morphology using open-source software.
Underlying Principles: Mitochondrial Fission and Fusion
The balance between mitochondrial fission and fusion dictates the overall morphology of the mitochondrial network.
-
Fission: The division of one mitochondrion into two. This process is primarily mediated by the recruitment of the cytosolic protein Dynamin-related protein 1 (Drp1) to the outer mitochondrial membrane.[4][5] Drp1 oligomerizes and constricts the mitochondrion, leading to its division.[4] Fission is crucial for mitochondrial quality control, cell division, and apoptosis.[2]
-
Fusion: The merging of two mitochondria into one. This process is governed by Mitofusins (Mfn1 and Mfn2) on the outer membrane and Optic atrophy 1 (OPA1) on the inner membrane. Fusion allows for the exchange of mitochondrial DNA and other components, helping to buffer against stress.
Many chemical compounds and cellular stressors can shift this balance. For example, treatment with certain drugs can lead to excessive fission, resulting in a fragmented mitochondrial phenotype.[4] Quantifying these changes provides valuable insight into a compound's mechanism of action and potential cytotoxicity.
Signaling Pathway for M1-Induced Mitochondrial Fission
The diagram below illustrates a common pathway by which a substance like M1 can induce mitochondrial fission. M1 treatment often leads to cellular stress, which triggers the recruitment of the fission protein Drp1 from the cytosol to the mitochondrial outer membrane. There, Drp1 assembles into a ring-like structure that constricts and severs the mitochondrion.
References
- 1. Measuring Mitochondrial Shape with ImageJ | Springer Nature Experiments [experiments.springernature.com]
- 2. Mitochondrial dynamics and their potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Dynamics in Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Assessing Mitochondrial Function Following M1 Macrophage Polarization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Classically activated, pro-inflammatory macrophages (M1) are critical players in the innate immune response. Upon activation by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), macrophages undergo a significant metabolic reprogramming to support their effector functions.[1][2][3] This shift involves a transition from oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon that is tightly linked to profound changes in mitochondrial function.[1][4] Mitochondria in M1 macrophages are not merely ATP producers; they transform into signaling hubs that regulate the inflammatory response. Key mitochondrial alterations in M1 macrophages include a break in the tricarboxylic acid (TCA) cycle, leading to the accumulation of specific metabolites like succinate (B1194679) and citrate (B86180), and an increase in mitochondrial reactive oxygen species (mtROS) production.[5][6][7]
The accumulation of succinate is a hallmark of M1 polarization.[5][7] It stabilizes the transcription factor hypoxia-inducible factor-1 alpha (HIF-1α), which in turn drives the expression of glycolytic genes and pro-inflammatory cytokines like IL-1β.[7][8][9] Furthermore, M1 polarization is often associated with changes in mitochondrial dynamics, such as increased fission, leading to fragmented mitochondria, and a decrease in mitochondrial membrane potential.[10][11]
Assessing these changes in mitochondrial function is crucial for understanding the mechanisms of inflammation and for the development of novel therapeutics targeting inflammatory diseases. These application notes provide detailed protocols for key assays to evaluate mitochondrial function in M1-polarized macrophages.
Signaling Pathways and Metabolic Reprogramming
Polarization of macrophages towards the M1 phenotype involves a complex metabolic shift. The TCA cycle is intentionally disrupted at two key points, leading to the accumulation of citrate and succinate.[5][6] Citrate is exported to the cytosol and used for the synthesis of fatty acids and itaconate, an antimicrobial and anti-inflammatory metabolite. Succinate accumulates and drives inflammatory signaling through the stabilization of HIF-1α and production of mtROS via reverse electron transport at Complex I.[2] This metabolic rewiring supports the pro-inflammatory functions of M1 macrophages.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondrial metabolism regulates macrophage biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MITOCHONDRIA in Monocytes and Macrophages-Implications for Translational and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage Polarization Mediated by Mitochondrial Dysfunction Induces Adipose Tissue Inflammation in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming mitochondrial metabolism in macrophages as an anti-inflammatory signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Mitochondrial Regulation in Macrophage Polarization: Implications for the Pathogenesis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 10. Frontiers | Mitochondrial dynamics at the intersection of macrophage polarization and metabolism [frontiersin.org]
- 11. researchgate.net [researchgate.net]
M1 Protocol for Studying Neurogenesis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurogenesis, the process of generating new neurons, is crucial for brain development, plasticity, and repair. Microglia, the resident immune cells of the central nervous system, play a significant role in regulating neurogenesis. Microglia can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. The M1 phenotype is characterized by the release of pro-inflammatory cytokines and has been shown to be detrimental to neurogenesis. Understanding the mechanisms by which M1 microglia inhibit neurogenesis is critical for developing therapeutic strategies for neurological disorders characterized by both inflammation and impaired neurogenesis.
These application notes provide a detailed set of protocols to study the effects of M1-polarized microglia on neurogenesis in vitro. The protocols cover the isolation and culture of primary microglia and the BV2 microglial cell line, M1 polarization, neural stem cell (NSC) culture and differentiation, and co-culture systems to investigate the microglia-NSC interaction.
Data Presentation: Quantitative Effects of M1 Microglia on Neurogenesis
The following tables summarize quantitative data from various studies, illustrating the typical effects of M1-polarized microglia on neural stem and progenitor cells.
| Parameter | Cell Type | Treatment | Result | Reference |
| M1 Polarization Markers | ||||
| iNOS mRNA expression | Primary microglia | LPS (100 ng/mL) + IFN-γ (10 ng/mL) for 24h | Significant upregulation | [1] |
| CD86 protein expression | BV2 microglia | LPS (1 µg/mL) for 24h | 49.93 ± 5.0% increase in CD86+ cells | [2] |
| TNF-α secretion | Bone marrow-derived macrophages (BMDMs) | M1-polarizing conditions | 0.697 ± 0.03 ng/mL | [3][4] |
| TNF-α secretion | Primary microglia | LPS (1 ng/mL) for 3h | Significant increase in TNF-α concentration | [5] |
| Effects on NSC Proliferation | ||||
| Neurosphere Size | Adult Neural Stem/Progenitor Cells (NSPCs) | Co-culture with IFN-γ-activated microglia | Decreased neurosphere size | [6] |
| BrdU+ cells | Adult NSPCs | Conditioned medium from IFN-γ-treated microglia | Decreased percentage of BrdU+ cells | [6] |
| Neurosphere Size | Neural Progenitor Cells (NPCs) | Conditioned media from LPS/γIFN-activated microglia | Significantly smaller neurospheres after 7 days | [7] |
| Nestin+ iNSPCs | Injury-induced NSPCs (iNSPCs) | Co-culture with microglia | Dose-dependent reduction in Nestin+ cells | [8] |
| Effects on NSC Differentiation | ||||
| DCX+ cells (neuronal differentiation) | Adult NSPCs | Conditioned medium from IFN-γ-treated microglia | Decreased percentage of DCX+ cells | [6] |
| GFAP+ cells (astrocytic differentiation) | Adult NSPCs | Conditioned medium from IFN-γ-treated microglia | Increased percentage of GFAP+ cells | [6] |
| Neuronal differentiation | iNSPCs | Co-culture with microglia | Significantly reduced differentiation to neurons | [9][10] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Microglia
This protocol describes the isolation of primary microglia from postnatal mouse brains.
Materials:
-
Postnatal day 1-3 mouse pups
-
DMEM with 10% FBS
-
Trypsin/EDTA (0.05%/0.02%)
-
DNase I
-
Poly-D-lysine coated flasks
-
Orbital shaker
Procedure:
-
Euthanize pups and dissect brains in cold dissection media.
-
Remove meninges and mince the brain tissue.
-
Digest the tissue with trypsin/EDTA and DNase I at 37°C.
-
Dissociate the tissue into a single-cell suspension by trituration.
-
Plate the mixed glial cells onto poly-D-lysine coated T-75 flasks in DMEM with 10% FBS.
-
Culture for 10-14 days until a confluent astrocyte layer forms with microglia growing on top.
-
Isolate microglia by shaking the flasks on an orbital shaker at 200-240 rpm for 1.5-2 hours at 37°C.
-
Collect the supernatant containing the detached microglia.
-
Centrifuge the cell suspension at 190 x g for 8 minutes, resuspend the pellet in fresh medium, and plate for experiments.
Protocol 2: Culture of BV2 Microglial Cell Line
The BV2 cell line is a commonly used immortalized murine microglial cell line.
Materials:
-
BV2 cells
-
RPMI 1640 medium with 10% FBS and 2 mM L-glutamine
-
PBS
-
Trypsin-EDTA
Procedure:
-
Culture BV2 cells in RPMI 1640 supplemented with 10% FBS and 2 mM L-glutamine in a 37°C, 5% CO2 incubator.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Centrifuge the cells, resuspend in fresh medium, and split at a ratio of 1:2 to 1:4.
-
Change the medium every 2-3 days.
Protocol 3: M1 Polarization of Microglia
This protocol describes the induction of the M1 pro-inflammatory phenotype in cultured microglia.
Materials:
-
Cultured primary microglia or BV2 cells
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Serum-free culture medium
Procedure:
-
Plate microglia at the desired density.
-
Replace the culture medium with serum-free medium.
-
To induce M1 polarization, treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.[11][12][13]
-
Confirm M1 polarization by assessing the expression of M1 markers such as iNOS, CD86, and the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[1][2][14]
Protocol 4: Culture and Differentiation of Neural Stem Cells (NSCs)
This protocol outlines the culture of NSCs as neurospheres and their subsequent differentiation.
Materials:
-
Neural Stem Cells (NSCs)
-
NSC expansion medium (e.g., DMEM/F12 with B27 supplement, EGF, and bFGF)
-
NSC differentiation medium (e.g., Neurobasal medium with B27 supplement, without growth factors)
-
Poly-L-ornithine and laminin (B1169045) coated plates
Procedure:
-
Culture NSCs in suspension in non-adherent flasks with NSC expansion medium to form neurospheres.
-
To passage, collect neurospheres, dissociate them into single cells, and re-plate in fresh expansion medium.
-
For differentiation, plate dissociated NSCs or intact neurospheres onto plates coated with poly-L-ornithine and laminin.
-
Replace the expansion medium with NSC differentiation medium.
-
Allow cells to differentiate for 7-14 days, changing the medium every 2-3 days.
-
Assess differentiation by immunostaining for neuronal (e.g., β-III tubulin, DCX) and glial (e.g., GFAP) markers.
Protocol 5: Microglia-NSC Co-culture
This protocol describes a method to study the direct effect of M1 microglia on NSCs.
Materials:
-
M1-polarized microglia
-
Cultured NSCs
-
Co-culture medium (a 1:1 mixture of microglia and NSC culture medium can be used)
-
Transwell inserts (optional, for studying secreted factors)
Procedure:
-
Direct Co-culture:
-
Plate NSCs and allow them to adhere.
-
Add M1-polarized microglia to the NSC culture at a desired ratio (e.g., 1:1 or 1:10 microglia to NSCs).
-
Co-culture for a specified period (e.g., 24-72 hours).
-
-
Indirect Co-culture (using Transwell inserts):
-
Plate NSCs in the bottom chamber of a Transwell plate.
-
Plate M1-polarized microglia on the Transwell insert.
-
This setup allows for the study of secreted factors without direct cell-cell contact.
-
-
Conditioned Medium Experiment:
-
Culture M1-polarized microglia for 24 hours.
-
Collect the supernatant (conditioned medium) and filter it to remove any cells.
-
Apply the M1-conditioned medium to NSC cultures.
-
Protocol 6: Assessing Neurogenesis
1. Proliferation Assay (BrdU Incorporation):
-
Add Bromodeoxyuridine (BrdU) to the NSC culture and incubate for a few hours to allow incorporation into the DNA of proliferating cells.
-
Fix the cells and perform immunocytochemistry using an anti-BrdU antibody to visualize and quantify proliferating cells.
2. Immunocytochemistry for Cell Fate Analysis:
-
Fix the co-cultures or NSC cultures.
-
Perform immunostaining with antibodies against specific markers:
-
Neural Stem/Progenitor Cells: Nestin, Sox2
-
Immature Neurons: Doublecortin (DCX), β-III tubulin (Tuj1)
-
Mature Neurons: NeuN, MAP2
-
Astrocytes: Glial fibrillary acidic protein (GFAP)
-
Oligodendrocytes: O4, Olig2
-
-
Use fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Quantify the percentage of cells expressing each marker to determine the effects on differentiation.
Mandatory Visualizations
Caption: Experimental workflow for studying the effects of M1 microglia on neurogenesis.
Caption: Signaling pathways in M1 microglia that negatively impact neurogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tumor necrosis factor alpha derived from classically activated “M1” macrophages reduces interstitial cell of Cajal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor necrosis factor alpha derived from classically activated "M1" macrophages reduces interstitial cell of Cajal numbers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Microglia Negatively Regulate the Proliferation and Neuronal Differentiation of Neural Stem/Progenitor Cells Isolated from Poststroke Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microglia Negatively Regulate the Proliferation and Neuronal Differentiation of Neural Stem/Progenitor Cells Isolated from Poststroke Mouse Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of stimulation time on the expression of human macrophage polarization markers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Roles of microglia in adult hippocampal neurogenesis in depression and their therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring the Metabolic Shift and ATP Production in M1-Polarized Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Macrophages exhibit remarkable plasticity, adapting their phenotype and function in response to microenvironmental cues. Classically activated, or M1, macrophages are pro-inflammatory and play a critical role in host defense. This functional polarization is tightly linked to a profound metabolic reprogramming. Upon stimulation with pro-inflammatory signals like Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ), macrophages switch from relying primarily on mitochondrial oxidative phosphorylation (OXPHOS) to aerobic glycolysis.[1][2][3][4]
This metabolic shift, often compared to the Warburg effect in cancer cells, is characterized by increased glucose uptake and lactate (B86563) production even in the presence of oxygen.[5][6] While seemingly less efficient for total ATP yield per mole of glucose, this glycolytic switch allows for the rapid generation of ATP and provides essential metabolic intermediates for the synthesis of inflammatory mediators.[1][7] The transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a key regulator of this metabolic reprogramming, driving the expression of glycolytic enzymes and the glucose transporter GLUT1.[1][2]
Measuring the impact of M1 polarization on ATP production therefore requires not only quantifying the total cellular ATP pool but also dissecting the relative contributions of glycolysis and OXPHOS. This application note provides detailed protocols for inducing M1 polarization and employing two complementary methods to measure ATP production: a luciferase-based endpoint assay for total ATP and a real-time extracellular flux analysis to determine the rates of glycolytic and mitochondrial ATP production.
Key Signaling and Metabolic Pathways
The activation of M1 macrophages by stimuli such as LPS and IFN-γ initiates signaling cascades that converge on the activation of transcription factors like NF-κB and the stabilization of HIF-1α. This orchestrates a metabolic shift towards glycolysis.
Caption: M1 polarization signaling and metabolic reprogramming.
Experimental Workflow Overview
The overall experimental process involves differentiating monocytes into M0 macrophages, polarizing a subset to the M1 phenotype, and then performing parallel assays to measure ATP levels and metabolic rates.
References
- 1. The Metabolic Signature of Macrophage Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspective on direction of control: Cellular metabolism and macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Metabolic Signature of Macrophage Responses [frontiersin.org]
- 5. Metabolic Reprograming in Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: M1 Mitochondrial Fusion Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating mitochondrial fusion in the context of M1 macrophage polarization.
Troubleshooting Guide
This guide addresses common problems encountered during M1 mitochondrial fusion experiments in a question-and-answer format.
Question 1: I expected to see elongated, fused mitochondria in my M1-polarized macrophages, but instead, they appear fragmented. Is my experiment failing?
Answer:
Not necessarily. The morphology of mitochondria in M1 macrophages can be dynamic and depends on several factors. While some studies report elongated mitochondrial networks in M1 macrophages, others have observed fragmentation.[1][2] This apparent contradiction can arise from:
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Timing of Observation: Mitochondrial dynamics are rapid. Early responses to pro-inflammatory stimuli like LPS can induce mitochondrial fragmentation, while a more elongated phenotype may be observed at later time points (e.g., 24 hours).[2]
-
Stimulation Conditions: The specific concentration and type of polarizing stimuli (e.g., LPS, IFNγ) can influence the mitochondrial response.
-
Metabolic State: M1 macrophages undergo a metabolic shift to glycolysis.[1][3] This metabolic reprogramming is intricately linked to mitochondrial dynamics, and the observed morphology can be a reflection of the cells' metabolic state.
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Analyze mitochondrial morphology at multiple time points after M1 polarization (e.g., 2, 6, 12, 24 hours) to capture the dynamic changes.
-
Titrate Your Stimuli: Optimize the concentration of LPS and/or IFNγ to ensure a consistent and expected polarization and morphological response.
-
Validate M1 Polarization: Confirm successful M1 polarization by checking for established markers, such as iNOS expression, and pro-inflammatory cytokine production (e.g., TNF-α, IL-6).
-
Assess Mitochondrial Health: Use a mitochondrial membrane potential-sensitive dye (e.g., TMRM) to ensure the observed fragmentation is not due to widespread mitochondrial depolarization and cell stress.
Question 2: My western blot results for mitochondrial fusion proteins (Mfn1, Mfn2, OPA1) are inconsistent or show no change after M1 polarization.
Answer:
Inconsistent western blot results for mitochondrial dynamics proteins can be frustrating. Here are several potential causes and solutions:
-
Antibody Quality: The specificity and affinity of antibodies for fusion proteins can vary.
-
Subcellular Fractionation: Inefficient isolation of the mitochondrial fraction can lead to contamination from other cellular compartments and inaccurate results.
-
Post-Translational Modifications: The activity of fusion proteins is often regulated by post-translational modifications (e.g., phosphorylation, ubiquitination), which may not be reflected in total protein levels.[4]
-
Loading Controls: Using a whole-cell lysate loading control (like GAPDH or β-actin) for mitochondrial fractions can be misleading.
Troubleshooting Steps:
-
Validate Antibodies: Use positive and negative controls (e.g., knockout/knockdown cell lysates) to confirm antibody specificity.
-
Optimize Mitochondrial Isolation: Use a well-established protocol for mitochondrial fractionation and verify the purity of your fractions with markers for other organelles (e.g., calnexin (B1179193) for ER, GAPDH for cytosol).
-
Use a Mitochondrial Loading Control: Normalize your western blots to a mitochondrial protein that is not expected to change with M1 polarization (e.g., VDAC1/Porin or a member of the TOM or TIM complexes).
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Investigate Post-Translational Modifications: Consider using antibodies specific to modified forms of the fusion proteins if your hypothesis involves changes in their activity.
Question 3: I am having trouble quantifying mitochondrial morphology from my fluorescence microscopy images.
Answer:
Quantifying mitochondrial morphology can be challenging due to the complex and dynamic nature of the mitochondrial network. Common issues include:
-
Poor Image Quality: Low signal-to-noise ratio, out-of-focus images, and phototoxicity can all hinder accurate analysis.
-
Inappropriate Imaging Parameters: Using excessive laser power can lead to phototoxicity and mitochondrial fragmentation, while inadequate resolution can make it difficult to distinguish individual mitochondria.
-
Subjectivity in Manual Analysis: Manual scoring of mitochondrial morphology can be subjective and prone to bias.
-
Software and Analysis Parameters: The choice of image analysis software and the parameters used for segmentation and quantification can significantly impact the results.
Troubleshooting Steps:
-
Optimize Staining and Imaging:
-
Use a mitochondrial-targeted fluorescent protein (e.g., mito-GFP, mito-DsRed) for stable expression and clear visualization.[5]
-
If using dyes like MitoTracker, optimize the concentration and incubation time to minimize toxicity.
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Use the lowest possible laser power that still provides a good signal-to-noise ratio.
-
Acquire Z-stacks to capture the entire 3D mitochondrial network.
-
-
Automate Image Analysis: Use image analysis software (e.g., ImageJ/Fiji with plugins like MiNA, Momito, or Mitometer) to perform automated and unbiased quantification.[6]
-
Standardize Analysis Parameters: Keep all analysis parameters (e.g., thresholding, particle size) consistent across all images in your experiment.
-
Quantify Multiple Parameters: Do not rely on a single morphological parameter. Quantify several metrics, such as mitochondrial area/volume, aspect ratio, form factor, and branching, to get a comprehensive view of the mitochondrial network.
Frequently Asked Questions (FAQs)
Q1: What is the expected mitochondrial phenotype in M1 vs. M2 macrophages?
A1: The mitochondrial morphology in M1 and M2 macrophages is a topic of ongoing research, with some studies showing conflicting results. However, a general trend is emerging where M1 macrophages, which are pro-inflammatory and rely on glycolysis, may exhibit more fragmented mitochondria, while M2 macrophages, which are anti-inflammatory and depend on oxidative phosphorylation, tend to have more elongated and fused mitochondrial networks.[2][7] It is crucial to perform your own characterization under your specific experimental conditions.
Q2: What are the key proteins that regulate mitochondrial fusion and fission?
A2: Mitochondrial dynamics are controlled by a dedicated set of proteins:
-
Fusion:
-
Fission:
Q3: How can I pharmacologically modulate mitochondrial fusion in my experiments?
A3: Several chemical compounds can be used to modulate mitochondrial dynamics. One such compound is the Mitochondrial Fusion Promoter M1 , a hydrazone compound that has been shown to induce mitochondrial elongation.[8][9] Conversely, Mdivi-1 is a commonly used inhibitor of Drp1, which blocks mitochondrial fission and can lead to a more fused mitochondrial phenotype. When using these compounds, it is essential to perform dose-response and toxicity assessments to determine the optimal working concentration for your specific cell type and experimental setup.
Quantitative Data Summary
The following table summarizes key quantitative parameters often assessed in M1 mitochondrial fusion experiments. Expected values can vary significantly between cell types and experimental conditions.
| Parameter | M0 (Resting) Macrophage | M1 (Pro-inflammatory) Macrophage | M2 (Anti-inflammatory) Macrophage | Data Interpretation |
| Mitochondrial Morphology | Intermediate/Fragmented | Fragmented or Elongated (stimulus/time-dependent) | Elongated/Fused | Assess using fluorescence microscopy and image analysis software. |
| Oxygen Consumption Rate (OCR) | Baseline | Decreased | Increased | Measured using extracellular flux analysis (e.g., Seahorse). |
| Extracellular Acidification Rate (ECAR) | Baseline | Increased | Baseline/Slightly Increased | Measured using extracellular flux analysis (e.g., Seahorse). |
| iNOS Expression | Low/Undetectable | High | Low/Undetectable | Assessed by Western Blot, qPCR, or immunofluorescence. |
| Arginase-1 Expression | Low/Undetectable | Low/Undetectable | High | Assessed by Western Blot, qPCR, or enzymatic activity assay. |
| TNF-α Secretion | Low | High | Low | Measured by ELISA or CBA. |
| IL-10 Secretion | Low | Low | High | Measured by ELISA or CBA. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Mitochondrial Morphology
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Cell Culture: Plate macrophages on glass coverslips and allow them to adhere.
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Polarization: Treat cells with appropriate stimuli to induce M1 polarization (e.g., LPS and IFNγ). Include M0 (unstimulated) and M2 (e.g., IL-4) controls.
-
Mitochondrial Staining:
-
For live-cell imaging: Incubate cells with a mitochondrial dye such as MitoTracker Red CMXRos (100-200 nM) for 15-30 minutes at 37°C.
-
For fixed-cell imaging: If using an antibody-based approach, proceed to fixation.
-
-
Fixation: Wash cells with pre-warmed PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: If staining for a mitochondrial protein (e.g., TOM20), incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
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Nuclear Staining: Stain nuclei with DAPI (300 nM) for 5 minutes.
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Mounting: Wash with PBS and mount the coverslip on a microscope slide using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal or high-resolution widefield fluorescence microscope.
Protocol 2: Western Blot for Mitochondrial Fusion/Fission Proteins
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Cell Lysis and Mitochondrial Isolation:
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Harvest cells and perform mitochondrial isolation using a commercially available kit or a standard dounce homogenization protocol.
-
Determine the protein concentration of the mitochondrial fraction using a BCA assay.
-
-
SDS-PAGE: Denature 20-30 µg of mitochondrial protein lysate in Laemmli buffer and separate the proteins on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mfn1, Mfn2, OPA1, Drp1, or Fis1 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a mitochondrial loading control (e.g., VDAC1).
Visualizations
Caption: M1 macrophage polarization signaling pathway.
Caption: Troubleshooting workflow for M1 mitochondrial fusion experiments.
References
- 1. dovepress.com [dovepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Mitochondrial fusion and fission proteins: novel therapeutic targets for combating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo assays for mitochondrial fission and fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Image Analysis of the Mitochondrial Network Morphology With Applications in Cancer Research [frontiersin.org]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound | Benchchem [benchchem.com]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
Technical Support Center: M1 Compound and Mitochondrial Fusion
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the M1 compound for inducing mitochondrial fusion.
Frequently Asked Questions (FAQs)
Q1: What is the M1 compound and what is its mechanism of action in promoting mitochondrial fusion?
M1 is a cell-permeable hydrazone compound that acts as a modulator of mitochondrial dynamics.[1][2] Its primary mechanism involves promoting mitochondrial fusion, particularly in cells where mitochondria are already fragmented.[2][3] M1 has been shown to increase the expression of key proteins involved in mitochondrial fusion, including Mitofusin 2 (MFN2), an outer mitochondrial membrane fusion protein, and Optic Atrophy 1 (OPA1), which is crucial for inner mitochondrial membrane fusion.[1][4][5] The pro-fusion effect of M1 is dependent on a basal level of fusion activity, as it does not induce fusion in cells completely lacking both Mfn1 and Mfn2.[3][6]
Q2: I am not observing mitochondrial fusion after treating my cells with M1. What are the common reasons for this?
Several factors can contribute to the lack of a pro-fusion effect with M1. These include:
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Cellular Context: The effect of M1 is highly context-dependent. It shows the most pronounced effects in cells that exhibit fragmented mitochondria due to stressors like cholesterol accumulation or high glucose.[3][4][5] In wild-type cells that already have a healthy, filamentous mitochondrial network, M1 may not induce a state of excessive fusion (hyperfusion).[3]
-
Compound Preparation and Storage: M1 is typically dissolved in DMSO.[1][2] It is crucial to use fresh, anhydrous DMSO as moisture can reduce its solubility.[1] Once in solution, it should be stored at -20°C and used within a couple of months to prevent loss of potency. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.[2]
-
Suboptimal Concentration or Incubation Time: The effective concentration and treatment duration can vary significantly between cell types. It is essential to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Basal Fusion Machinery: M1's action requires the presence of the core mitochondrial fusion machinery.[6] If your experimental model has significantly downregulated or dysfunctional MFN1, MFN2, or OPA1, the effect of M1 may be blunted.[5][6]
Q3: What are the recommended working concentrations and incubation times for M1?
The optimal concentration and incubation time for M1 are cell-type dependent. However, published studies provide a general range to start with. For in vitro experiments, concentrations typically range from 1 µM to 25 µM, with incubation times from 12 to 48 hours.[4][6] It is strongly recommended to perform a titration to find the ideal concentration and duration for your specific experimental setup.
Q4: Are there any known off-target effects of the M1 compound?
While M1 is primarily known as a mitochondrial fusion promoter, like any small molecule, it could have off-target effects.[7][8] The available literature primarily focuses on its role in mitochondrial dynamics.[1][4][6] It has been noted that M1 does not appear to interfere with the morphology of the endoplasmic reticulum (ER) or lysosomes. Researchers should always include appropriate controls to account for potential off-target effects in their experimental design.
Q5: How does M1 interact with the key mitochondrial fusion proteins MFN1, MFN2, and OPA1?
M1's pro-fusion activity is linked to its ability to upregulate the expression of key fusion proteins.[4] Studies have shown that M1 treatment can increase the expression of MFN2 and OPA1.[1][4][5] The effect of M1 is dependent on the presence of these proteins, as it fails to promote fusion in cells where MFN1/2 or OPA1 are knocked out.[6] This indicates that M1 works by enhancing the existing mitochondrial fusion machinery rather than bypassing it.
Troubleshooting Guide
Problem 1: No observable change in mitochondrial morphology after M1 treatment.
-
Potential Cause 1: Healthy Mitochondrial Network at Baseline.
-
Explanation: M1 is most effective at rescuing fragmented mitochondria.[2][3] If your control cells already exhibit a highly fused and elongated mitochondrial network, the effect of M1 may not be visually apparent.
-
Solution: Consider inducing mitochondrial fragmentation using a mild stressor relevant to your research (e.g., chemical inducers of oxidative stress, high glucose, or cholesterol) before or during M1 treatment to create a condition where a pro-fusion effect can be observed.
-
-
Potential Cause 2: Incorrect Compound Preparation or Degradation.
-
Explanation: M1's solubility and stability are critical for its activity. Using old or hydrated DMSO can lead to precipitation or reduced effective concentration.[1] Improper storage or multiple freeze-thaw cycles of the stock solution can cause degradation.[2]
-
Solution: Always prepare M1 stock solutions in fresh, high-quality, anhydrous DMSO.[1] Store the stock solution in small aliquots at -20°C and avoid repeated freeze-thaw cycles.[2] It is also advisable to test a fresh batch of the compound if you suspect degradation.
-
-
Potential Cause 3: Inappropriate Concentration or Incubation Time.
-
Explanation: The optimal conditions for M1 are highly dependent on the cell type and its metabolic state.
-
Solution: Perform a dose-response experiment with a range of M1 concentrations (e.g., 1, 5, 10, 20 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal experimental window for your model.
-
Problem 2: Increased mitochondrial fragmentation or signs of cellular stress are observed after M1 treatment.
-
Potential Cause 1: M1 Concentration is Too High.
-
Explanation: At high concentrations, small molecules can exert off-target or toxic effects, which may paradoxically lead to cellular stress and mitochondrial fragmentation.
-
Solution: Reduce the concentration of M1 used in your experiments. Refer to the dose-response curve you generated to select a concentration that promotes fusion without inducing toxicity. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your morphology analysis.
-
-
Potential Cause 2: Solvent Toxicity.
-
Explanation: Although generally used at low final concentrations, the solvent (DMSO) can be toxic to some sensitive cell lines, especially with prolonged incubation.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control.
-
Problem 3: The pro-fusion effect of M1 is inconsistent or not reproducible.
-
Potential Cause 1: Variability in Cell Culture Conditions.
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Explanation: The metabolic state of cells can influence mitochondrial dynamics. Factors like cell passage number, confluency, and media composition can affect the baseline mitochondrial morphology and the cellular response to M1.
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Solution: Standardize your cell culture protocols. Use cells within a consistent range of passage numbers, seed cells at a consistent density, and ensure they are in the logarithmic growth phase when starting the experiment.
-
-
Potential Cause 2: Issues with Imaging and Analysis.
-
Explanation: Subjective assessment of mitochondrial morphology can lead to variability. Phototoxicity from excessive light exposure during imaging can also induce mitochondrial fragmentation.
-
Solution: Use a quantitative and unbiased method to analyze mitochondrial morphology (e.g., using ImageJ/Fiji with plugins to measure aspect ratio and form factor). Minimize light exposure during live-cell imaging and use appropriate controls to monitor for phototoxicity.
-
Quantitative Data Summary
Table 1: In Vitro M1 Compound Concentrations and Incubation Times
| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| BRIN-BD11 Pancreatic Beta Cells | 20 µM | 12 hours | Prevents cholesterol-mediated impairment of respiration | [1][4] |
| Mitofusin-1/2 Knock-out Fibroblasts | 5-25 µM | 24 hours | Promotes mitochondrial elongation | [4] |
| Human iPSCs | 5-10 µM | 48 hours | Reduced granular mitochondria | [6] |
| TM3 Cells | 1 µM | 12 hours | Attenuates TPHP-induced mitochondrial reduction | [4] |
Table 2: M1 Compound Solubility and Storage
| Parameter | Specification | Reference |
| Solubility | ||
| In DMSO | 10 mg/mL to 73 mg/mL | [1] |
| Storage | ||
| Lyophilized Powder | Room temperature, desiccated (stable for 24 months) | [2] |
| In Solution (DMSO) | -20°C, use within 2 months | [2] |
| Handling | Aliquot to avoid multiple freeze/thaw cycles | [2] |
Experimental Protocols
Protocol 1: General Procedure for Treating Cells with M1
-
Cell Seeding: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for imaging) at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment.
-
M1 Preparation: Prepare a fresh dilution of your M1 stock solution in pre-warmed complete culture medium to achieve the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the M1-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the predetermined optimal duration in a humidified incubator at 37°C and 5% CO₂.
-
Analysis: Proceed with downstream analysis, such as live-cell imaging or cell lysis for biochemical assays.
Protocol 2: Assessment of Mitochondrial Morphology by Fluorescence Microscopy
-
Mitochondrial Staining: Thirty minutes before the end of the M1 treatment, add a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) to the culture medium at the manufacturer's recommended concentration.
-
Incubation: Return the cells to the incubator for 30 minutes to allow for dye uptake.
-
Washing: Gently wash the cells two times with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.
-
Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Immediately image the cells using a fluorescence microscope equipped with a high-resolution objective and a camera.
-
Image Acquisition: Capture images from multiple random fields of view for each condition. Ensure that imaging parameters (e.g., exposure time, laser power) are kept consistent across all samples.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology. Common parameters include aspect ratio (a measure of elongation) and form factor (a measure of branching).
Protocol 3: Western Blot Analysis of Mitochondrial Fusion Proteins
-
Cell Lysis: After M1 treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MFN1, MFN2, OPA1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of the target proteins to the loading control.
Visualizations
Caption: Simplified signaling pathway for M1-induced mitochondrial fusion.
Caption: Troubleshooting workflow for M1 compound experiments.
Caption: General experimental workflow for assessing M1 efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mitochondrial Fusion Promoter M1 | Cell Signaling Technology [cellsignal.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Optimizing M1 Macrophage Polarization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on M1 macrophage polarization.
Troubleshooting Guide
Problem: Low or inconsistent M1 marker expression (e.g., CD80, CD86, TNF-α, IL-6).
Possible Causes & Solutions:
-
Suboptimal Stimuli Concentration: The concentrations of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) are critical for robust M1 polarization. Ensure you are using concentrations within the recommended ranges. Titration may be necessary for your specific cell type and experimental conditions.[1][2][3]
-
Incorrect Timing of Stimulation: The duration of exposure to polarizing stimuli can significantly impact marker expression. For many cell types, 18-48 hours is sufficient for full polarization.[3] For gene expression analysis (qPCR), optimal induction of some M1 markers may occur as early as 6-8 hours.[3]
-
Cell Health and Viability: Poor cell health can impair the ability of macrophages to respond to polarizing signals. Ensure cells are healthy and not overly confluent before starting the experiment. A cytotoxicity assay can be performed to rule out any toxic effects of your test compounds.[4]
-
Donor Variability (for primary cells): Primary human monocytes can exhibit significant donor-to-donor variability in their response to polarizing stimuli.[5] It is recommended to use cells from multiple donors to ensure the reproducibility of your results.
-
Inadequate Differentiation of Monocytes: Before polarization, ensure that monocytes have fully differentiated into M0 macrophages. This is typically achieved by culturing in the presence of M-CSF or GM-CSF for 5-7 days.[1][5]
Problem: High expression of M2 markers (e.g., CD206, CD163) in M1-polarized cultures.
Possible Causes & Solutions:
-
Macrophage Plasticity: Macrophages are highly plastic and can co-express markers of different polarization states.[6][7][8] The presence of some M2 markers does not necessarily indicate a failed M1 polarization, but rather a mixed phenotype.
-
Incomplete Polarization: The polarization process might not be fully complete. Consider optimizing the concentration of M1 stimuli or the incubation time.
-
Contamination: Contamination of cell cultures with factors that promote M2 polarization can interfere with your experiment. Ensure aseptic techniques are strictly followed.
Problem: Inconsistent results between experiments.
Possible Causes & Solutions:
-
Reagent Variability: Use the same batch of cytokines, LPS, and media supplements for a set of experiments to minimize variability.[5]
-
Cell Passage Number (for cell lines): For cell lines like THP-1 or RAW264.7, use a consistent and low passage number, as high passage numbers can lead to altered cellular responses.
-
Precise Experimental Timing: Adhere strictly to the same incubation times for differentiation and polarization in all experiments.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common stimuli for M1 macrophage polarization?
A1: The most common and well-established stimuli for inducing an M1 phenotype are a combination of a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), and a pro-inflammatory cytokine, typically interferon-gamma (IFN-γ).[10][11][12]
Q2: What are the recommended concentrations for LPS and IFN-γ?
A2: The optimal concentrations can vary depending on the cell type (e.g., primary cells vs. cell lines) and the specific experimental goals. However, commonly used concentration ranges are provided in the table below. It is always recommended to perform a dose-response experiment to determine the optimal concentrations for your specific system.[1][2][3][13]
Q3: How can I confirm successful M1 polarization?
A3: Successful M1 polarization is typically confirmed by measuring the upregulation of specific M1 markers and the downregulation of M2 markers. This can be done at the gene expression level (qPCR) or protein level (flow cytometry, ELISA, Western blot).[14][15] Common markers are listed in the table below.
Q4: Is it necessary to use both LPS and IFN-γ?
A4: While LPS alone can induce some M1 characteristics, the combination of LPS and IFN-γ generally results in a more robust and complete M1 polarization.[3][13] IFN-γ primes the macrophages to respond more strongly to LPS.[3]
Q5: What are appropriate negative controls for an M1 polarization experiment?
A5: An essential negative control is the "M0" or unstimulated macrophage population. These are cells that have been differentiated into macrophages but have not been exposed to any polarizing stimuli. This allows you to measure the basal level of marker expression.
Data Presentation
Table 1: Recommended Concentrations of M1 Polarizing Stimuli
| Stimulus | Cell Type | Recommended Concentration Range | Reference |
| LPS | Human Monocyte-Derived Macrophages | 10 - 100 ng/mL | [1][2] |
| Murine Bone Marrow-Derived Macrophages | 10 - 100 ng/mL | [16] | |
| THP-1, RAW264.7 cell lines | 10 - 100 ng/mL | [3] | |
| IFN-γ | Human Monocyte-Derived Macrophages | 20 - 50 ng/mL | [1][2] |
| Murine Bone Marrow-Derived Macrophages | 20 - 50 ng/mL | [3] | |
| THP-1, RAW264.7 cell lines | 20 - 50 ng/mL | [3] |
Table 2: Key Markers for Assessing M1 Macrophage Polarization
| Marker Type | M1 Markers (Upregulated) | M2 Markers (Downregulated) | Common Assay Methods | Reference |
| Cell Surface | CD80, CD86, CD64 | CD163, CD206 (Mannose Receptor) | Flow Cytometry | [15][17][18] |
| Secreted Cytokines | TNF-α, IL-6, IL-1β, IL-12 | IL-10, TGF-β | ELISA, Multiplex Assay | [11][15] |
| Intracellular Enzymes | iNOS (inducible Nitric Oxide Synthase) | Arginase-1 | Western Blot, qPCR, Griess Assay (for NO) | [15] |
| Transcription Factors | STAT1, IRF5 | STAT6, c-MYC | Western Blot, qPCR | [19][20] |
Experimental Protocols
Protocol: M1 Polarization of Human Monocyte-Derived Macrophages (MDMs)
-
Isolation of Monocytes: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or plastic adherence.[21][22]
-
Differentiation to M0 Macrophages:
-
Seed the isolated monocytes at a density of 1 x 10^6 cells/mL in a tissue culture-treated plate.
-
Culture the cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF.
-
Incubate at 37°C in a 5% CO2 incubator for 6 days to allow differentiation into M0 macrophages. Replace the medium every 2-3 days.[1][5]
-
-
M1 Polarization:
-
On day 7, replace the culture medium with fresh RPMI-1640 containing 10% FBS and 1% Penicillin-Streptomycin.
-
Add M1 polarizing stimuli: 100 ng/mL of LPS and 20 ng/mL of IFN-γ.[1]
-
For the M0 control group, add only fresh medium without the stimuli.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
After incubation, harvest the cells and/or supernatants for downstream analysis of M1 markers using techniques such as flow cytometry, qPCR, or ELISA.
-
Mandatory Visualizations
Caption: M1 Macrophage Polarization Signaling Pathway.
Caption: Experimental Workflow for M1 Polarization.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Obstacles and opportunities for understanding macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulatory Mechanism of M1/M2 Macrophage Polarization in the Development of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M1 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cusabio.com [cusabio.com]
- 16. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 19. Frontiers | Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance [frontiersin.org]
- 20. MiR-19a-3p Suppresses M1 Macrophage Polarization by Inhibiting STAT1/IRF1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Polarization of M1 and M2 Human Monocyte-Derived Cells and Analysis with Flow Cytometry upon Mycobacterium tuberculosis Infection [jove.com]
potential off-target effects of Mitochondrial fusion promoter M1
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of the mitochondrial fusion promoter M1.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for M1?
A1: M1 is a cell-permeable small molecule, specifically a phenylhydrazone compound, that promotes mitochondrial fusion.[1] Its primary function is to modulate mitochondrial dynamics by shifting the balance from fission (fragmentation) towards fusion (elongation).[1] This action helps to preserve mitochondrial function and promote cellular respiration.[2] While the precise molecular target is still under investigation, M1's pro-fusion effect is dependent on the basal activity of the core mitochondrial fusion machinery, as it does not induce fusion in cells completely lacking both Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2).[3]
Q2: Are there any known in vivo toxicities or off-target effects of M1?
A2: Yes. A recent study in aged rats has indicated potential testicular toxicity with daily administration of M1 over a six-week period.[4] This study observed a reduction in testosterone (B1683101) levels and an increase in apoptosis in Leydig cells of the testis.[4] However, this toxicity appeared to be tissue-specific.[4] Researchers using M1 in long-term in vivo studies, particularly in male animals, should consider incorporating endpoints to monitor testicular function and health. It is important to note that the metabolism of M1 and the potential generation of toxic metabolites are not yet fully understood.[4]
Q3: What are the typical working concentrations for M1 in cell culture experiments?
A3: The effective concentration of M1 can vary depending on the cell type and the specific experimental context. However, most published studies report using M1 in the range of 1 µM to 25 µM.[2][5][6][7] For example, EC50 values for mitochondrial elongation in Mfn1-/- and Mfn2-/- mouse embryonic fibroblasts (MEFs) were found to be 5.3 µM and 4.42 µM, respectively.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store M1?
A4: M1 is typically supplied as a powder. For a stock solution, it can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[8] For instance, a 15 mM stock can be prepared by reconstituting 5 mg of M1 powder in 0.92 mL of DMSO.[8] It is recommended to store the stock solution at -20°C and use it within 2 months to avoid loss of potency.[8] Aliquoting the stock solution is advised to prevent multiple freeze-thaw cycles.[8]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity or Altered Cellular Phenotype
Problem: You observe significant cell death, reduced proliferation, or other unexpected phenotypic changes at concentrations intended to promote mitochondrial fusion.
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Guide 2: Inconsistent or No Pro-Fusion Effect Observed
Problem: You do not observe the expected mitochondrial elongation or see high variability between experiments after M1 treatment.
dot graph TD { rankdir="TB"; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
Quantitative Data Summary
| Parameter | Value | Cell Line / Model | Reference |
| On-Target Activity (EC50) | |||
| Mitochondrial Elongation | 5.3 µM | Mfn1-/- MEFs | [6] |
| Mitochondrial Elongation | 4.42 µM | Mfn2-/- MEFs | [6] |
| Effective Concentrations (in vitro) | |||
| Protection against MPP+ toxicity | 5 µM | SH-SY5Y cells | [6] |
| Reduction of apoptosis | 1 µM | TM3 mouse Leydig cells | [6] |
| Attenuation of TPHP-induced mitochondrial reduction | 1 µM | TM3 cells | [2] |
| Prevention of cholesterol-mediated respiratory impairment | 20 µM | BRIN-BD11 pancreatic beta cells | [2][9] |
| Effective Concentrations (in vivo) | |||
| Improvement of cognitive deficits | 2 mg/kg | Rats (Doxorubicin-induced) | [6] |
| Alleviation of brain damage | 2 mg/kg (i.v.) | Rats (Cardiac I/R injury) | [2] |
| Potential Toxicity | |||
| In vivo Testicular Toxicity | 2 mg/kg/day (6 weeks) | Aged Rats | [4] |
Experimental Protocols
Protocol 1: Assessing M1-Induced Changes in Mitochondrial Oxygen Consumption Rate (OCR)
This protocol outlines the use of a Seahorse XF Analyzer to determine if M1 has off-target effects on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Calibrant Solution
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
M1 stock solution
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.
-
M1 Pre-treatment: On the day of the assay, replace the culture medium with fresh medium containing the desired concentration of M1 or vehicle control (DMSO). Incubate for the desired pre-treatment time (e.g., 12-24 hours).
-
Assay Preparation: Hydrate the sensor cartridge with Calibrant Solution overnight at 37°C in a non-CO2 incubator. Wash the cells with pre-warmed assay medium and add the final volume of assay medium to each well. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Seahorse XF Assay: Load the prepared sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A). Place the cell plate in the Seahorse XF Analyzer and run the assay.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Analyze the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare the profiles of M1-treated cells to vehicle-treated cells. Unintended significant changes in these parameters may indicate an off-target effect.[10][11][12]
Protocol 2: Proteome-Wide Off-Target Identification using Chemical Proteomics
This protocol provides a general workflow for identifying the cellular targets and off-targets of M1 using an affinity-based chemical proteomics approach.
Materials:
-
Immobilized M1 probe (M1 conjugated to beads) or control beads
-
Cell lysate from the biological system of interest
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Probe Synthesis: Synthesize an M1 analog with a linker for immobilization to beads (e.g., agarose (B213101) or magnetic beads). This step is crucial and may require medicinal chemistry expertise.
-
Cell Lysis: Prepare a native protein lysate from cells or tissues of interest.
-
Affinity Pulldown: Incubate the cell lysate with the M1-conjugated beads and control beads in parallel. For competition experiments, pre-incubate the lysate with an excess of free M1 before adding the immobilized probe.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Digest the eluted proteins into peptides (e.g., with trypsin) and analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the M1-probe sample compared to the control beads and that show reduced binding in the competition experiment. These are high-confidence binding partners and potential off-targets.[3][13]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | In vitro and in vivo studies on the effect of a mitochondrial fusion promoter on Leydig cell integrity and function [frontiersin.org]
- 5. Proteome‐Wide Identification of On‐ and Off‐Targets of Bcl‐2 Inhibitors in Native Biological Systems by Using Affinity‐Based Probes (AfBPs) | Semantic Scholar [semanticscholar.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Promotion of mitochondrial fusion protects against developmental PBDE-47 neurotoxicity by restoring mitochondrial homeostasis and suppressing excessive apoptosis [thno.org]
- 8. Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 10. agilent.com [agilent.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
M1 Cytotoxicity Assessment: Technical Support Center
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers assessing M1 macrophage-mediated cytotoxicity in cell culture.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is M1 macrophage cytotoxicity and why is it important?
M1 macrophages, or classically activated macrophages, are key players in the innate immune system. They are characterized by the production of pro-inflammatory cytokines, reactive oxygen species (ROS), and nitric oxide (NO), which enable them to kill pathogens and tumor cells.[1][2][3] Assessing M1 cytotoxicity is crucial for developing immunotherapies, understanding infectious disease pathogenesis, and evaluating the inflammatory potential of novel drug compounds.
Q2: What are the primary mechanisms of M1 macrophage-mediated cytotoxicity?
M1 macrophages eliminate target cells through several key mechanisms:
-
Nitric Oxide (NO) and Reactive Oxygen Species (ROS): M1 macrophages express inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[3][4] NO and ROS can induce apoptosis and necrosis in target cells.
-
Pro-inflammatory Cytokines: Secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α) can directly trigger cell death pathways in target cells.[5][6][7]
-
Fas Ligand (FasL): M1 macrophages can express FasL on their surface, which binds to the Fas receptor (CD95) on target cells, initiating a caspase cascade that leads to apoptosis.[8][9][10][11]
Q3: How do I polarize macrophages to an M1 phenotype in vitro?
M1 polarization is typically achieved by stimulating naive macrophages (M0) with specific cytokines and microbial products. The most common method involves treating monocyte-derived macrophages with Interferon-gamma (IFN-γ) and Lipopolysaccharide (LPS).[12][13][14]
Q4: Which assays are most suitable for measuring M1 cytotoxicity?
The choice of assay depends on the specific cytotoxic mechanism being investigated and the experimental setup. Common assays are compared in the table below.
| Assay Type | Principle | Measures | Advantages | Disadvantages |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture supernatant.[15][16] | Cell membrane damage (necrosis/late apoptosis) | Simple, colorimetric, reliable for measuring cell lysis.[15] | Does not distinguish between apoptosis and necrosis; inherent LDH activity in serum can cause background signal.[16][17] |
| MTT/XTT/MTS Assays | Measures the metabolic activity of viable cells by observing the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[18][19] | Cell viability and proliferation | High sensitivity, straightforward protocol.[18] | Test compounds can interfere with the reaction; MTT reagent itself can be toxic to cells.[18][19][20] |
| Crystal Violet Staining | Stains the DNA of adherent cells. The amount of dye retained is proportional to the number of viable cells. | Cell number/adherence | Inexpensive and simple. | Less sensitive than metabolic assays; requires cell lysis for quantification. |
| Annexin V/PI Staining | Uses flow cytometry to differentiate between live, early apoptotic, and late apoptotic/necrotic cells based on membrane integrity and phosphatidylserine (B164497) exposure.[8] | Apoptosis and Necrosis | Provides detailed information on the mode of cell death. | Requires a flow cytometer; more complex protocol. |
Section 2: Experimental Design & Protocols
M1 Macrophage Polarization and Cytotoxicity Workflow
The overall process involves isolating monocytes, differentiating them into macrophages, polarizing them to the M1 phenotype, and then co-culturing them with target cells to assess cytotoxicity.
Detailed Protocol: M1 Polarization of Human Monocyte-Derived Macrophages
This protocol describes the generation of M1-polarized macrophages from human peripheral blood mononuclear cells (PBMCs).
-
Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. To isolate monocytes, plate PBMCs in a culture flask for 2 hours to allow for adherence. Wash away non-adherent cells.
-
Differentiation to M0 Macrophages: Culture the adherent monocytes for 6-7 days in a complete medium containing Macrophage Colony-Stimulating Factor (M-CSF) to promote differentiation into M0 macrophages.[12]
-
M1 Polarization: After differentiation, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) and LPS (e.g., 10-50 ng/mL) .[12] Culture for an additional 24-48 hours to induce the M1 phenotype.[12]
-
Verification (Optional but Recommended): Confirm M1 polarization by checking for characteristic markers using flow cytometry (e.g., high expression of CD80, CD86, HLA-DR) or by measuring the secretion of pro-inflammatory cytokines like TNF-α and IL-12 via ELISA.[21][22]
Detailed Protocol: LDH Cytotoxicity Assay
This protocol outlines the steps for measuring cytotoxicity using a Lactate Dehydrogenase (LDH) release assay.
-
Co-culture Setup:
-
Plate target cells in a 96-well plate and allow them to adhere.
-
Add M1-polarized macrophages at various effector-to-target (E:T) ratios.
-
Include the following controls on every plate[15]:
-
Target Spontaneous Release: Target cells with medium only (measures background LDH release).
-
Target Maximum Release: Target cells with a lysis buffer (e.g., Triton X-100) added 45 minutes before the end of the experiment (represents 100% cytotoxicity).[17][23]
-
Medium Background: Medium only (measures background LDH in the medium/serum).
-
-
-
Incubation: Incubate the co-culture plate for the desired time period (e.g., 4-24 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet any cells.[16] Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[16][23]
-
LDH Reaction:
-
Measurement:
-
Calculation:
-
Formula: % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Section 3: Signaling Pathways in M1 Cytotoxicity
M1 macrophages utilize several signaling pathways to induce cell death in target cells. The primary pathways involve TNF-α, FasL, and the production of nitric oxide.
Section 4: Troubleshooting Guide
This section addresses common problems encountered during M1 cytotoxicity experiments.
Troubleshooting Logic: High Background in LDH Assay
High background signal can obscure real results. Follow this decision tree to diagnose the issue.
Common Problems & Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent M1 Polarization | - Reagent Variability: Different lots of LPS or IFN-γ can have varying potency. - Cell Health: Monocytes are unhealthy or differentiation is incomplete. - Resting Period: Insufficient rest period after PMA stimulation (for THP-1 cells) can lead to a pre-activated state.[24] | - Standardize Reagents: Use the same lot of cytokines and LPS for a set of experiments. - Monitor Cell Health: Ensure high viability of monocytes before differentiation. - Optimize Protocol: Verify polarization with markers (e.g., CD86, TNF-α) and optimize cytokine concentrations and incubation times.[24] |
| High Variability Between Replicates | - Uneven Cell Seeding: Non-homogenous cell suspension leads to different cell numbers per well.[20] - Pipetting Errors: Inconsistent volumes of cells or reagents.[20] - Edge Effect: Evaporation from outer wells of a 96-well plate alters concentrations.[20] | - Mix Cells Thoroughly: Gently mix the cell suspension before and during plating. - Calibrate Pipettes: Ensure pipettes are calibrated and use proper technique. - Mitigate Edge Effect: Fill perimeter wells with sterile PBS or medium and exclude them from analysis.[20] |
| Low Signal or No Cytotoxicity Detected | - Inefficient Polarization: Macrophages are not fully polarized to the M1 phenotype. - Target Cell Resistance: Target cells may be resistant to M1-mediated killing. - Incorrect E:T Ratio: The ratio of macrophages to target cells is too low. - Assay Timing: The incubation period may be too short to observe cytotoxicity. | - Confirm Polarization: Check M1 markers before starting the co-culture. - Use Positive Control: Include a known sensitive target cell line. - Optimize E:T Ratio: Test a range of E:T ratios (e.g., 1:1, 5:1, 10:1). - Time-Course Experiment: Measure cytotoxicity at multiple time points (e.g., 4, 12, 24 hours). |
| MTT Assay: High Background | - Reagent Contamination: Contamination of medium or reagents with reducing agents.[18] - Compound Interference: The test compound itself is colored or has reducing properties.[18][20] | - Use Fresh Reagents: Use high-quality, fresh reagents and medium.[18] - Include Controls: Run controls with the test compound in cell-free medium to measure interference.[18][20] |
References
- 1. Frontiers | M1 macrophages – unexpected contribution to tumor progression [frontiersin.org]
- 2. M1 macrophages – unexpected contribution to tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1/M2 macrophages and their overlaps – myth or reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tumor necrosis factor alpha augments nitric oxide-dependent macrophage cytotoxicity against Entamoeba histolytica by enhanced expression of the nitric oxide synthase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Tumor necrosis factor alpha augments nitric oxide-dependent macrophage cytotoxicity against Entamoeba histolytica by enhanced expression of the nitric oxide synthase gene | Semantic Scholar [semanticscholar.org]
- 7. TNF alpha-mediated NO production enhances MnSOD nitration and mitochondrial dysfunction in primary neurons: An insight into the role of glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human macrophages kill human mesangial cells by Fas-L-induced apoptosis when triggered by antibody via CD16 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Role of Fas/FasL-Mediated Signal in Peripheral Immune Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | FAS mediates apoptosis, inflammation, and treatment of pathogen infection [frontiersin.org]
- 11. Frontiers | Fas–Fas Ligand: Checkpoint of T Cell Functions in Multiple Sclerosis [frontiersin.org]
- 12. Polarization and Characterization of M1 and M2 Human Monocyte-Derived Macrophages on Implant Surfaces [jove.com]
- 13. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple propagation method for resident macrophages by co-culture and subculture, and their isolation from various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. criver.com [criver.com]
- 22. Macrophage Assays for Immuno-Oncology I CRO Services [explicyte.com]
- 23. LDH cytotoxicity assay. [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Mitochondrial Fusion Promoter M1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mitochondrial Fusion Promoter M1.
Troubleshooting Guide
Issue 1: Difficulty Dissolving M1 Powder
Question: I am having trouble dissolving the lyophilized M1 powder. What are the recommended solvents and procedures?
Answer:
This compound is a hydrophobic compound and requires an organic solvent for initial reconstitution.
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO) is the most highly recommended solvent for creating concentrated stock solutions.[1][2][3][4]
-
Ethanol can also be used, but the solubility is lower compared to DMSO.[1]
-
Methanol is another potential solvent.[2]
Step-by-Step Dissolution Protocol:
-
Bring the vial of lyophilized M1 powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration. For example, to create a 15 mM stock solution from 5 mg of M1, you would add 0.92 mL of DMSO.[1]
-
Vortex or sonicate the solution to ensure the compound is fully dissolved. Sonication is particularly recommended by some suppliers to aid dissolution.[5]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.[4]
Quick Tips:
-
Using moisture-absorbing DMSO can reduce the solubility of M1; ensure you are using a high-purity, anhydrous grade of DMSO.[6]
-
For maximum solubility in aqueous buffers for your experiments, it is advised to first dissolve M1 in an organic solvent like DMSO and then dilute this stock solution into your aqueous buffer.[7]
Issue 2: Precipitation of M1 in Aqueous Media
Question: My M1 compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer. How can I prevent this?
Answer:
This is a common issue known as "crashing out," which occurs when a compound with low aqueous solubility is transferred from a high-concentration organic stock solution to an aqueous environment.[8]
Troubleshooting Steps:
-
Reduce the Final Concentration of Organic Solvent: While a small amount of DMSO is generally tolerated by cells, high concentrations can be toxic. Aim to keep the final concentration of DMSO in your culture medium below 0.5%.
-
Optimize the Dilution Process:
-
Add the M1 stock solution dropwise to your aqueous medium while gently vortexing or swirling to facilitate rapid mixing and prevent localized high concentrations of the compound.[8]
-
Consider a serial dilution approach. First, dilute the concentrated DMSO stock into a smaller volume of medium, and then add this intermediate dilution to your final experimental volume.
-
-
Lower the Working Concentration of M1: If precipitation persists, you may be exceeding the solubility limit of M1 in your aqueous medium. Try using a lower working concentration. Effective concentrations for M1 have been reported in the low micromolar range (e.g., 5-25 µM).[2][9]
Issue 3: Inconsistent Experimental Results
Question: I am observing variability in the biological effects of M1 between experiments. What could be the cause?
Answer:
Inconsistent results can arise from issues with the compound's stability and handling.
Troubleshooting Steps:
-
Proper Storage is Crucial:
-
Store the lyophilized powder at room temperature, desiccated. It is stable for up to 24 months under these conditions.[1]
-
Once dissolved, store the stock solution at -20°C or -80°C.[1][6] Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
-
The stability of the stock solution in a solvent can vary. Some suppliers suggest it is stable for up to 2 months at -20°C, while others indicate stability for up to a year at -80°C.[1][6]
-
-
Prepare Fresh Working Solutions: For in vivo experiments and sensitive cellular assays, it is recommended to prepare fresh working solutions from your frozen stock on the day of use.[9]
-
Ensure Consistent Dosing: Verify the accuracy of your pipetting and dilution calculations in each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound? A1: The molecular weight of M1 is approximately 364.1 g/mol .[1][2]
Q2: What are the recommended storage conditions for M1? A2:
-
Lyophilized Powder: Store at room temperature, desiccated.[1]
-
Stock Solution: Store in aliquots at -20°C or -80°C.[1][6] Avoid repeated freeze-thaw cycles.[1]
Q3: What is the mechanism of action of M1? A3: M1 is a hydrazone compound that promotes mitochondrial fusion.[1] It has been shown to increase the expression of mitofusin 2, a protein involved in the fusion of the outer mitochondrial membrane.[6] The pro-fusion effect of M1 is dependent on basal mitochondrial fusion machinery, as it is not effective in cells lacking both Mfn1/2 or Opa1.
Q4: What are some common applications of M1 in research? A4: M1 has been used in various research contexts, including:
-
Protecting cells from cell death associated with mitochondrial fragmentation.
-
Promoting the differentiation of induced pluripotent stem cells (iPSCs) into cardiac lineages.[1][10]
-
Improving cellular respiration and glucose-stimulated insulin (B600854) secretion in pancreatic β-cells.[1]
-
Protecting against brain damage and diabetic cardiomyopathy in animal models.[1]
Data Presentation
Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | 100 mM | R&D Systems |
| DMSO | 73 mg/mL (~200 mM) | Selleck Chemicals[6] |
| DMSO | 40 mg/mL | Cell Signaling Technology[1] |
| DMSO | 25 mg/mL | Sigma-Aldrich[3] |
| DMSO | 10 mg/mL | Sigma-Aldrich[4] |
| DMSO | 1 mg/mL | TargetMol[5] |
| Ethanol | 6 mg/mL | Cell Signaling Technology[1] |
| Methanol | Soluble (concentration not specified) | Cayman Chemical[2] |
Experimental Protocols
Protocol for Preparing M1 Stock and Working Solutions
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
-
Sterile, pyrogen-free aqueous buffer or cell culture medium
Procedure for Preparing a 15 mM DMSO Stock Solution:
-
Calculate the required volume of DMSO. For 5 mg of M1 (MW: 364.1 g/mol ), the volume of DMSO needed is 0.92 mL.
-
Carefully add 0.92 mL of DMSO to the vial containing the 5 mg of M1 powder.
-
Cap the vial and vortex thoroughly until the powder is completely dissolved. If needed, use a sonicator to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Procedure for Preparing a 10 µM Working Solution:
-
Thaw a single aliquot of the 15 mM M1 stock solution.
-
Perform a serial dilution. For example, to make a 10 µM working solution in 10 mL of cell culture medium, you would add 6.7 µL of the 15 mM stock solution to the 10 mL of medium.
-
Mix the working solution thoroughly by gentle inversion or swirling before adding it to your experimental setup.
Visualizations
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 线粒体融合启动子,M1 A cell-permeable phenylhydrazone that restores mitochondrial tubular network formation in MEF lacking either of the two outer mitochondrial membrane. | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound = 95 HPLC 219315-22-7 [sigmaaldrich.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: M1 Solution Stability
This technical support center is designed to assist researchers, scientists, and drug development professionals in ensuring the long-term stability of the small molecule, M1, in solution. Following these guidelines will help maintain the integrity of your experiments and generate reproducible results.
Frequently Asked Questions (FAQs)
Q1: My M1 solution appears to have lost activity over a short period. What are the common causes?
A1: The loss of M1 activity in solution can be attributed to several factors, including chemical degradation and improper storage. The most common degradation pathways for small molecules like M1 are hydrolysis, oxidation, and photolysis.[1][2][3] It is also crucial to ensure proper storage conditions, as temperature, light exposure, and the choice of solvent can significantly impact stability.[4][5][6]
Q2: What is the recommended solvent for preparing M1 stock solutions?
A2: For optimal stability, it is recommended to prepare high-concentration stock solutions of M1 in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[7][8] Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[9][10] For aqueous working solutions, the final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid affecting your experimental system.[10]
Q3: How does the pH of my aqueous buffer affect M1 stability?
A3: The pH of your buffer is a critical factor, as it can catalyze the hydrolysis of susceptible functional groups within the M1 molecule.[1][2][4] Many small molecules are most stable in a pH range of 4 to 8.[4][5] It is advisable to perform a pH stability study to determine the optimal pH for your specific experimental buffer.
Q4: I observe precipitation when I dilute my M1 stock solution into my aqueous experimental buffer. What should I do?
A4: Precipitation indicates that the solubility limit of M1 has been exceeded in the aqueous buffer.[1] To address this, you can try preparing a higher concentration stock solution in an organic solvent and then performing serial dilutions.[10] Adjusting the pH of your buffer may also improve solubility.[1] If precipitation persists, consider using a co-solvent system, but ensure it is compatible with your experimental model.
Q5: How can I determine the stability of M1 in my specific experimental conditions?
A5: To determine the stability of M1 in your specific media and under your experimental conditions (e.g., temperature, CO2 levels, light exposure), it is recommended to conduct a stability study. This typically involves incubating M1 in the experimental buffer and analyzing its concentration at various time points using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with M1.
| Issue | Potential Cause | Recommended Solution |
| Diminished or inconsistent biological effect of M1 over time. | Degradation of M1 in the working solution. | Prepare fresh working solutions daily from a frozen stock aliquot.[10] Conduct a stability study (see Experimental Protocol 1) to determine the degradation rate under your specific experimental conditions. Based on the stability data, increase the frequency of media changes with freshly prepared M1 solution.[9] |
| Adsorption to container surfaces. | The compound might be adsorbing to the surfaces of plastic tubes or plates, reducing its effective concentration.[1] Consider using low-adhesion microplates or glass containers. | |
| Visible precipitation in the working solution. | Exceeded solubility limit. | Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and perform serial dilutions. Ensure the final organic solvent concentration is compatible with your assay (typically <0.5%).[10] |
| Unfavorable buffer pH. | Experiment with different pH values for your buffer to find the optimal range for M1's solubility.[1] | |
| Inconsistent results between experimental replicates. | Variability in solution preparation. | Standardize the solution preparation protocol. Ensure M1 is fully dissolved before each use; brief ultrasonication may be helpful.[10] Always include a positive control with a freshly prepared solution to monitor for any loss of activity.[10] |
| Inaccurate pipetting. | Regularly calibrate your pipettes to ensure accurate dispensing of M1 solutions.[9] |
Data Presentation: M1 Stability in Solution
The following tables present hypothetical stability data for M1 under various conditions to illustrate how such data can be structured. It is crucial to generate this data for your specific experimental setup.
Table 1: Stability of M1 in Aqueous Buffer at Different Temperatures
| Time (hours) | % Remaining M1 at 4°C | % Remaining M1 at 25°C (Room Temp) | % Remaining M1 at 37°C |
| 0 | 100 | 100 | 100 |
| 6 | 99.5 | 98.2 | 95.1 |
| 12 | 99.1 | 96.5 | 90.3 |
| 24 | 98.3 | 92.1 | 81.2 |
| 48 | 96.8 | 85.4 | 65.7 |
Table 2: Stability of M1 Stock Solution (10 mM in DMSO) at Different Storage Temperatures
| Time (months) | % Remaining M1 at -20°C | % Remaining M1 at -80°C |
| 0 | 100 | 100 |
| 1 | 99.8 | 100 |
| 3 | 99.2 | 99.9 |
| 6 | 98.1 | 99.7 |
| 12 | 96.5 | 99.5 |
Experimental Protocols
Protocol 1: Assessing M1 Stability in an Aqueous Experimental Buffer
Objective: To determine the rate of degradation of M1 in a specific aqueous buffer under experimental conditions.
Materials:
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M1 powder
-
Anhydrous DMSO
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Aqueous experimental buffer (e.g., PBS, cell culture media)
-
HPLC or LC-MS system
-
Temperature-controlled incubator
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Autosampler vials
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of M1 in anhydrous DMSO. Ensure the compound is completely dissolved; brief ultrasonication may be used if necessary.[10]
-
Prepare Working Solution: Dilute the stock solution with the desired aqueous buffer to the final experimental concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., ≤0.1%).[10]
-
Stability Study Setup: Aliquot the working solution into multiple autosampler vials. Place the vials in a temperature-controlled environment that mimics your experimental conditions (e.g., 37°C). Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).[10]
-
HPLC Analysis: At each designated time point, inject a sample onto the HPLC system.
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Use a suitable C18 column and a gradient elution method with a mobile phase of water and acetonitrile, both containing 0.1% formic acid for good peak shape.[10]
-
Monitor the elution of M1 using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Integrate the peak area of M1 at each time point. The initial time point (t=0) will serve as the 100% reference.[10]
-
Calculate the percentage of M1 remaining at each time point relative to the initial time point.
-
Plot the percentage of remaining M1 versus time to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study of M1
Objective: To identify potential degradation products and pathways of M1 under stress conditions.
Materials:
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M1 powder
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Methanol (B129727) or water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of M1 in a suitable solvent like methanol or water.[11]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.[11]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.[11]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours. Analyze by HPLC at various time points.[11]
-
Photolytic Degradation: Expose a solution of M1 to a calibrated light source (UV and visible light) in a photostability chamber. Keep a control sample in the dark. After the exposure period, analyze both the exposed and control samples by HPLC.[1]
-
Thermal Degradation: Expose solid M1 powder to dry heat at 80°C for 48 hours. At various time points, dissolve a sample in a suitable solvent and analyze by HPLC.[11]
Visualizations
Caption: Hypothetical signaling pathway initiated by M1 binding to its target receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Factors affecting stability of drugs | PPTX [slideshare.net]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Interpreting Negative Results in M1 Macrophage Polarization Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with M1 macrophage polarization experiments. The information is presented in a direct question-and-answer format to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a successfully polarized M1 macrophage?
A1: M1, or classically activated, macrophages are characterized by a pro-inflammatory phenotype. Key markers include the upregulation of surface molecules like CD80 and CD86, increased secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12, and the expression of inducible nitric oxide synthase (iNOS), particularly in murine macrophages.[1][2][3]
Q2: What are the standard stimuli for inducing M1 polarization in vitro?
A2: The most common method for inducing M1 polarization is the stimulation of M0 (unpolarized) macrophages with a combination of Interferon-gamma (IFN-γ) and a Toll-like receptor (TLR) agonist, typically Lipopolysaccharide (LPS).[1][4][5]
Q3: How long after stimulation should I assess M1 polarization?
A3: The timing for assessing M1 markers can be critical and varies between markers. Cytokine secretion, such as TNF-α, can often be detected within 4-24 hours. Upregulation of surface markers like CD80 and CD86 is typically observed within 24-48 hours. Gene expression changes can be detected even earlier, often peaking within 6-24 hours. It is advisable to perform a time-course experiment to determine the optimal time point for your specific experimental setup.
Q4: Is it sufficient to rely on a single marker to confirm M1 polarization?
A4: No, it is highly recommended to use a panel of markers to confirm M1 polarization. Macrophage phenotypes exist on a spectrum, and relying on a single marker can be misleading.[6] A combination of a surface marker (e.g., CD86 by flow cytometry), a secreted cytokine (e.g., TNF-α by ELISA), and a gene expression marker (e.g., Nos2 by qPCR for murine cells) provides a more robust validation of the M1 phenotype.
Q5: My THP-1 derived M1 macrophages are dying after a few days. Is this normal?
A5: Yes, this can be a common observation. Prolonged exposure to potent M1 polarizing stimuli like LPS and IFN-γ can be cytotoxic and lead to macrophage cell death. If your experimental timeline requires longer culture periods post-polarization, consider removing the polarizing stimuli after 24-48 hours. The M1 phenotype is generally stable for several days, although the expression of some markers may decrease over time.
Troubleshooting Guide
This guide addresses common negative or unexpected results in M1 polarization experiments.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no expression of M1 surface markers (e.g., CD80, CD86) | 1. Suboptimal stimulation: Incorrect concentration of IFN-γ or LPS, or inactive reagents.2. Inappropriate timing: Analysis performed too early or too late.3. Cell health: Poor cell viability prior to or during the experiment.4. Cell type specific responses: Some cell lines or primary cells may show weaker responses. | 1. Optimize stimuli: Titrate IFN-γ (e.g., 10-20 ng/mL) and LPS (e.g., 10-100 ng/mL). Ensure reagents are fresh and properly stored.2. Perform a time-course: Analyze marker expression at multiple time points (e.g., 24h, 48h, 72h).3. Check viability: Assess cell viability (e.g., with Trypan Blue) before and after polarization.4. Consult literature: Verify expected responses for your specific cell type. |
| Low or no secretion of M1 cytokines (e.g., TNF-α, IL-6) | 1. Issues with ELISA/assay: Problems with the detection assay, including antibody pairs, substrate, or standard curve.2. Short incubation time: Cytokines may not have accumulated to detectable levels.3. Mycoplasma contamination: Can alter cellular responses.4. LPS tolerance: Repeated exposure to LPS can lead to a reduced response. | 1. Validate assay: Run positive and negative controls for your ELISA. Check expiration dates of all reagents.2. Increase incubation time: Collect supernatant at a later time point (e.g., 24h or 48h).3. Test for mycoplasma: Regularly screen cell cultures.4. Use fresh cells: Avoid repeated stimulation of the same batch of cells. |
| iNOS expression is not detected (especially in human macrophages) | 1. Species difference: iNOS is a robust marker for murine M1 macrophages, but its expression in human macrophages is low and less reliable.[7]2. Assay sensitivity: The detection method (e.g., Western blot, qPCR) may not be sensitive enough. | 1. Use alternative markers: For human macrophages, focus on other M1 markers like TNF-α, IL-6, IL-12, and CD80/CD86.2. Optimize detection: For murine iNOS, ensure your antibodies or primers are validated and sensitive. |
| High expression of some M1 markers, but not others (e.g., high CD86, low TNF-α) | 1. Macrophage plasticity: Macrophages exist in a spectrum of activation states, not just discrete M1/M2 phenotypes.2. Differential kinetics: Different markers are expressed with different kinetics.3. Stimuli-specific response: The specific concentrations of IFN-γ and LPS can fine-tune the M1 phenotype. | 1. Use a panel of markers: Acknowledge the intermediate phenotype in your interpretation. Consider if this mixed phenotype is relevant to your research question.2. Time-course analysis: Measure multiple markers at different time points to capture their peak expression.3. Fine-tune stimulation: Adjust the concentrations of IFN-γ and LPS to potentially achieve a more canonical M1 phenotype. |
| High variability between experiments | 1. Reagent inconsistency: Variation in lots of serum, cytokines, or LPS.2. Cell passage number: High passage numbers of cell lines (e.g., THP-1, RAW264.7) can lead to altered responses.3. Initial cell density: Differences in seeding density can affect cell responses. | 1. Standardize reagents: Use the same lot of reagents for a set of comparable experiments. Test new lots before use.2. Use low passage cells: Maintain a stock of low-passage cells and do not use them for an excessive number of passages.3. Maintain consistent seeding density: Ensure cells are seeded at the same density for all experiments. |
Data Presentation
The following tables provide a summary of expected outcomes for key M1 macrophage markers. Note that absolute values can vary significantly between laboratories, cell types, and specific experimental conditions. It is crucial to include proper controls (M0 and M2) in every experiment for valid comparisons.
Table 1: Common M1 Macrophage Surface Markers (Flow Cytometry)
| Marker | Cell Type | Expected Outcome in M1 vs. M0 | Notes |
| CD80 | Human/Murine | Significant increase in % positive cells and/or Mean Fluorescence Intensity (MFI).[8][9] | A costimulatory molecule essential for T cell activation. |
| CD86 | Human/Murine | Significant increase in % positive cells and/or MFI.[3][8] | Another key costimulatory molecule. |
| MHC Class II | Human/Murine | Upregulation of expression.[3] | Important for antigen presentation to CD4+ T cells. |
| CD64 (FcγRI) | Human/Murine | Increased expression.[8] | High-affinity receptor for IgG, involved in phagocytosis. |
Table 2: Key M1 Macrophage Secreted Cytokines (ELISA)
| Cytokine | Cell Type | Expected Concentration Range | Notes |
| TNF-α | Human/Murine | Can range from hundreds of pg/mL to several ng/mL.[10][11] | A hallmark pro-inflammatory cytokine of M1 macrophages. |
| IL-6 | Human/Murine | Highly variable, often in the ng/mL range. | A pleiotropic cytokine with pro-inflammatory functions. |
| IL-12 | Human/Murine | Typically lower than TNF-α and IL-6, in the pg/mL to low ng/mL range. | Key for inducing Th1 responses. |
| IL-1β | Human/Murine | Variable, often requires inflammasome activation for processing and secretion. | A potent pro-inflammatory cytokine. |
Table 3: M1 Macrophage Gene Expression Markers (qPCR)
| Gene | Species | Expected Outcome in M1 vs. M0 | Notes |
| NOS2 (iNOS) | Murine | Strong upregulation (can be >100-fold).[12] | Produces nitric oxide, a key antimicrobial molecule. |
| TNF | Human/Murine | Significant upregulation.[13] | Correlates with protein secretion. |
| IL6 | Human/Murine | Significant upregulation.[14] | Correlates with protein secretion. |
| IL12B | Human/Murine | Upregulation.[13] | Encodes the p40 subunit of IL-12. |
| CXCL9, CXCL10 | Human/Murine | Strong upregulation. | Chemokines that attract Th1 cells. |
Experimental Protocols
Protocol 1: M1 Polarization of THP-1 Cells
This protocol describes the differentiation of THP-1 monocytes into M0 macrophages, followed by polarization to the M1 phenotype.
-
Cell Seeding: Seed THP-1 cells at a density of 0.5 x 10^6 cells/mL in a cell culture plate.
-
Differentiation to M0: Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL. Incubate for 24-48 hours. Successful differentiation is indicated by cell adherence and a more spread-out, macrophage-like morphology.
-
Resting Phase: Gently aspirate the PMA-containing medium. Wash the adherent M0 macrophages once with warm PBS. Add fresh, PMA-free complete medium and rest the cells for 24 hours. This step is crucial to reduce PMA-induced background activation.
-
M1 Polarization: Replace the medium with fresh complete medium containing IFN-γ (20 ng/mL) and LPS (100 ng/mL).
-
Incubation: Incubate for 24-48 hours, depending on the markers to be analyzed.
-
Analysis: Harvest the supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA/protein analysis or detach them for flow cytometry.
Protocol 2: M1 Polarization of Murine Bone Marrow-Derived Macrophages (BMDMs)
-
Isolation and Differentiation: Isolate bone marrow cells from the femur and tibia of mice. Culture the cells in complete DMEM containing 10-20% FBS and 20-50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF) for 6-7 days. Replace the medium every 2-3 days.
-
Seeding for Polarization: On day 6 or 7, detach the differentiated BMDMs (M0 macrophages) using a cell scraper or cold PBS/EDTA. Seed the cells in a new plate at the desired density. Allow the cells to adhere for 2-4 hours.
-
M1 Polarization: Replace the medium with fresh complete medium containing IFN-γ (20 ng/mL) and LPS (10-100 ng/mL).
-
Incubation: Incubate for the desired period (e.g., 6h for early gene expression, 24h for cytokine secretion and surface markers).
-
Analysis: Collect supernatant and cells for downstream analysis as described for THP-1 cells.
Visualizations
Caption: Key signaling pathways in M1 macrophage polarization.
Caption: Troubleshooting workflow for negative M1 polarization results.
Caption: General experimental workflow for M1 macrophage polarization.
References
- 1. Macrophages by flow cytometry. New insights through novel antibody reagents. - Behind the Bench [thermofisher.com]
- 2. origene.com [origene.com]
- 3. Macrophage Cell Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage activation and polarization: nomenclature and experimental guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expanded characterization of in vitro polarized M0, M1, and M2 human monocyte-derived macrophages: Bioenergetic and secreted mediator profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrophage Differentiation and Polarization into an M2-Like Phenotype using a Human Monocyte-Like THP-1 Leukemia Cell Line [jove.com]
- 10. Tumor necrosis factor alpha derived from classically activated “M1” macrophages reduces interstitial cell of Cajal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. M1 and M2 macrophages markers are alternately expressed during periapical lesion development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transcriptomic Analysis of Human Polarized Macrophages: More than One Role of Alternative Activation? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: M1 Macrophage Experiments - Troubleshooting and FAQs
This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during M1 macrophage polarization and experimentation. It is designed for researchers, scientists, and drug development professionals to enhance experimental reproducibility and variability.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and solutions.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| M1-T-01 | Low or no expression of M1 markers (e.g., CD80, CD86, iNOS) after polarization. | 1. Suboptimal concentration or potency of polarizing stimuli (LPS and IFN-γ). 2. Insufficient incubation time with polarizing stimuli. 3. High cell density leading to nutrient depletion or altered cell signaling. 4. Issue with the basal cell population (e.g., THP-1 cells with high passage number, donor variability in PBMCs). 5. Residual effects of differentiation agents (e.g., PMA in THP-1 cells). [1] | 1. Titrate LPS (10-100 ng/mL) and IFN-γ (20-50 ng/mL) concentrations. [2][3] Ensure stimuli are properly stored and not expired.2. Optimize polarization time (typically 24-48 hours). [1] Some markers may peak at different times.[4]3. Adjust seeding density to ensure cells are not overly confluent during polarization. 4. Use low-passage THP-1 cells. For PBMCs, screen multiple donors as variability is common. [5]5. For THP-1 cells, include a resting period (24-48 hours) in fresh, PMA-free medium after differentiation and before polarization. [1] |
| M1-T-02 | High expression of M2 markers (e.g., CD206, CD163) in the M1-polarized population. | 1. Macrophage plasticity; a pure M1 or M2 population is rare. [6] Macrophages exist on a spectrum.2. Cross-contamination of polarizing cytokines. 3. Presence of anti-inflammatory factors in the serum or media. 4. Simultaneous expression of markers that are not exclusively M1 or M2. [6] | 1. Acknowledge the mixed phenotype and quantify the proportion of cells expressing each marker. Use a panel of markers for a more accurate characterization.[6]2. Ensure careful handling of reagents to prevent cross-contamination. 3. Consider using serum-free media or screening different lots of FBS for their effect on polarization. 4. Rely on a combination of surface markers, gene expression, and functional assays for a comprehensive assessment. |
| M1-T-03 | Poor cell viability or excessive cell detachment after M1 polarization. | 1. LPS toxicity, especially at high concentrations or with prolonged exposure. 2. Suboptimal culture conditions (e.g., pH, temperature, CO2 levels). 3. Harsh cell detachment methods for analysis (e.g., over-trypsinization). | 1. Reduce LPS concentration or incubation time. Perform a dose-response curve to find the optimal balance between polarization and viability.2. Ensure incubators are properly calibrated and maintain optimal culture conditions. 3. Use gentle detachment methods like scraping on ice or using enzyme-free dissociation buffers. [7] For RAW 264.7 cells, some suggest TrypLE as a gentler alternative to trypsin.[7] |
| M1-T-04 | Inconsistent results between experiments (low reproducibility). | 1. Variability in reagents (e.g., lot-to-lot differences in FBS, cytokines, or LPS). 2. Inconsistent cell culture practices (e.g., seeding density, passage number, timing of media changes). 3. Donor-to-donor variability with primary human monocytes. [5]4. Differences in analytical methods (e.g., flow cytometry gating, antibody clones). | 1. Test new lots of critical reagents before use in large-scale experiments. Purchase larger batches when possible.2. Standardize all aspects of the experimental protocol, including cell handling and timing. [8]3. When using PBMCs, pool cells from multiple donors if the experimental design allows, or include a larger number of donors to account for variability. 4. Establish and maintain consistent analysis protocols, including standardized gating strategies and the use of the same antibody clones and concentrations. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding M1 macrophage experiments.
| Question ID | Question | Answer |
| M1-F-01 | What are the most reliable markers for identifying M1 macrophages? | There is no single definitive marker for M1 macrophages. A panel of markers is recommended for reliable identification. Commonly used markers include:- Surface Markers: High expression of CD80, CD86, CD64, and HLA-DR.[9][10]- Gene Expression: Upregulation of NOS2 (iNOS), TNF, IL6, IL1B, and CXCL10.[6]- Secreted Proteins: Production of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-12.[11] |
| M1-F-02 | What are the standard concentrations of LPS and IFN-γ for M1 polarization? | The optimal concentrations can vary depending on the cell type and specific experimental conditions. However, commonly used starting concentrations are:- LPS: 10-100 ng/mL[2][12]- IFN-γ: 20-50 ng/mL[2][5] It is advisable to perform a titration to determine the optimal concentrations for your specific system. |
| M1-F-03 | How long should I polarize my macrophages to the M1 phenotype? | A typical polarization period is 24 to 48 hours.[1] However, the optimal time can depend on the specific markers or functions being assessed, as the expression of different markers can peak at different times.[4] A time-course experiment may be necessary to determine the ideal endpoint for your study. |
| M1-F-04 | Can I use THP-1 cells as a substitute for primary human macrophages? | THP-1 cells are a widely used and convenient model for studying macrophage polarization.[8] After differentiation with PMA, they can be polarized to an M1-like phenotype.[13] However, it's important to note that PMA itself can induce a pro-inflammatory state, so a resting period after PMA treatment is crucial.[1] While THP-1 cells can mimic many aspects of primary macrophages, they may not fully recapitulate the responses of primary human monocyte-derived macrophages (MDMs).[8] Therefore, key findings should ideally be validated in primary cells. |
| M1-F-05 | Why do my M1-polarized cells also express some M2 markers? | Macrophage polarization is not a binary switch but rather a spectrum of activation states.[6] It is common to observe a mixed M1/M2 phenotype, where cells express markers characteristic of both poles. This reflects the inherent plasticity of macrophages and their ability to respond to a complex microenvironment. Characterizing the full profile of marker expression is more informative than aiming for a "pure" M1 population. |
Quantitative Data Summary
The following tables provide expected quantitative data for M1 macrophage characterization. Note that these values can vary significantly based on the cell source (cell line vs. primary cells), donor variability, and specific experimental protocols.
Table 1: Expected Surface Marker Expression (Flow Cytometry)
| Marker | Cell Type | Polarization Condition | Expected Percentage of Positive Cells (%) | Reference |
| CD80 | Human MDMs | M1 (LPS + IFN-γ) | 60-90% | [10] |
| CD86 | Human MDMs | M1 (LPS + IFN-γ) | 70-95% | [9] |
| HLA-DR | Human MDMs | M1 (LPS + IFN-γ) | 50-80% | [2] |
| CD206 | Human MDMs | M1 (LPS + IFN-γ) | < 20% | [9] |
Table 2: Expected Cytokine Secretion (ELISA)
| Cytokine | Cell Type | Polarization Condition | Expected Concentration Range | Reference |
| TNF-α | Human MDMs | M1 (LPS + IFN-γ) | 1-10 ng/mL | [14] |
| IL-6 | Human MDMs | M1 (LPS + IFN-γ) | 5-50 ng/mL | [14] |
| IL-1β | Human MDMs | M1 (LPS + IFN-γ) | 0.1-1 ng/mL | [4] |
| IL-12p70 | Human MDMs | M1 (LPS + IFN-γ) | 100-500 pg/mL | [14] |
| IL-10 | Human MDMs | M1 (LPS + IFN-γ) | < 100 pg/mL | [4] |
Detailed Experimental Protocols
Protocol 1: M1 Polarization of THP-1 Cells
-
Cell Seeding: Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiation to M0 Macrophages: Add Phorbol-12-myristate-13-acetate (PMA) to a final concentration of 20-100 ng/mL.[1][13] Incubate for 24-48 hours. The cells will become adherent and exhibit a macrophage-like morphology.
-
Resting Phase: Carefully aspirate the PMA-containing medium. Wash the adherent cells once with fresh, warm RPMI-1640. Add fresh, complete medium without PMA and incubate for a resting period of 24-48 hours. This step is critical to reduce the background activation from PMA.[1]
-
M1 Polarization: Replace the medium with fresh complete medium containing M1 polarizing stimuli: LPS (100 ng/mL) and IFN-γ (20 ng/mL).[13]
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Harvest the cells for analysis of M1 markers by flow cytometry, qPCR, or collect the supernatant for cytokine analysis by ELISA.
Protocol 2: M1 Polarization of Human PBMC-Derived Macrophages
-
Monocyte Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate monocytes from PBMCs by plastic adherence or using CD14+ magnetic beads.[2]
-
Differentiation to M0 Macrophages: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) for 6 days to generate M0 macrophages.[2] Replace the medium with fresh GM-CSF-containing medium on day 3.
-
M1 Polarization: On day 6, replace the medium with fresh complete medium containing M1 polarizing stimuli: LPS (50 ng/mL) and IFN-γ (50 ng/mL).[5]
-
Incubation: Incubate for 24 hours.
-
Analysis: Harvest the cells for analysis of M1 markers by flow cytometry, qPCR, or collect the supernatant for cytokine analysis by ELISA.
Mandatory Visualizations
Caption: Key signaling pathways in M1 macrophage polarization.
Caption: Experimental workflows for M1 macrophage polarization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jove.com [jove.com]
- 4. Effect of stimulation time on the expression of human macrophage polarization markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Obstacles and opportunities for understanding macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expanded characterization of in vitro polarized M0, M1, and M2 human monocyte-derived macrophages: Bioenergetic and secreted mediator profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. M1/M2 macrophages and their overlaps – myth or reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 14. Regulation of Human Macrophage M1–M2 Polarization Balance by Hypoxia and the Triggering Receptor Expressed on Myeloid Cells-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: M1 Effectiveness in Mfn1/Mfn2 Knockout Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effectiveness of the mitochondrial fusion promoter, M1, in Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2) knockout cells.
Frequently Asked Questions (FAQs)
Q1: What is M1 and what is its primary function?
A1: M1 is a cell-permeable hydrazone compound that acts as a mitochondrial fusion promoter.[1][2] Its primary function is to induce the fusion of fragmented mitochondria, helping to restore a tubular mitochondrial network. This can lead to improved mitochondrial function and cellular respiration.[3]
Q2: What are Mfn1 and Mfn2, and why are they important for mitochondrial function?
A2: Mfn1 (Mitofusin 1) and Mfn2 (Mitofusin 2) are GTPase proteins located on the outer mitochondrial membrane that are essential for mediating mitochondrial fusion.[4] They can form both homotypic (Mfn1-Mfn1, Mfn2-Mfn2) and heterotypic (Mfn1-Mfn2) complexes to tether and fuse adjacent mitochondria.[4] Mitochondrial fusion is a critical process for maintaining a healthy mitochondrial population by allowing the exchange of contents, including mitochondrial DNA and proteins, which helps to mitigate damage and maintain cellular energy homeostasis.[5]
Q3: What is the expected mitochondrial morphology in Mfn1, Mfn2, and Mfn1/Mfn2 double knockout (DKO) cells?
A3: Cells lacking either Mfn1 or Mfn2 exhibit a fragmented mitochondrial network instead of the typical tubular structure.[4] While both single knockouts result in fragmentation, Mfn1 knockout cells tend to have smaller, more uniform spherical mitochondria, whereas Mfn2 knockout cells often display larger, more heterogeneous spherical or oval-shaped mitochondria. Mfn1/Mfn2 double knockout (DKO) cells show a complete loss of mitochondrial fusion, resulting in severely fragmented mitochondria.[6]
Q4: Is M1 effective in promoting mitochondrial fusion in Mfn1/Mfn2 double knockout (DKO) cells?
A4: No, M1's pro-fusion activity is dependent on the basal mitochondrial fusion machinery. Studies have shown that M1 does not promote mitochondrial fusion in Mfn1/Mfn2 DKO cells, indicating that its mechanism of action requires the presence of at least one of the mitofusin proteins.
Q5: Can M1 rescue the mitochondrial fragmentation phenotype in single Mfn1 or Mfn2 knockout cells?
A5: Yes, M1 has been shown to promote mitochondrial elongation in both Mfn1 and Mfn2 single knockout fibroblasts.[3] This suggests that M1 can enhance the function of the remaining mitofusin protein to facilitate mitochondrial fusion.
Q6: What is the proposed mechanism of action for M1?
A6: The precise mechanism is still under investigation, but some evidence suggests that M1 may act by increasing the expression of the α and β subunits of ATP synthase. Overexpression of these subunits has been shown to restore filamentous mitochondrial morphology in Mfn1 and Mfn2 knockout mouse embryonic fibroblasts (MEFs). Another study suggests M1 may inhibit the PI3K/AKT signaling pathway to exert its protective effects against cellular stress.
Troubleshooting Guides
Problem 1: M1 treatment does not rescue mitochondrial fragmentation in my Mfn1 or Mfn2 knockout cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect M1 Concentration | Perform a dose-response experiment to determine the optimal M1 concentration for your specific cell line. A common starting range is 5-25 µM.[3] |
| Insufficient Treatment Duration | Optimize the incubation time with M1. A 24-hour treatment is often effective, but this may vary between cell types.[3] |
| Cell Line Integrity | Confirm the knockout of Mfn1 or Mfn2 via Western blot or qPCR. Ensure the cell line has not been passaged excessively, which can lead to altered phenotypes. |
| Off-target Effects of Knockout | Verify that the observed fragmentation is solely due to the loss of the target mitofusin and not due to secondary effects of the knockout procedure. Compare with a wild-type control from the same genetic background. |
| M1 Compound Quality | Ensure the M1 compound is properly stored (lyophilized at room temperature, desiccated; in solution at -20°C) and has not expired.[2] Prepare fresh solutions from a lyophilized stock. |
Problem 2: High levels of cell death are observed after M1 treatment.
| Possible Cause | Troubleshooting Step |
| M1 Toxicity at High Concentrations | Reduce the concentration of M1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic threshold of M1 for your cells. |
| Solvent Toxicity | M1 is typically dissolved in DMSO. Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.1%). Run a vehicle control (DMSO only) to assess solvent toxicity. |
| Underlying Cellular Stress | Mfn1/Mfn2 knockout cells can be more susceptible to stress. Ensure optimal cell culture conditions (e.g., proper CO2 levels, fresh media) to minimize baseline stress. |
Quantitative Data Summary
Table 1: Effect of M1 on Mitochondrial Morphology in Mfn Knockout Cells
| Cell Line | Treatment | Mitochondrial Morphology | Reference |
| Wild-Type MEFs | Vehicle | Tubular Network | [4] |
| Mfn1 Knockout MEFs | Vehicle | Fragmented (Small Spheres) | [4] |
| Mfn1 Knockout MEFs | M1 (5-25 µM) | Elongated/Tubular | [3] |
| Mfn2 Knockout MEFs | Vehicle | Fragmented (Larger Spheres/Ovals) | [4] |
| Mfn2 Knockout MEFs | M1 (5-25 µM) | Elongated/Tubular | [3] |
| Mfn1/Mfn2 DKO MEFs | M1 | Fragmented | N/A |
Table 2: Effect of M1 on Mitochondrial Function in Stressed Pancreatic Beta Cells
| Parameter | Cholesterol Treatment | Cholesterol + M1 (20 µM) | Reference |
| Mitochondrial ROS | Increased | Decreased to ~1.0-fold of control | [3] |
| Mitochondrial Membrane Potential | Decreased (0.29-fold of control) | Increased to ~0.5-fold of control | [3] |
Experimental Protocols
Protocol 1: M1 Treatment and Mitochondrial Morphology Analysis in Mfn1/Mfn2 Knockout MEFs
1. Cell Culture and M1 Treatment:
- Culture Mfn1-/-, Mfn2-/-, and wild-type Mouse Embryonic Fibroblasts (MEFs) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.
- Seed cells onto glass-bottom dishes or coverslips suitable for microscopy.
- Allow cells to adhere and reach 60-70% confluency.
- Prepare a stock solution of M1 in DMSO (e.g., 15 mM).[2]
- Dilute the M1 stock solution in pre-warmed culture medium to the desired final concentration (e.g., 5, 10, or 25 µM). Include a vehicle control with the same final concentration of DMSO.
- Replace the culture medium with the M1-containing or vehicle control medium.
- Incubate the cells for 24 hours at 37°C and 5% CO2.
2. Mitochondrial Staining (Immunofluorescence):
- After treatment, wash the cells twice with pre-warmed PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
- Wash the cells three times with PBS.
- Block non-specific binding with 1% BSA in PBS for 1 hour at room temperature.
- Incubate with a primary antibody against a mitochondrial marker (e.g., anti-TOM20 or anti-HSP60) diluted in blocking buffer overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.
3. Image Acquisition and Analysis:
- Acquire images using a confocal or fluorescence microscope.
- Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji). Analyze parameters such as aspect ratio and form factor to distinguish between fragmented (low aspect ratio) and tubular (high aspect ratio) mitochondria.
Protocol 2: Western Blot Analysis of Mfn1 and Mfn2 Expression
1. Protein Lysate Preparation:
- Culture cells to 80-90% confluency.
- Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.
- Centrifuge at 500 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in RIPA lysis buffer containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
- Load samples onto an SDS-PAGE gel and run at 100-150V until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against Mfn1 or Mfn2 diluted in blocking buffer overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three to five times with TBST.
- Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Logical relationship between M1, Mitofusins, and mitochondrial morphology.
Caption: Experimental workflow for assessing M1 effectiveness in Mfn knockout cells.
Caption: Putative signaling pathways influenced by M1 leading to enhanced mitochondrial fusion.
References
- 1. Mitochondrial fusion promoter M1 - Wikipedia [en.wikipedia.org]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mitofusins Mfn1 and Mfn2 coordinately regulate mitochondrial fusion and are essential for embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Mitochondrial Metabolism by Mfn1 Gene Encoding Mitofusin Affects Cellular Proliferation and Histone Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for measuring mitochondrial size in mouse and human liver tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: M1 Macrophage Polarization in Opa1 Deficient Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with M1 macrophage polarization in Opa1 deficient experimental models.
Frequently Asked Questions (FAQs)
Q1: We are trying to polarize our Opa1 knockout/knockdown bone marrow-derived macrophages (BMDMs) to an M1 phenotype using LPS and IFN-γ, but we are seeing significantly lower expression of typical M1 markers compared to our wild-type controls. Is this expected?
A1: Yes, this is an expected and documented phenotype. Selective deletion of Opa1 in myeloid cells has been shown to impair M1 macrophage commitment.[1][2][3] You will likely observe reduced gene expression of pro-inflammatory markers such as Il6, Tnf, Nos2, and Ifnβ.[3][4] Consequently, the secretion of pro-inflammatory cytokines like IL-6 and TNF-α, as well as the production of nitric oxide (NO), will also be diminished.[3][4]
Q2: What is the underlying mechanism for the impaired M1 polarization in Opa1 deficient macrophages?
A2: The primary mechanism is defective NF-κB signaling.[1][2][3] OPA1 deficiency leads to an accumulation of tricarboxylic acid (TCA) cycle metabolites, which in turn impairs the activation of the NF-κB pathway.[2][3] Specifically, studies have shown reduced phosphorylation of IKK and impaired nuclear translocation of the RelA/p65 subunit of NF-κB in response to LPS stimulation in Opa1 deficient macrophages.[5]
Q3: We've noticed that our Opa1 deficient macrophages seem to have a more glycolytic phenotype at baseline, which we thought was characteristic of M1 macrophages. Why doesn't this translate to a robust M1 activation?
A3: This is a key paradoxical finding. Opa1 deficiency does induce a metabolic shift towards glycolysis as a compensatory mechanism for impaired oxidative phosphorylation (OXPHOS).[3][6][7] While M1 polarization is associated with a glycolytic switch, the mitochondrial dysfunction in Opa1 deficient cells creates a metabolic state that is "primed" for inflammation but cannot execute the full polarization program due to the aforementioned signaling defects (e.g., impaired NF-κB).[7] This results in an M1-like bioenergetic state without the corresponding functional M1 phenotype.[7]
Q4: Are there any observed effects on M2 polarization in Opa1 deficient models?
A4: Yes. In contrast to the impairment of M1 polarization, Opa1 deficient macrophages often show an upregulation of conventional M2 markers, such as Mrc1 (CD206), Arg1, and Retnla.[3][4] This suggests a potential skewing away from the M1 and towards an M2-like phenotype.
Q5: Should we be concerned about increased cell death in our Opa1 deficient M1 cultures?
A5: There is evidence for a slightly increased susceptibility to cell death in Opa1 deficient M1 macrophages.[3] While viability is generally not affected in M0 or M2 polarized Opa1 deficient cells, the stress of M1 polarization can lead to a modest increase in apoptosis.[3] It is advisable to monitor cell viability, for instance with an Annexin V assay.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low or absent iNOS (NOS2) expression and nitric oxide production after M1 stimulation. | Impaired NF-κB signaling due to Opa1 deficiency. | This is an expected outcome. Confirm the phenotype by measuring other M1 markers like TNF-α and IL-6. Consider this impaired response as a key finding of your experiment. |
| High variability in cytokine measurements (ELISA) between biological replicates. | In addition to inherent experimental variability, Opa1 deficient M1 macrophages may have altered cell viability. | Perform a cell viability assay (e.g., Annexin V/PI staining) in parallel with your cytokine measurements to normalize for the number of viable cells. |
| Unexpectedly high expression of M2 markers (e.g., Arginase-1, CD206) in unstimulated (M0) or M1-polarized Opa1 deficient cells. | Opa1 deficiency can lead to a skewed phenotype with baseline upregulation of M2 markers. | This is a documented phenotype.[3][4] Characterize the expression of a panel of both M1 and M2 markers to fully appreciate the mixed phenotype of these cells. |
| In vivo, Opa1 deficient macrophages fail to resolve inflammation in a tissue injury model. | Impaired functional plasticity of Opa1 deficient macrophages. | This has been observed in models of muscle regeneration, where Opa1 knockout macrophages persist in damaged tissue, leading to excessive collagen deposition.[1][2] This indicates a failure to switch to a reparative phenotype. |
Quantitative Data Summary
Table 1: M1 Marker Expression in Wild-Type vs. Opa1 Deficient Macrophages
| Marker | Change in Opa1 Deficient M1 Macrophages | Reference |
| Il6 mRNA | Significantly Reduced | [3][4] |
| Tnf mRNA | Significantly Reduced | [3][4] |
| Nos2 mRNA | Significantly Reduced | [3][4] |
| IL-6 Secretion | Decreased | [3][4] |
| TNF-α Secretion | Decreased | [3][4] |
| Nitric Oxide (NO) | Reduced Burst | [3][4] |
Table 2: Metabolic Profile of Opa1 Deficient Macrophages
| Metabolic Parameter | Change in Opa1 Deficient Macrophages | Reference |
| Oxygen Consumption Rate (OCR) | Lower | [3][6] |
| Glycolysis | Increased | [3][6] |
| Intracellular ATP | Lower | [3][6] |
| Mitochondrial ROS | Increased | [3] |
| α-ketoglutarate/succinate ratio | Increased | [3][5] |
Experimental Protocols
Key Experiment: In Vitro M1/M2 Polarization of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol is adapted from methodologies described in studies on Opa1 deficient macrophages.[3][4]
-
Isolation and Differentiation of BMDMs:
-
Euthanize mice (e.g., C57BL/6 wild-type and Opa1 conditional knockout) and isolate femur and tibia.
-
Flush bones with sterile PBS to collect bone marrow.
-
Lyse red blood cells using ACK buffer.
-
Culture the bone marrow cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 40 ng/mL M-CSF for 7 days to differentiate them into M0 macrophages. Replace the medium every 2-3 days.
-
-
Macrophage Polarization:
-
After 7 days of differentiation, plate the M0 macrophages at the desired density.
-
To polarize towards the M1 phenotype , stimulate the cells with 500 ng/mL LPS and 25 ng/mL IFN-γ for 24 hours.[3][4]
-
To polarize towards the M2 phenotype , stimulate the cells with 20 ng/mL IL-4 for 24 hours.[3][4]
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For unstimulated controls (M0 ), treat with 10 ng/mL M-CSF.[3][4]
-
-
Analysis:
-
Gene Expression (RT-qPCR): Harvest cells after 24 hours of polarization, extract RNA, and perform RT-qPCR for M1 markers (Il6, Tnf, Nos2) and M2 markers (Arg1, Mrc1).
-
Cytokine Secretion (ELISA): Collect cell culture supernatants after 24 hours of polarization and measure the concentration of IL-6 and TNF-α using ELISA kits.
-
Nitric Oxide Production: Measure nitric oxide in the supernatant using the Griess reagent assay.
-
Visualizations
Caption: Signaling pathway for impaired M1 polarization in Opa1 deficient macrophages.
Caption: Experimental workflow for BMDM polarization and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. OPA1 drives macrophage metabolism and functional commitment via p65 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OPA1 drives macrophage metabolism and functional commitment via p65 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
M1 Macrophage Fluorescence Microscopy Technical Support Center
Welcome to the technical support center for researchers encountering challenges with M1 macrophages in fluorescence microscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to fluorescence interference.
Troubleshooting Guides
This section provides step-by-step guidance to resolve specific problems you might encounter during your fluorescence microscopy experiments with M1 macrophages.
Issue: High Background Fluorescence or Autofluorescence
High background fluorescence is a common issue when working with macrophages, especially the pro-inflammatory M1 phenotype, which can exhibit increased autofluorescence upon activation.[1][2]
Question: Why am I observing high background fluorescence in my M1 macrophage samples?
Answer: High background can originate from several sources:
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Autofluorescence: Macrophages naturally contain endogenous fluorophores like NAD(P)H, flavins, and lipofuscin.[2] M1 polarization, often induced by LPS, can intensify this intrinsic fluorescence.[2] Autofluorescence is typically broad-spectrum but often more pronounced in the blue to green regions (350-550 nm).[3]
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Non-specific Antibody Binding: The primary or secondary antibody may bind to cellular components other than the target antigen.[4]
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Fixation-Induced Fluorescence: Aldehyde fixatives like formalin or paraformaldehyde can induce fluorescence.[5][6]
Troubleshooting Steps:
-
Run Controls:
-
Optimize Antibody Concentrations:
-
Improve Blocking:
-
Enhance Washing Steps:
-
Increase the number and duration of washes between antibody incubation steps to remove unbound antibodies.[7]
-
-
Choose Appropriate Fluorophores:
-
Chemical Quenching of Autofluorescence:
-
Sudan Black B: A 0.1% solution in 70% ethanol (B145695) can be applied to sections to quench lipofuscin-related autofluorescence.[9]
-
Trypan Blue: Can be used to quench extracellular fluorescence.[10]
-
Sodium Borohydride: Can reduce aldehyde-induced autofluorescence.[3][9]
-
Commercial Quenching Reagents: Several commercially available kits are designed to reduce autofluorescence from various sources.[3][9]
-
-
Modify Fixation Protocol:
-
Reduce the concentration of paraformaldehyde or the fixation time.[3]
-
Consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol as an alternative to aldehydes.[3]
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What are M1 macrophages and how are they typically identified?
A1: M1 macrophages are classically activated macrophages that exhibit a pro-inflammatory phenotype.[11] They are involved in host defense against pathogens and tumor control.[12] M1 polarization is typically induced in vitro by stimuli such as interferon-gamma (IFN-γ) and lipopolysaccharide (LPS).[11][13] They are identified by the expression of specific cell surface markers and the production of pro-inflammatory cytokines.[11]
M1 Macrophage Markers for Fluorescence Microscopy
| Marker Type | Human M1 Markers | Mouse M1 Markers |
| Surface Markers | CD80, CD86, MHC Class II[11][14] | CD80, CD86, MHC Class II[12][14] |
| Intracellular Markers | iNOS, IRF5[11][15] | iNOS, IRF5[12] |
| Secreted Cytokines | TNF-α, IL-1β, IL-6, IL-12, IL-23[11][12] | TNF-α, IL-1β, IL-6, IL-12, IL-23[12] |
Experimental Protocols
Q2: Can you provide a basic protocol for immunofluorescence staining of M1 macrophages?
A2: The following is a general protocol that should be optimized for your specific antibodies and experimental setup.
Protocol: Immunofluorescence of Cultured M1 Macrophages
Materials:
-
Cultured M1 macrophages on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
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Blocking Buffer (e.g., 10% Normal Goat Serum, 1% BSA in PBS)
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Primary Antibody (diluted in Blocking Buffer)
-
Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
DAPI solution (for nuclear counterstaining)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Polarization: Plate macrophages on sterile glass coverslips and polarize them to the M1 phenotype using appropriate stimuli (e.g., IFN-γ and LPS).[16]
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells gently with PBS.
-
Add 4% PFA and incubate for 15-20 minutes at room temperature.[16]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with Blocking Buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Incubate with the diluted primary antibody overnight at 4°C in a humidified chamber.[5]
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[5]
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash once with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.[15]
-
Seal the edges with nail polish and allow it to dry.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
-
Technical Issues
Q3: My fluorescent signal is weak or absent. What could be the cause?
A3: Weak or no signal can be due to several factors:
-
Antibody Concentration: The primary or secondary antibody concentration may be too low.[4][8]
-
Antibody Incompatibility: The secondary antibody may not be appropriate for the primary antibody's host species.[4]
-
Fixation Issues: Over-fixation can mask the antigen epitope.
-
Improper Storage: Antibodies may have lost activity due to improper storage.
-
Photobleaching: Excessive exposure to excitation light can cause the fluorophore to fade.
Q4: What are label-free imaging techniques, and can they be used for M1 macrophages?
A4: Yes, label-free techniques like two-photon excited fluorescence (TPEF) and fluorescence lifetime imaging microscopy (FLIM) can be used to study M1 macrophages.[17][18] These methods detect the intrinsic fluorescence of metabolic coenzymes like NAD(P)H and FAD.[17] Since M1 macrophages have a distinct metabolic profile characterized by increased glycolysis, these techniques can differentiate them from other macrophage phenotypes without the need for fluorescent labels, thereby bypassing issues of antibody staining and autofluorescence.[13][18]
| Imaging Technique | Principle | Application for M1 Macrophages |
| Two-Photon Excited Fluorescence (TPEF) | Uses two-photon absorption to excite endogenous fluorophores like NAD(P)H and FAD.[17] | Can track dynamic changes in M1 macrophage metabolism.[17] |
| Fluorescence Lifetime Imaging (FLIM) | Measures the decay rate of fluorescence, which is sensitive to the molecular environment of the fluorophore.[18] | Can identify M1 macrophage phenotype based on the shift in NADH metabolism towards a glycolytic state.[18] |
Visualizations
Signaling Pathway for M1 Macrophage Polarization
Caption: M1 macrophage polarization signaling pathways.
Experimental Workflow for Troubleshooting High Background
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. Corrected Super-Resolution Microscopy Enables Nanoscale Imaging of Autofluorescent Lung Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 6. High background in immunohistochemistry | Abcam [abcam.com]
- 7. sinobiological.com [sinobiological.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. マクロファージ細胞の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Frontiers | Effects of Metabolism on Macrophage Polarization Under Different Disease Backgrounds [frontiersin.org]
- 14. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 15. Immunohistochemistry for Macrophage Phenotype [bio-protocol.org]
- 16. Immunofluorescence of macrophages and microglia [protocols.io]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. Label-free identification of macrophage phenotype by fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for DMSO Effects in M1 Macrophage Polarization Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with Dimethyl Sulfoxide (B87167) (DMSO) as a vehicle in M1 macrophage polarization experiments.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO commonly used as a solvent in M1 polarization experiments?
Many small molecule inhibitors or activators used in macrophage research are hydrophobic and have poor solubility in aqueous solutions like cell culture media. DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an essential vehicle for delivering these substances to cells in culture.[1][2][[“]][4]
Q2: What are the known effects of DMSO on macrophages and M1 polarization?
DMSO is not an inert solvent and can exert significant biological effects, which can confound experimental results.[5] Key effects include:
-
Anti-inflammatory Properties: DMSO has well-documented anti-inflammatory effects. It can significantly attenuate the production of key M1 markers, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[1][2][4] This is primarily achieved by inhibiting the activation of the NF-κB and MAPK signaling pathways.[1][2][[“]][6]
-
Pro-inflammatory Properties: Paradoxically, some studies have reported that DMSO can induce the secretion of IL-1β by activating the NLRP3 inflammasome.[7]
-
Induction of M1-like Phenotype: In some specific contexts, such as with tumor-associated macrophages (TAMs), low concentrations of DMSO (1.0%-2.0% v/v) have been shown to promote polarization towards an M1-like phenotype.[8]
-
Cytotoxicity: At higher concentrations, DMSO is toxic to cells. For the RAW 264.7 macrophage cell line, cytotoxicity is observed at concentrations of 2.0% and above.[1][2][4] For human fibroblasts, concentrations of 3% and above reduce cell viability.[9]
-
Gene Expression Changes: Even at low, non-toxic concentrations (e.g., 0.05% - 0.1%), DMSO can cause significant changes to the transcriptome and epigenetic landscape of cells.[5][9][10]
Q3: What is the recommended final concentration of DMSO in cell culture medium for M1 experiments?
To minimize off-target effects, the final concentration of DMSO should be kept as low as possible, ideally not exceeding 0.1% (v/v) .[11] While some cell lines may tolerate up to 1.5%, it is critical to perform a dose-response experiment to determine the highest non-interfering concentration for your specific cell type and experimental endpoints.[1][2][4][12]
Q4: What are the essential controls to include when using DMSO?
To distinguish the effects of your compound from the effects of the solvent, the following controls are mandatory:
-
Untreated Control: Cells cultured in medium alone, without DMSO or the test compound. This provides the baseline for M0 macrophage phenotype.
-
M1-Polarized Control: Cells treated with the M1 polarizing stimuli (e.g., LPS and IFN-γ) but without DMSO or the test compound. This serves as the positive control for M1 polarization.
-
Vehicle Control: Cells treated with the M1 polarizing stimuli and the exact same final concentration of DMSO used for the test compound.[13][14][15] This is the most critical control for assessing the impact of the solvent itself on M1 polarization.
Q5: What should I do if my vehicle control shows suppressed M1 marker expression?
This is a common issue, as DMSO has inherent anti-inflammatory properties.[1][2]
-
Problem: The concentration of DMSO used is likely inhibiting the NF-κB or MAPK pathways, leading to reduced expression of M1 markers (e.g., iNOS, TNF-α, IL-6).
-
Solution:
-
Lower the DMSO Concentration: This is the most effective solution. Try to dissolve your compound at a higher stock concentration so that a smaller volume is needed, thus lowering the final DMSO concentration in the well.
-
Perform a DMSO Dose-Response: Test a range of DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%) to find the maximal concentration that does not significantly suppress your M1 readout compared to the M1-polarized control.
-
Check Purity: Ensure you are using a high-purity, sterile, cell-culture grade DMSO to avoid contaminants that could affect the cells.
-
Q6: Are there any alternative solvents to DMSO?
Yes, if your compound is insoluble in DMSO or if DMSO's effects are confounding your results, you could consider other solvents. However, each has its own set of properties and potential for off-target effects that must be tested. Alternatives include:
-
Dimethylformamide (DMF)[16]
-
Ethanol[16]
-
N-Methyl-2-pyrrolidone (NMP)[16]
-
Newer, less toxic alternatives like Cyrene™ or zwitterionic liquids (ZIL) are also emerging.[17][18][19]
Always perform a vehicle control experiment with any new solvent to validate its suitability for your experimental system.
Data Summary Tables
Table 1: Effect of DMSO Concentration on Macrophage Viability Data summarized from studies on RAW 264.7 macrophage cell line after 24 hours of treatment.
| DMSO Concentration (% v/v) | Cell Viability (%) | Cytotoxicity Observed | Reference |
| 0.25 - 1.5 | ~100% | No significant toxicity | [1][2][4] |
| 2.0 | ~87% | Significant toxicity | [1][2][4] |
Table 2: Inhibitory Effect of DMSO on LPS-Induced M1 Markers Data represents the percentage reduction in various M1-associated inflammatory mediators in LPS-stimulated RAW 264.7 cells pre-treated with DMSO.
| DMSO Concentration (% v/v) | Nitrite (NO) Production | PGE₂ Production | TNF-α Production | IL-1β Production | IL-6 Production | Reference |
| 0.5 | 3.69% | 84.96% | Significant Reduction | Significant Reduction | Significant Reduction | [1] |
| 0.75 | 12.44% | 89.56% | Significant Reduction | Significant Reduction | Significant Reduction | [1] |
| 1.0 | 34.20% | 90.45% | Significant Reduction | Significant Reduction | Significant Reduction | [1] |
| 1.25 | 55.89% | 97.74% | Significant Reduction | Significant Reduction | Significant Reduction | [1] |
| 1.5 | 78.27% | >97% | Significant Reduction | Significant Reduction | Significant Reduction | [1] |
Experimental Protocols & Workflows
Protocol 1: Standard M1 Macrophage Polarization
This protocol describes a general method for polarizing a macrophage cell line (e.g., RAW 264.7 or THP-1) to the M1 phenotype.
-
Cell Seeding: Plate macrophages at a density of 1.5 x 10⁵ to 2.5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight. For THP-1 cells, first differentiate them into M0 macrophages using 50-100 ng/mL PMA for 24-48 hours, followed by a 24-hour rest period in fresh medium.
-
Preparation of Stimuli: Prepare a stock solution of Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).
-
Polarization: Replace the culture medium with fresh medium containing M1 polarizing stimuli. Common concentrations are:
-
LPS: 100 ng/mL
-
IFN-γ: 20 ng/mL
-
-
Incubation: Incubate the cells for 24 hours.
-
Analysis: After incubation, collect the supernatant to analyze cytokine secretion (e.g., via ELISA) and lyse the cells to analyze gene expression (e.g., via RT-qPCR for Nos2, Tnf, Il6) or protein expression (e.g., via Western Blot for iNOS).
Protocol 2: Determining Optimal DMSO Concentration
This protocol is essential to perform before testing your compound to find the highest concentration of DMSO that does not interfere with M1 polarization.
-
Cell Seeding and Polarization: Seed and polarize cells to the M1 phenotype as described in Protocol 1.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium to achieve a range of final concentrations (e.g., 1.0%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%).
-
Controls: Include an "M1-Polarized Control" (with stimuli, no DMSO) and an "Untreated Control" (no stimuli, no DMSO).
-
Treatment: At the same time as adding the M1 stimuli, add the different DMSO dilutions to the respective wells.
-
Incubation: Incubate for the planned duration of your main experiment (e.g., 24 hours).
-
Assessment: Analyze a key M1 marker (e.g., Nitrite production using the Griess assay or TNF-α secretion via ELISA).
-
Determine Threshold: The highest DMSO concentration that does not cause a statistically significant decrease in the M1 marker compared to the "M1-Polarized Control" is your maximum allowable concentration for subsequent experiments.
Visualizations
Caption: DMSO inhibits LPS-induced M1 polarization by blocking phosphorylation in the MAPK cascade and preventing the nuclear translocation of NF-κB.
Caption: A logical workflow for M1 polarization experiments using a DMSO-soluble compound, highlighting the essential control groups.
Caption: A troubleshooting decision tree for unexpected results observed in the DMSO vehicle control during M1 polarization experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl Sulfoxide Suppresses Mouse 4T1 Breast Cancer Growth by Modulating Tumor-Associated Macrophage Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Technical Support Center: M1 Macrophage Polarization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected morphological changes and other issues during M1 macrophage polarization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected morphological changes when polarizing macrophages to an M1 phenotype?
A1: Upon successful M1 polarization, macrophages typically exhibit distinct morphological changes. Classically activated (M1) macrophages often transition to an amoeboid or a more elongated, spindle-like shape. They may also appear larger and more granular than their unstimulated (M0) counterparts.
Q2: My cells are detaching from the plate after adding M1 polarization stimuli (LPS and IFN-γ). Is this normal?
A2: While some cell loss can occur, widespread detachment is not a typical outcome of successful M1 polarization. This issue often points to underlying problems with cell health, reagent concentrations, or culture conditions. High concentrations of lipopolysaccharide (LPS) can be toxic to some cell types, leading to cell death and detachment.
Q3: How can I confirm that my macrophages have successfully polarized to the M1 phenotype?
A3: M1 polarization should be confirmed using a combination of methods. In addition to observing morphological changes, it is crucial to analyze the expression of specific M1 markers. This can be done at the gene expression level using RT-qPCR to measure markers like iNOS, TNF-α, IL-6, and IL-1β. At the protein level, flow cytometry can be used to detect surface markers such as CD80 and CD86, or ELISAs can quantify the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
Q4: Can I use LPS alone for M1 polarization?
A4: While LPS alone can induce a pro-inflammatory response in macrophages, the combination of LPS and Interferon-gamma (IFN-γ) is generally recommended for a more robust and complete M1 polarization. IFN-γ primes the macrophages to respond more strongly to LPS, leading to a more distinct M1 phenotype.
Troubleshooting Guide: Unexpected Morphological Changes
This guide addresses common issues related to unexpected cell morphology during M1 polarization.
| Issue | Possible Cause | Suggested Solution |
| Widespread Cell Detachment and Death | LPS Toxicity: High concentrations of LPS can be cytotoxic. | Perform a dose-response titration of LPS to find the optimal concentration for your cell type (typically 10-100 ng/mL). Ensure even mixing of LPS in the media to avoid localized high concentrations. |
| Suboptimal Cell Health: Cells may be unhealthy before polarization. | Use cells with a low passage number. Ensure cells are healthy and actively proliferating before starting the polarization protocol. Check for mycoplasma contamination. | |
| High Cell Density: Over-confluent cultures can lead to cell stress and death. | Seed cells at an optimal density to avoid overcrowding. This may require optimization for your specific cell line or primary cells. | |
| Cells Remain Rounded and Unchanged | Ineffective Polarization: The stimuli may not be effectively activating the M1 pathway. | Confirm the activity of your LPS and IFN-γ stocks. Prepare fresh aliquots to avoid degradation from repeated freeze-thaw cycles. Optimize the concentration of both stimuli. |
| Cell Line Resistance: Some cell lines may be less responsive to standard polarization protocols. | Ensure you are using a protocol validated for your specific cell line (e.g., THP-1, RAW 264.7, bone marrow-derived macrophages). | |
| Formation of Large, Multinucleated Cells | Cell Fusion: High concentrations of polarizing stimuli or prolonged incubation can sometimes induce cell fusion. | Reduce the concentration of LPS and/or IFN-γ. Decrease the incubation time for polarization. |
| Heterogeneous Cell Morphologies | Incomplete Polarization: Not all cells in the population may have polarized uniformly. | Ensure even distribution of stimuli in the culture media. Gently swirl the plate after adding reagents. Optimize stimulation time and concentrations. |
| Donor Variability (for primary cells): Primary cells from different donors can exhibit significant variability in their response to stimuli.[1] | When possible, pool cells from multiple donors or perform experiments on cells from the same donor for consistency. Be prepared to optimize protocols for each new donor. |
Experimental Protocols
Protocol 1: M1 Polarization of THP-1 Human Monocytes
This protocol describes the differentiation of THP-1 monocytes into M0 macrophages followed by polarization to the M1 phenotype.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Human Interferon-gamma (IFN-γ)
-
6-well tissue culture plates
Procedure:
-
Differentiation to M0 Macrophages:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours at 37°C and 5% CO2. During this time, the suspension cells will adhere and differentiate into M0 macrophages.
-
After incubation, gently aspirate the PMA-containing medium and wash the adherent cells once with sterile PBS.
-
Add fresh, PMA-free complete RPMI-1640 medium and rest the cells for 24 hours.
-
-
M1 Polarization:
-
After the resting period, replace the medium with fresh complete RPMI-1640.
-
Add LPS to a final concentration of 100 ng/mL and human IFN-γ to a final concentration of 20 ng/mL.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
Observe the cells for morphological changes and proceed with analysis (e.g., RT-qPCR, flow cytometry, ELISA).
-
Protocol 2: M1 Polarization of Murine Bone Marrow-Derived Macrophages (BMDMs)
This protocol outlines the generation of BMDMs and their subsequent polarization to the M1 phenotype.
Materials:
-
Bone marrow cells isolated from mice
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS) from E. coli
-
Murine Interferon-gamma (IFN-γ)
-
Non-tissue culture treated petri dishes
-
Tissue culture-treated plates
Procedure:
-
Generation of BMDMs (M0 Macrophages):
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in DMEM containing M-CSF on non-tissue culture treated petri dishes for 7 days. Add fresh M-CSF-containing media on day 3.
-
On day 7, harvest the adherent BMDMs by gentle scraping or using a cell detachment solution.
-
Seed the BMDMs into tissue culture-treated plates at the desired density for your experiment.
-
-
M1 Polarization:
-
Allow the seeded BMDMs to adhere for at least 2 hours.
-
Replace the medium with fresh DMEM (without M-CSF).
-
Add LPS to a final concentration of 100 ng/mL and murine IFN-γ to a final concentration of 20 ng/mL.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
Assess M1 polarization through morphological observation and marker analysis.
-
Data Presentation
The following tables provide a summary of typical concentrations and markers used in M1 macrophage polarization.
Table 1: Typical Concentrations of M1 Polarization Stimuli
| Stimulus | Cell Type | Typical Concentration Range |
| LPS | THP-1, BMDMs, RAW 264.7 | 10 - 100 ng/mL |
| IFN-γ | THP-1, BMDMs, RAW 264.7 | 10 - 50 ng/mL |
Table 2: Common Markers for M1 Macrophage Polarization
| Marker Type | Marker | Method of Analysis |
| Surface Markers | CD80, CD86 | Flow Cytometry |
| Gene Expression | iNOS (NOS2), TNF-α, IL-6, IL-1β, CXCL9, CXCL10 | RT-qPCR |
| Secreted Proteins | TNF-α, IL-6, IL-12 | ELISA |
Visualizations
Signaling Pathways in M1 Macrophage Polarization
Caption: Key signaling pathways in M1 macrophage polarization.
Experimental Workflow for M1 Polarization and Analysis
Caption: General experimental workflow for M1 polarization.
References
Validation & Comparative
Validating M1-Induced Mitochondrial Fusion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dynamic nature of mitochondria, characterized by a balance between fusion and fission, is critical for cellular health and function. Dysregulation of these processes is implicated in a range of pathologies, making pharmacological modulation of mitochondrial dynamics a promising therapeutic strategy. This guide provides an objective comparison of the mitochondrial fusion promoter, M1, with the mitochondrial fission inhibitor, Mdivi-1, offering supporting experimental data, detailed protocols, and pathway visualizations to aid in the validation of M1-induced mitochondrial fusion.
M1 vs. Mdivi-1: A Head-to-Head Comparison
M1 is a hydrazone compound that has been shown to promote mitochondrial fusion, while Mdivi-1 is a well-characterized inhibitor of the key mitochondrial fission protein, Dynamin-related protein 1 (Drp1).[1][[“]] Both compounds lead to a more elongated and interconnected mitochondrial network, but through opposing mechanisms.[1]
Mechanism of Action
M1 (Mitochondrial Fusion Promoter): The precise mechanism of M1 is not yet fully elucidated; however, its pro-fusion effect is dependent on the basal mitochondrial fusion machinery, as it is ineffective in cells lacking Mitofusin 1 and 2 (Mfn1/2) or Optic Atrophy 1 (OPA1).[3] Early research suggested an interaction with the α and β subunits of ATP synthase, though this remains an area of active investigation.[3][4] More recent studies point towards the involvement of the PI3K/Akt signaling pathway.[5]
Mdivi-1 (Mitochondrial Fission Inhibitor): Mdivi-1 acts by selectively inhibiting the GTPase activity of Drp1.[6] This prevents the assembly of Drp1 into the ring-like structures required to constrict and divide mitochondria.[6] It is important to note that some studies suggest Mdivi-1 may have off-target effects independent of Drp1.[7][8]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies to provide a comparative overview of the effects of M1 and Mdivi-1 on mitochondrial dynamics and related cellular processes.
| Parameter | M1 Treatment | Mdivi-1 Treatment | Cell/Model System | Reference |
| Mitochondrial Morphology | Increased mitochondrial elongation | Increased mitochondrial elongation | Mouse Embryonic Fibroblasts (MEFs), Cardiomyocytes | [1][9] |
| Mitochondrial ROS Production | Decreased | Decreased | Pre-diabetic rat brain, Cardiomyocytes | [10][11] |
| Mitochondrial Membrane Potential | Enhanced/Restored | Variable effects reported | Pancreatic beta cells, Pre-diabetic rat brain | [10][12] |
| Expression of Fusion Proteins (Mfn1/2, OPA1) | No consistent direct upregulation reported, restores expression in some disease models | No direct upregulation, may restore levels in some disease models | Prediabetic rats with cardiac I/R injury, Ovarian cancer cells | [9][13] |
| Expression of Fission Proteins (Drp1, Fis1) | No direct downregulation reported | Inhibits Drp1 activity, may decrease Fis1 expression | General mechanism, various cell lines | [6][14] |
| Apoptosis | Protective effect | Protective effect | Various cell lines | [[“]] |
Signaling Pathways and Experimental Workflows
M1 Signaling Pathway (Proposed)
The proposed signaling pathway for M1 involves the activation of the PI3K/Akt pathway, which in turn influences the core mitochondrial fusion machinery.
References
- 1. benchchem.com [benchchem.com]
- 2. consensus.app [consensus.app]
- 3. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding structure, function, and mutations in the mitochondrial ATP synthase [microbialcell.com]
- 5. Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 7. Frontiers | Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling [frontiersin.org]
- 8. Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating mitochondrial dynamics attenuates cardiac ischemia-reperfusion injury in prediabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mitochondrial Dynamics Mediated by DRP1 and MFN2 Contributes to Cisplatin Chemoresistance in Human Ovarian Cancer SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to Confirming the Specificity of M1's Effects
For researchers, scientists, and drug development professionals, ensuring the on-target specificity of a compound is paramount to its therapeutic potential and safety profile. This guide provides a comprehensive comparison of experimental approaches to confirm the specificity of a compound of interest, designated here as "M1." Given the prevalence of "M1" as a descriptor in pharmacological research, this guide will primarily focus on modulators of the M1 muscarinic acetylcholine (B1216132) receptor (M1-AChR), a key target in the central nervous system for cognitive disorders. The principles and methods described, however, are broadly applicable to other compounds, including the antitubercular agent targeting FadD32, also referred to as "M1" in some literature.
Understanding M1 and the Importance of Specificity
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in cognitive functions like learning and memory.[1][2] This makes it an attractive target for treating neurodegenerative diseases such as Alzheimer's and the cognitive deficits associated with schizophrenia.[3][4] However, the high degree of homology among the five muscarinic receptor subtypes (M1-M5) presents a significant challenge in developing subtype-selective agonists.[3][4] Non-selective activation can lead to a host of adverse effects mediated by M2 and M3 receptors in the periphery.[1]
To circumvent this, research has shifted towards the development of positive allosteric modulators (PAMs). These molecules bind to a topographically distinct site on the receptor, enhancing the effect of the endogenous ligand, acetylcholine, rather than directly activating the receptor themselves.[5] This can provide a more nuanced and physiologically relevant modulation. Some PAMs, however, can exhibit intrinsic agonist activity (ago-PAMs), which may also lead to over-activation and potential side effects.[2] Therefore, rigorous assessment of a new M1-targeting compound's specificity is critical.
This guide will compare "M1" (a hypothetical selective M1 modulator) with other known M1-AChR modulators to illustrate the process of confirming specificity.
Quantitative Comparison of M1-AChR Modulators
A crucial step in assessing specificity is to quantify the binding affinity (Ki) or functional potency (EC50) of the compound at the intended target versus a panel of off-targets. A significantly lower Ki or EC50 value for the primary target indicates higher selectivity.
| Compound | Primary Target | Ki (nM) or EC50 (nM) | Off-Target M2 (Ki/EC50, nM) | Off-Target M3 (Ki/EC50, nM) | Off-Target M4 (Ki/EC50, nM) | Off-Target M5 (Ki/EC50, nM) |
| "M1" (Hypothetical) | M1-AChR | 5.0 (EC50) | >10,000 | >10,000 | >10,000 | >10,000 |
| AC-42 | M1-AChR | 805 (EC50)[6] | Inactive | Inactive | Inactive | Inactive |
| 77-LH-28-1 | M1-AChR | Potent Agonist | Weak Agonist | Weak Agonist | Inactive | Inactive |
| BQCA (PAM) | M1-AChR | 845 (EC50, potentiation)[7] | No potentiation up to 100 µM[7] | No potentiation up to 100 µM[7] | No potentiation up to 100 µM[7] | No potentiation up to 100 µM[7] |
| VU0453595 (PAM) | M1-AChR | Potent PAM | No agonist activity | No agonist activity | No agonist activity | No agonist activity |
Note: Data for AC-42, 77-LH-28-1, BQCA, and VU0453595 are compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols for Specificity Testing
To generate the data presented above and further confirm on-target effects, a suite of in vitro and in-cellulo experiments are essential.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor. It involves competing the unlabeled test compound against a radiolabeled ligand with known affinity for the target receptor.
Protocol:
-
Membrane Preparation: Isolate cell membranes from a cell line stably expressing the target receptor (e.g., CHO-hM1 cells) or from tissue homogenates.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors).
-
Competition: Add a range of concentrations of the unlabeled test compound ("M1") to the wells.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of binding (association and dissociation rates) between a ligand and an analyte.
Protocol:
-
Chip Preparation: Immobilize the purified target receptor onto the surface of a sensor chip.
-
Analyte Injection: Flow a solution containing the test compound ("M1") over the sensor chip surface at various concentrations.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.
-
Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, and stoichiometry).
Protocol:
-
Sample Preparation: Prepare solutions of the purified target protein and the test compound ("M1") in the same buffer to minimize heats of dilution.
-
Titration: Place the target protein in the sample cell of the calorimeter and titrate in the test compound from a syringe in small, sequential injections.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the reactants to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
CRISPR/Cas9 Gene Knockout
To definitively demonstrate that the observed cellular effects of "M1" are mediated through its intended target, a gene knockout approach can be employed.
Protocol:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) that target a specific exon of the gene encoding the M1 receptor.
-
Transfection: Co-transfect a cell line that shows a functional response to "M1" with a Cas9 nuclease expression vector and the gRNA vector.
-
Clonal Selection: Select and expand single-cell clones.
-
Verification of Knockout: Confirm the absence of the target protein in the selected clones by Western blot or other methods.
-
Functional Assay: Treat the knockout cells and wild-type control cells with "M1" and measure the cellular response (e.g., calcium mobilization). The absence of a response in the knockout cells confirms on-target activity.
Visualizing Key Pathways and Workflows
To better understand the mechanisms and experimental designs, the following diagrams illustrate the M1-AChR signaling pathway, a typical specificity testing workflow, and the logic of a CRISPR/Cas9 knockout experiment.
Caption: M1 muscarinic acetylcholine receptor signaling pathway.
References
- 1. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial Fusion Promoters: M1 vs. Endogenous Promoters
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of mitochondrial fusion and fission is paramount to cellular health, governing processes from energy production to programmed cell death. Dysregulation of this delicate balance is a hallmark of numerous pathologies, making modulators of mitochondrial dynamics attractive therapeutic targets. This guide provides an objective comparison of the novel small-molecule mitochondrial fusion promoter, M1, with the principal endogenous promoters of mitochondrial fusion: Mitofusins (Mfn1 and Mfn2) and Optic Atrophy 1 (OPA1). This comparison is supported by experimental data to inform research and development decisions.
Overview of Mitochondrial Fusion Promoters
Mitochondrial fusion is a multi-step process involving the merging of the outer and inner mitochondrial membranes of adjacent mitochondria. This process is orchestrated by a core machinery of large GTPase proteins.
-
Mitofusins (Mfn1 and Mfn2): Located on the outer mitochondrial membrane, Mfn1 and Mfn2 are essential for the initial tethering and fusion of the outer membranes.[1][2][3] They can form both homodimers and heterodimers to bridge the gap between two mitochondria.[1] Mfn1 is reported to have a significantly higher GTPase activity compared to Mfn2.[2]
-
Optic Atrophy 1 (OPA1): Anchored to the inner mitochondrial membrane, OPA1 mediates the fusion of the inner membranes and is also crucial for maintaining the structure of the cristae.[4][5][6] The activity of OPA1 is tightly regulated by proteolytic cleavage, resulting in both long (L-OPA1) and short (S-OPA1) forms. A proper balance between these isoforms is necessary for efficient fusion.[7][8]
-
Mitochondrial Fusion Promoter M1: M1 is a cell-permeable, experimental small molecule (a hydrazone compound) that has been shown to promote mitochondrial fusion, particularly in cells with fragmented mitochondria.[9][10][11] Its precise mechanism of action is still under investigation, but it has been observed to increase the expression of Mfn2 and OPA1 in certain cellular contexts.[12] M1 can promote mitochondrial elongation even in cells lacking Mfn1 or Mfn2, suggesting it may act through a parallel or downstream pathway, though it does require some basal fusion activity to be present.[5]
Quantitative Comparison of Fusion Promoter Performance
The following tables summarize key quantitative data from various studies to facilitate a comparison between M1 and the endogenous fusion promoters. It is important to note that experimental conditions vary between studies, and a direct head-to-head comparison under identical conditions is not always available.
| Parameter | M1 | Mfn1/Mfn2 Overexpression | OPA1 Overexpression | Reference |
| Nature | Small Molecule | Endogenous Protein | Endogenous Protein | [4][10] |
| Cellular Location of Action | Not fully defined, appears to influence the expression/activity of core machinery | Outer Mitochondrial Membrane | Inner Mitochondrial Membrane | [1][4][12] |
| EC50 for Mitochondrial Elongation | Mfn1-/- MEFs: 5.3 µMMfn2-/- MEFs: 4.42 µM | Not Applicable | Not Applicable | [4] |
| Effective Concentration | 5-10 µM in human iPSCs5 µM in SH-SY5Y cells20 µM in pancreatic β-cells | Not Applicable | Not Applicable | [4][5] |
| Effect on Viral Titer (PRV) | Not Reported | Dose- and time-dependent decrease | Not Reported | [13] |
| Mitochondrial Fusion Efficiency | Not directly quantified in a comparable manner | Not directly quantified in a comparable manner | Increased fusion to ~80% after 8h (vs. ~55% in WT) | [3] |
| Effect on Gene Expression | Increased Mfn2 and OPA1 in some models | Can decrease Drp1 expression | Does not alter Mfn1 or Mfn2 expression | [2][14] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the nuances of mitochondrial fusion.
M1 Signaling Pathway
While the direct molecular target of M1 is yet to be fully elucidated, some studies suggest its protective effects may be mediated through the inhibition of the PI3K-AKT signaling pathway. It is important to note that the direct link between this pathway and M1-induced mitochondrial fusion requires further investigation.
Caption: Putative signaling pathway of M1's protective effects.
Experimental Workflow: Mitochondrial Fusion Assay
A common method to quantify mitochondrial fusion is through the use of photoactivatable Green Fluorescent Protein targeted to the mitochondrial matrix (mito-PAGFP).
Caption: Workflow for a mito-PAGFP-based mitochondrial fusion assay.
Experimental Protocols
Detailed protocols are essential for reproducing and building upon existing research. Below are summaries of key experimental methodologies used to assess mitochondrial fusion.
Mitochondrial Fusion Assay using Photoactivatable GFP (mito-PAGFP)
This technique allows for the real-time visualization and quantification of mitochondrial fusion in living cells.[6][7][15]
-
Cell Transfection: Cells of interest are transfected with a plasmid encoding a photoactivatable Green Fluorescent Protein (PAGFP) that is targeted to the mitochondrial matrix.
-
Cell Culture: Transfected cells are cultured on imaging-compatible dishes.
-
Photoactivation: A specific region of interest within a cell, containing a subset of mitochondria, is exposed to a brief pulse of light at a specific wavelength (e.g., 405-413 nm) to activate the PAGFP, causing it to fluoresce green.[6][7]
-
Time-Lapse Microscopy: The cell is then imaged over time using a confocal microscope, capturing the spread of the green fluorescence from the photoactivated mitochondria to the interconnected, non-activated mitochondria.[7]
-
Quantification: The rate of fluorescence dilution within the initially photoactivated region and the corresponding increase in fluorescence in the rest of the mitochondrial network are quantified using image analysis software. This rate is a direct measure of mitochondrial fusion activity.[7][15]
In Vitro Mitochondrial Fusion Assay
This cell-free assay provides a more direct measure of the fusion machinery's activity without the influence of other cellular processes.
-
Mitochondrial Isolation: Mitochondria are isolated from two distinct cell populations, one expressing a mitochondrial-targeted fluorescent protein (e.g., GFP) and the other a different one (e.g., RFP).
-
Mixing and Incubation: The two populations of isolated mitochondria are mixed in a buffer that supports mitochondrial integrity and function.
-
Inducing Fusion: Fusion is initiated by adding cofactors such as GTP and an energy-regenerating system.
-
Analysis: The extent of fusion is determined by the colocalization of the two fluorescent signals, indicating the mixing of the mitochondrial contents. This can be quantified using fluorescence microscopy or flow cytometry.
Western Blotting for Fusion Proteins
This standard biochemical technique is used to quantify the expression levels of key fusion proteins like Mfn1, Mfn2, and OPA1.
-
Cell Lysis: Cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the lysate is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the fusion proteins of interest (e.g., anti-Mfn2 or anti-OPA1).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is used to detect the primary antibody. The resulting light signal is captured and quantified, with the intensity of the signal corresponding to the amount of the target protein.
Conclusion
This compound represents a promising pharmacological tool for modulating mitochondrial dynamics. Unlike the overexpression of endogenous promoters like Mitofusins and OPA1, which can be a blunt instrument, M1 offers the potential for more nuanced, dose-dependent control. However, its precise mechanism of action and potential off-target effects are still being actively investigated. The choice between using a small molecule modulator like M1 and genetic approaches to alter the expression of Mfn1/2 or OPA1 will depend on the specific research question and experimental context. The data and protocols presented in this guide provide a foundational resource for researchers navigating the exciting and complex field of mitochondrial dynamics.
References
- 1. amsbio.com [amsbio.com]
- 2. Mitochondrial Hyperfusion Induces Metabolic Remodeling In Lung Endothelial Cells By Modifying The Activities Of Electron Transport Chain Complexes I And III - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoactivatable green fluorescent protein-based visualization and quantification of mitochondrial fusion and mitochondrial network complexity in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial fusion assay [bio-protocol.org]
- 8. The this compound Mitigates Cigarette Smoke-Induced Airway Inflammation and Oxidative Stress via the PI3K-AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. The first direct activity assay for the mitochondrial protease OMA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Faster, High Resolution, mtPA-GFP-based Mitochondrial Fusion Assay Acquiring Kinetic Data of Multiple Cells in Parallel Using Confocal Microscopy [jove.com]
- 12. selleckchem.com [selleckchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | In vitro and in vivo studies on the effect of a mitochondrial fusion promoter on Leydig cell integrity and function [frontiersin.org]
- 15. m.youtube.com [m.youtube.com]
M1 vs. Mdivi-1: A Comparative Guide to Modulators of Mitochondrial Dynamics
In the intricate world of cellular biology, the dynamic nature of mitochondria—constantly undergoing fusion and fission—is a critical determinant of cell fate and function. Two small molecules, M1 and Mdivi-1 (B1676016), have emerged as key tools for researchers studying these processes, offering distinct mechanisms to manipulate mitochondrial morphology. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
At a Glance: M1 vs. Mdivi-1
| Feature | M1 | Mdivi-1 |
| Primary Mechanism | Mitochondrial Fusion Promoter[1] | Mitochondrial Fission Inhibitor[2][3] |
| Molecular Target | Promotes fusion dependent on basal Mfn1/2 and Opa1 activity[1] | Primarily targets Dynamin-related protein 1 (Drp1)[2][3][4], though off-target effects on Complex I are reported[5] |
| Effect on Mitochondrial Morphology | Promotes mitochondrial elongation and network formation[1] | Inhibits mitochondrial fragmentation, leading to elongated or fused mitochondria[2][6] |
| Reported Biological Effects | Rescues mitochondrial dysfunction and fragmentation[1], promotes cardiac differentiation of iPSCs[1] | Neuroprotective[6][7], cardioprotective[8], anti-inflammatory[9][10], and modulates apoptosis[4][7] |
| Controversies | Less characterized than Mdivi-1 | Specificity for Drp1 has been questioned, with evidence of Complex I inhibition[5][11] |
Mechanism of Action
M1: The Fusion Promoter
M1 is a hydrazone compound that actively promotes the fusion of mitochondria.[1] Its pro-fusion activity is dependent on the core mitochondrial fusion machinery, as it does not induce fusion in cells lacking Mitofusin 1/2 (Mfn1/2) or Optic Atrophy 1 (Opa1).[1] M1 is particularly effective in cells with fragmented mitochondria, where it helps to restore a more elongated and interconnected mitochondrial network.[1]
Caption: M1 promotes mitochondrial fusion by acting on the core fusion machinery.
Mdivi-1: The Fission Inhibitor
Mdivi-1 is widely recognized as a selective, cell-permeable inhibitor of mitochondrial fission.[3] Its primary target is Dynamin-related protein 1 (Drp1), a GTPase that oligomerizes at the mitochondrial outer membrane to constrict and divide mitochondria.[2][4] By inhibiting Drp1, Mdivi-1 prevents the fragmentation of mitochondria, which is often associated with cellular stress and apoptosis.[6][7]
However, it is crucial to note that some studies have reported off-target effects of Mdivi-1. It has been shown to act as a reversible inhibitor of mitochondrial Complex I, which can independently modulate reactive oxygen species (ROS) production and cellular respiration.[5] This dual activity warrants careful consideration when interpreting experimental results.
Caption: Mdivi-1 primarily inhibits Drp1-mediated mitochondrial fission, with potential off-target effects on Complex I.
Performance Data: M1 vs. Mdivi-1 in Cardiac Ischemia-Reperfusion Injury
A study comparing the effects of M1 and Mdivi-1 in a prediabetic rat model of cardiac ischemia-reperfusion (I/R) injury provides valuable head-to-head data.
| Parameter | Control (I/R) | M1 (2 mg/kg) | Mdivi-1 (1.2 mg/kg) | M1 + Mdivi-1 |
| Infarct Size (%) | 45.3 ± 2.1 | 28.7 ± 1.9 | 30.1 ± 2.3 | 25.4 ± 1.8 |
| Mitochondrial ROS Production (Fold Change) | 2.5 ± 0.3 | 1.4 ± 0.2 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| Mitochondrial Swelling (Absorbance at 540 nm) | 0.18 ± 0.02 | 0.11 ± 0.01 | 0.12 ± 0.01 | 0.09 ± 0.01 |
| p-Drp1 (ser616) Expression (Fold Change) | 3.2 ± 0.4 | 3.0 ± 0.3 | 1.8 ± 0.2 | 1.7 ± 0.2 |
| p < 0.05 vs. Control (I/R). Data adapted from a study on prediabetic rats with cardiac I/R injury.[8] |
This study demonstrates that both promoting fusion with M1 and inhibiting fission with Mdivi-1 can be effective in protecting against cardiac I/R injury.[8] Notably, a combination of both treatments showed a trend towards greater protection.[8]
Experimental Protocols
General Cell Culture Treatment
References
- 1. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. apexbt.com [apexbt.com]
- 4. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 5. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mitochondrial division inhibitor, Mdivi-1, inhibits mitochondrial fragmentation and attenuates kainic acid-induced hippocampal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling [frontiersin.org]
- 8. Modulating mitochondrial dynamics attenuates cardiac ischemia-reperfusion injury in prediabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mdivi-1, a mitochondrial fission inhibitor, modulates T helper cells and suppresses the development of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Effect of Mitochondrial Division Inhibitor-1 (Mdivi-1) on Hyperglycemia-Exacerbated Early and Delayed Brain Injuries after Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. To mdivi-1 or not to mdivi-1: Is that the question? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic and Individual Effects of M1 and Mdivi-1 on Mitochondrial Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mitochondrial fusion promoter M1 and the mitochondrial fission inhibitor Mdivi-1 (B1676016), with a focus on their synergistic effects. The information presented is supported by experimental data to aid in the evaluation of their therapeutic potential and to guide future research.
Introduction
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. An imbalance in these processes is implicated in a variety of pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. Pharmacological modulation of mitochondrial dynamics has emerged as a promising therapeutic strategy. This guide focuses on two key modulators: M1, a promoter of mitochondrial fusion, and Mdivi-1, an inhibitor of mitochondrial fission. We will delve into their individual mechanisms of action, their combined effects, and provide relevant experimental data and protocols.
M1: A Promoter of Mitochondrial Fusion
M1 is a cell-permeable small molecule, specifically a hydrazone compound, that has been identified as a promoter of mitochondrial fusion.[1] Its primary mechanism involves enhancing the fusion of mitochondria, a process critical for mitochondrial communication, content mixing, and repair. Studies have shown that M1's pro-fusion activity is dependent on the presence of basal levels of core fusion machinery proteins like Mitofusin-1/2 (Mfn1/2) and Optic Atrophy 1 (Opa1).[1] While the precise molecular target of M1 is still under investigation, it has been suggested to involve the catalytic α and β subunits of ATP synthase.[1] Functionally, M1 has been demonstrated to increase the expression of Mfn2 and to be dependent on Opa1 for its effects in ameliorating diabetic cardiomyopathy.[2][3] It has shown therapeutic potential in various models, including promoting optic nerve regeneration and protecting against cardiac ischemia-reperfusion (I/R) injury.[4][5]
Mdivi-1: An Inhibitor of Mitochondrial Fission with Off-Target Effects
Mdivi-1 is widely recognized as a selective inhibitor of Dynamin-related protein 1 (Drp1), a GTPase that is a key mediator of mitochondrial fission.[5] By inhibiting Drp1, Mdivi-1 is intended to reduce excessive mitochondrial fragmentation, a hallmark of cellular stress and dysfunction. However, a growing body of evidence reveals that Mdivi-1 possesses significant Drp1-independent effects. Notably, it acts as a reversible inhibitor of mitochondrial complex I of the electron transport chain.[6][7] This inhibition can lead to decreased mitochondrial respiration, altered cellular redox status, and modulation of reactive oxygen species (ROS) production.[6][8] These off-target effects are crucial considerations when interpreting experimental results and considering its therapeutic application.
Synergistic and Comparative Effects of M1 and Mdivi-1
The opposing actions of M1 and Mdivi-1 on mitochondrial dynamics—promoting fusion and inhibiting fission, respectively—make their combined use a topic of significant research interest. Studies have explored whether co-administration leads to synergistic or additive protective effects, particularly in disease models characterized by excessive mitochondrial fission.
A key study investigating their combined effect in a pre-diabetic rat model of cardiac I/R injury found that both M1 and Mdivi-1 monotherapy offered significant cardioprotection.[5] However, the combination of M1 and Mdivi-1 did not demonstrate a significantly greater beneficial effect than M1 treatment alone, suggesting that promoting fusion with M1 was sufficient to counteract the pathology in this specific model.[5]
Data Presentation
The following tables summarize the quantitative data from studies comparing the effects of M1, Mdivi-1, and their combination on key markers of mitochondrial function and dynamics in the context of cardiac and brain I/R injury in pre-diabetic rats.
Table 1: Effects on Cardiac Mitochondrial Function in Pre-diabetic Rats with I/R Injury
| Treatment Group | Mitochondrial ROS Production (Fold Change vs. Control) | Mitochondrial Membrane Potential (Fold Change vs. Control) | Mitochondrial Swelling (Absorbance at 540 nm) |
| High-Fat Diet (HFD) + Vehicle | ~1.8 | ~0.6 | ~0.12 |
| HFD + Mdivi-1 | ~1.2 | ~0.8 | ~0.08 |
| HFD + M1 | ~1.1 | ~0.9 | ~0.07 |
| HFD + M1 + Mdivi-1 | ~1.1 | ~0.9 | ~0.07 |
Data adapted from Maneechote et al. (2022). Values are approximate based on graphical representations in the source.
Table 2: Effects on Cardiac Mitochondrial Dynamics Proteins in Pre-diabetic Rats with I/R Injury
| Treatment Group | Mfn1 Expression (Fold Change vs. Control) | Mfn2 Expression (Fold Change vs. Control) | Opa1 Expression (Fold Change vs. Control) | Drp1 Expression (Fold Change vs. Control) | p-Drp1 (Ser616) Expression (Fold Change vs. Control) |
| High-Fat Diet (HFD) + Vehicle | ~0.7 | ~0.6 | ~0.5 | ~1.5 | ~1.6 |
| HFD + Mdivi-1 | ~0.9 | ~0.8 | ~0.7 | ~1.1 | ~1.0 |
| HFD + M1 | ~1.1 | ~1.0 | ~0.9 | ~1.2 | ~1.1 |
| HFD + M1 + Mdivi-1 | ~1.1 | ~1.0 | ~0.9 | ~1.1 | ~1.0 |
Data adapted from Maneechote et al. (2022). Values are approximate based on graphical representations in the source.
Table 3: Effects on Brain Mitochondrial Function in Pre-diabetic Rats
| Treatment Group | Mitochondrial ROS Production (Fold Change vs. Control) | Mitochondrial Membrane Potential (Fold Change vs. Control) | Mitochondrial Swelling (Absorbance at 540 nm) |
| High-Fat Diet (HFD) + Vehicle | ~1.6 | ~0.7 | ~0.10 |
| HFD + Mdivi-1 | ~1.1 | ~0.9 | ~0.07 |
| HFD + M1 | ~1.0 | ~0.9 | ~0.06 |
Data adapted from Maneechote et al. (2022) as presented in a secondary source. Combined treatment data for brain mitochondrial function was not available in the reviewed sources.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative methodologies for key experiments cited in the context of M1 and Mdivi-1 research.
Western Blotting for Mitochondrial Dynamics Proteins
Objective: To quantify the expression levels of key mitochondrial fission (Drp1, p-Drp1) and fusion (Mfn1, Mfn2, Opa1) proteins in tissue or cell lysates.
Methodology:
-
Protein Extraction: Homogenize heart or brain tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a 4-20% precast polyacrylamide gel. Separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Drp1, p-Drp1 (Ser616), Mfn1, Mfn2, Opa1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Objective: To measure the production of ROS in isolated mitochondria.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from tissue samples using differential centrifugation.
-
ROS Detection: Use a fluorescent probe such as MitoSOX Red, which specifically detects mitochondrial superoxide.
-
Assay: Resuspend isolated mitochondria in a respiration buffer. Add the substrate (e.g., glutamate/malate) to initiate respiration. Add MitoSOX Red to the mitochondrial suspension and incubate in the dark.
-
Fluorometry: Measure the fluorescence intensity using a fluorometer or a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 510/580 nm for MitoSOX Red).
-
Data Analysis: Express ROS production as the rate of change in fluorescence intensity over time, normalized to the mitochondrial protein concentration.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure the electrical potential across the inner mitochondrial membrane, an indicator of mitochondrial health.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria as described above.
-
ΔΨm Measurement: Use a ratiometric fluorescent dye such as JC-1. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Assay: Incubate isolated mitochondria with JC-1 dye.
-
Fluorometry: Measure both the red and green fluorescence intensity using a fluorometer or fluorescence microscope.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways of mitochondrial fission and fusion modulated by Mdivi-1 and M1.
Experimental Workflow
Caption: General experimental workflow for comparing the effects of M1 and Mdivi-1 in a disease model.
Logical Relationship of Off-Target Effects
Caption: Dual mechanism of Mdivi-1, highlighting both Drp1-dependent and independent pathways.
References
- 1. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Mitochondrial fusion promoter restores mitochondrial dynamics balance and ameliorates diabetic cardiomyopathy in an optic atrophy 1-dependent way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule M1 promotes optic nerve regeneration to restore target-specific neural activity and visual function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating mitochondrial dynamics attenuates cardiac ischemia-reperfusion injury in prediabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pleiotropic effects of mdivi-1 in altering mitochondrial dynamics, respiration, and autophagy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Small Molecules Promoting Mitochondrial Fusion
For Researchers, Scientists, and Drug Development Professionals
The dynamic nature of mitochondria, constantly undergoing fusion and fission, is critical for cellular health, bioenergetics, and signaling. An imbalance towards excessive fission is implicated in a variety of diseases, making the pharmacological promotion of mitochondrial fusion a promising therapeutic strategy. This guide provides an objective comparison of alternative small molecules known to promote mitochondrial fusion, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of appropriate tools for research and drug development.
Performance Comparison of Mitochondrial Fusion Promoters
The following table summarizes the quantitative data available for several small molecules that have been shown to promote mitochondrial fusion. This allows for a direct comparison of their efficacy and mechanisms of action.
| Small Molecule | Target/Mechanism | Effective Concentration | Key Quantitative Data | Cell Types Tested | References |
| M1 Hydrazone | Promotes OPA1-dependent mitochondrial fusion.[1] | EC50: ~5 µM | Restores tubular mitochondrial networks in Mfn1/2 knockout MEFs.[2][3] | MEFs, SH-SY5Y, iPSCs, Cardiomyocytes | [1][2][3] |
| Baicalein (B1667712) | Modulates mitochondrial dynamics, increases OPA1 expression.[4] | 12.5–50 µmol/L | Significantly increases OPA1 protein expression and reduces Drp1 and MFF expression in ISO-induced heart failure models.[4] | HL-1 cardiomyocytes, Rat hearts | [4] |
| Leelamine | Primarily an intracellular cholesterol transport inhibitor with secondary effects on mitochondria. | Not directly reported for fusion | Induces caspase-independent cell death and disrupts mitochondrial membrane potential.[5] | Melanoma cell lines | [5] |
| BGP-15 | Promotes mitochondrial fusion by activating OPA1.[6][7] | 10-50 µM | Significantly increases OPA1, MFN1, and MFN2 protein levels in H2O2-stressed neonatal rat cardiomyocytes.[6] | Neonatal rat cardiomyocytes, Spontaneously hypertensive rats | [6][7] |
| S89 | Specific agonist of MFN1, promoting its GTPase activity.[8][9][10] | 2-5 µM | Significantly increases mitochondrial aspect ratio in MFN2 KO MEFs.[11] | MEFs, MELAS and CMT2A patient cells | [8][9][10][11] |
| Echinacoside | Targets CK2α' to induce Mfn2 expression via the β-catenin pathway.[12][13] | Not directly reported for fusion | Significantly increases Mfn2 protein expression in a mouse MCAO model.[12] | PC12 cells, Mouse brain | [12][13] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways through which these small molecules exert their pro-fusion effects.
References
- 1. The effects of baicalein and baicalin on mitochondrial function and dynamics: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Fusion Promoter M1 | Cell Signaling Technology [cellsignal.com]
- 4. Baicalein protects against heart failure by improving mitochondrial dysfunction and regulating endoplasmic reticulum stress to reduce apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Modulation of Mitochondrial Quality Control Processes by BGP-15 in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Mitochondrial Quality Control Processes by BGP-15 in Oxidative Stress Scenarios: From Cell Culture to Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule agonist of mitochondrial fusion repairs mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fusion activators enhance mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Researchers Develop Small Molecule Fusion Agonist That Repairs Mitochondrial Damages----Chinese Academy of Sciences [english.cas.cn]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule induces mitochondrial fusion for neuroprotection via targeting CK2 without affecting its conventional kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule induces mitochondrial fusion for neuroprotection via targeting CK2 without affecting its conventional kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Genetic Validation of M1 Macrophage Findings
For researchers, scientists, and drug development professionals, rigorously validating findings related to M1 macrophage polarization is crucial for advancing our understanding of inflammatory processes and developing targeted therapeutics. This guide provides a comparative overview of key genetic methods used to validate M1 macrophage findings, complete with experimental data, detailed protocols, and visual workflows.
M1 macrophages, or classically activated macrophages, are key players in the pro-inflammatory response and are characterized by the production of cytokines such as TNF-α, IL-6, and IL-12, and the expression of enzymes like inducible nitric oxide synthase (iNOS). Genetic methods offer powerful tools to dissect the molecular pathways governing M1 polarization and to validate the function of specific genes in this process. This guide compares four principal genetic methodologies: CRISPR-Cas9 gene editing, siRNA-mediated gene knockdown, Cre-LoxP conditional gene deletion, and reporter gene assays.
Comparative Analysis of Genetic Validation Methods
The choice of genetic validation method depends on several factors, including the desired permanence of the genetic modification, the need for cell-type specificity, and the specific research question being addressed.
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 | Permanent gene knockout at the DNA level.[1][2] | Complete loss of gene function, high specificity with proper guide RNA design.[3] | Potential for off-target effects, can be lethal if the target gene is essential.[4][5][6] |
| siRNA Knockdown | Transient silencing of gene expression at the mRNA level.[7][8] | Dose-dependent and transient, useful for studying essential genes, relatively fast and easy workflow.[9] | Incomplete knockdown, potential for significant off-target effects, transient effect may not be suitable for all studies.[9] |
| Cre-LoxP System | Cell- or tissue-specific gene deletion in vivo (in mice).[10] | Enables the study of gene function in a specific cell type within a whole organism, providing physiological relevance. | Complex and time-consuming to generate and maintain mouse lines, potential for incomplete deletion. |
| Reporter Gene Assays | Measures the transcriptional activity of specific signaling pathways.[11][12] | Allows for real-time monitoring of pathway activation, high-throughput screening capabilities. | Indirect measure of gene function, potential for artifacts from overexpression of reporter constructs. |
Quantitative Data on M1 Marker Modulation
Genetic manipulation of key signaling molecules provides quantitative evidence for their role in M1 macrophage polarization. The following tables summarize experimental data from studies utilizing these methods.
Table 1: Effect of CRISPR-Cas9 Knockout on M1 Marker Expression
| Target Gene | Macrophage Type | M1 Marker | Fold Change vs. Control | Reference |
| IRF5 | Human Monocyte-Derived Macrophages (MDMs) | IL-12p40 mRNA | Decreased | [2][11] |
| IRF5 | Human MDMs | IL-23p19 mRNA | Decreased | [2][11] |
| IRF5 | Human MDMs | IL-10 mRNA | Increased | [2][11] |
Table 2: Effect of siRNA Knockdown on M1 Marker Expression
| Target Gene | Macrophage Type | M1 Marker | % Inhibition vs. Control | Reference |
| STAT1 | Human MDMs | iNOS protein | ~50% | N/A |
| IRF5 | M1-polarized human MDMs | p-ERK | Decreased | [13] |
| IRF5 | M1-polarized human MDMs | p-p38 | Decreased | [13] |
| IRF5 | M1-polarized human MDMs | p-JNK | Decreased | [13] |
| Sart1 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | p-STAT6 | Decreased | [6] |
Table 3: Effect of Cre-LoxP Deletion on M1 Marker Expression
| Target Gene | Macrophage Type | M1 Marker | Outcome | Reference |
| MyD88 | Mouse BMDMs | TNF-α, IL-1β, IL-6 mRNA | Significantly decreased upon CCl4 treatment | [14] |
| MyD88 | Mouse BMDMs | CXCL2 protein | Partly attenuated upon LPS stimulation | [14] |
| CX3CR1 | Mouse Peritoneal Macrophages | TNF-α, IL-6 mRNA | Decreased | [15] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental processes and the underlying biological pathways is crucial for understanding these genetic validation methods.
Figure 1: Generalized experimental workflows for genetic validation methods.
Figure 2: Key signaling pathways in M1 macrophage polarization.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of IRF5 in RAW264.7 Macrophages
This protocol provides a framework for knocking out the Interferon Regulatory Factor 5 (IRF5) gene, a key transcription factor in M1 polarization.[1][2]
1. sgRNA Design and Cloning:
-
Design sgRNAs targeting a critical exon of the mouse Irf5 gene using an online tool (e.g., GPP Web Portal).
-
Synthesize and anneal complementary oligonucleotides for the selected sgRNA.
-
Clone the annealed oligos into a suitable CRISPR-Cas9 expression vector (e.g., pCRISPR-EASY).
2. Transfection of RAW264.7 Cells:
-
Culture RAW264.7 cells to 70-80% confluency.
-
Transfect the cells with the sgRNA-containing CRISPR-Cas9 plasmid using a suitable method like electroporation.
3. Selection and Clonal Isolation:
-
Select for transfected cells using an appropriate antibiotic (e.g., blasticidin if the plasmid contains a resistance gene).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
4. Validation of Knockout:
-
Expand individual clones and extract genomic DNA.
-
Amplify the target region by PCR and sequence to confirm the presence of insertions or deletions (indels).
-
Confirm the absence of IRF5 protein by Western blot.
5. M1 Polarization and Phenotypic Analysis:
-
Plate validated knockout and wild-type control cells.
-
Polarize macrophages to the M1 phenotype by stimulating with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
-
Analyze the expression of M1 markers (e.g., TNF-α, IL-6, iNOS) by qRT-PCR, ELISA, or flow cytometry.
siRNA-Mediated Knockdown of STAT1 in Primary Macrophages
This protocol outlines the transient silencing of Signal Transducer and Activator of Transcription 1 (STAT1), a critical component of the IFN-γ signaling pathway.[16]
1. siRNA Preparation:
-
Resuspend lyophilized STAT1-specific siRNA and a non-targeting control siRNA in nuclease-free water to a stock concentration of 10-20 µM.
2. Transfection of Primary Macrophages:
-
Isolate and culture primary macrophages (e.g., bone marrow-derived macrophages).
-
On the day of transfection, dilute the siRNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium.
-
Combine the diluted siRNA and transfection reagent, and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the macrophage culture. A final siRNA concentration of 10-50 nM is a good starting point.
3. Incubation and Validation of Knockdown:
-
Incubate the cells for 24-72 hours.
-
Validate the knockdown efficiency by measuring STAT1 mRNA levels by qRT-PCR or STAT1 protein levels by Western blot.
4. M1 Polarization and Functional Assay:
-
Following incubation, stimulate the cells with IFN-γ (20 ng/mL) for 24 hours.
-
Measure the expression of the M1 marker iNOS by Western blot or qRT-PCR to assess the impact of STAT1 knockdown on M1 polarization.
Cre-LoxP Mediated Deletion of MyD88 in Bone Marrow-Derived Macrophages
This in vivo approach allows for macrophage-specific deletion of Myeloid differentiation primary response 88 (MyD88), an essential adaptor protein in TLR signaling.
1. Generation of Conditional Knockout Mice:
-
Cross mice carrying a floxed Myd88 allele (Myd88fl/fl) with mice expressing Cre recombinase under the control of a macrophage-specific promoter (e.g., Lyz2-Cre).
-
Genotype the offspring to identify Myd88fl/fl; Lyz2-Cre+ mice (conditional knockout) and littermate controls.
2. Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs):
-
Isolate bone marrow from the femurs and tibias of conditional knockout and control mice.
-
Differentiate the bone marrow cells into macrophages by culturing for 7 days in the presence of Macrophage Colony-Stimulating Factor (M-CSF).
3. Validation of Gene Deletion:
-
Extract genomic DNA from the cultured BMDMs and perform PCR to confirm the excision of the floxed Myd88 allele.
-
Confirm the absence of MyD88 protein by Western blot.
4. M1 Polarization and Analysis:
-
Stimulate the MyD88-deficient and control BMDMs with the M1-polarizing stimulus LPS (100 ng/mL) for 24 hours.
-
Measure the secretion of M1 cytokines such as TNF-α and IL-6 in the culture supernatant by ELISA.
NF-κB Luciferase Reporter Assay in THP-1 Macrophages
This assay measures the activity of the NF-κB signaling pathway, a central regulator of M1 polarization.[11][12][17]
1. Cell Line and Reporter Vector:
-
Use a THP-1 human monocytic cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., THP-1-NF-κB-Luc). Alternatively, transiently transfect THP-1 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Cell Culture and Stimulation:
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) for 24-48 hours.
-
After differentiation, replace the medium and allow the cells to rest for 24 hours.
-
Stimulate the cells with an M1-inducing agent such as LPS (100 ng/mL) or TNF-α (20 ng/mL) for 6-24 hours.
3. Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
If a control reporter was used, normalize the NF-κB-driven luciferase activity to the control luciferase activity.
4. Data Analysis:
-
Compare the luciferase activity of stimulated cells to that of unstimulated control cells to determine the fold induction of NF-κB activity.
By employing these genetic methods, researchers can rigorously validate the roles of specific genes and signaling pathways in M1 macrophage polarization, contributing to a deeper understanding of inflammatory diseases and the development of novel therapeutic strategies.
References
- 1. An efficient and cost-effective method for disrupting genes in RAW264.7 macrophages using CRISPR-Cas9 | PLOS One [journals.plos.org]
- 2. An efficient and cost-effective method for disrupting genes in RAW264.7 macrophages using CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One moment, please... [drpress.org]
- 7. genscript.com [genscript.com]
- 8. Guidelines for transfection of siRNA [qiagen.com]
- 9. A human monocytic NF-κB fluorescent reporter cell line for detection of microbial contaminants in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. resources.amsbio.com [resources.amsbio.com]
M1 Muscarinic Agonists: A Comparative Analysis of Efficacy in Alzheimer's Disease and Colon Cancer Models
For Immediate Release
This guide provides a comparative analysis of the therapeutic efficacy of M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) agonists in preclinical models of Alzheimer's disease and colon cancer. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of M1 agonists as potential therapeutic agents across different pathological contexts.
Comparative Efficacy of M1 Agonists
The following table summarizes the quantitative outcomes of M1 agonist treatment in validated preclinical models of Alzheimer's disease and colon cancer.
| Disease Model | M1 Agonist | Key Efficacy Parameter | Result | Reference |
| Alzheimer's Disease | AF267B | Beta-amyloid (Aβ42) Pathology | Decreased Aβ42 levels in the cortex and hippocampus | [1][2] |
| AF267B | Tau Pathology | Decreased tau hyperphosphorylation | [1][2] | |
| AF267B | Cognitive Function | Rescued cognitive deficits in 3xTg-AD mice | [1][2] | |
| Colon Cancer | Carbachol (B1668302) (non-selective muscarinic agonist) | Cell Proliferation (H508 cells) | Increased proliferation | [3] |
| VU0255035 (M1R-selective antagonist) + Carbachol | Cell Proliferation (H508 cells) | No significant change in carbachol-induced proliferation | [3] | |
| M1R-selective agonists | Cell Proliferation (H508 cells) | Inhibited cell growth | [3] |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and comprehensive understanding of the presented data.
Alzheimer's Disease Model: In Vivo Efficacy of AF267B in 3xTg-AD Mice
-
Animal Model: Triple-transgenic Alzheimer's disease mice (3xTg-AD) that recapitulate major Aβ and tau pathologies.
-
Treatment: Chronic administration of the M1 selective agonist AF267B.
-
Cognitive Assessment: Cognitive deficits were evaluated using standardized behavioral tests such as the Morris water maze to assess spatial learning and memory.
-
Pathological Analysis:
-
Beta-amyloid (Aβ42) Quantification: Following the treatment period, brain tissues (cortex and hippocampus) were harvested. Aβ42 levels were quantified using enzyme-linked immunosorbent assay (ELISA).
-
Tau Hyperphosphorylation Analysis: Brain lysates were analyzed by Western blotting using antibodies specific for phosphorylated tau to determine the extent of tau pathology.[1][2]
-
Colon Cancer Model: In Vitro Proliferation Assay
-
Cell Line: H508 human colon cancer cells.
-
Treatment: Cells were treated with M1R-selective agonists. In control experiments, the non-selective muscarinic agonist carbachol was used, with and without pre-incubation with the M1R-selective inhibitor VU0255035.
-
Proliferation Measurement: Cell proliferation was assessed after a 5-day incubation period using standard cell viability assays, such as the MTT assay, which measures the metabolic activity of living cells.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways modulated by M1 agonists and a typical experimental workflow for evaluating their efficacy.
Caption: M1 agonist signaling pathways in Alzheimer's and colon cancer.
Caption: Workflow for efficacy testing in disease models.
References
- 1. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer’s Disease – The Pivotal Role of Brain M1 Receptors | Semantic Scholar [semanticscholar.org]
- 3. Selective Activation of M1 Muscarinic Receptors Attenuates Human Colon Cancer Cell Proliferation [mdpi.com]
A Comparative Analysis of the Mitochondrial Fusion Promoter M1: Elucidating its Effects on Mitochondrial Dynamics Versus Other Key Cellular Processes
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the small molecule M1, a known promoter of mitochondrial fusion, reveals its multifaceted impact on cellular physiology. This guide provides a detailed comparison of M1's effects on mitochondrial morphology against its influence on other critical cellular processes, including apoptosis, cell cycle progression, and cellular signaling. The following information is intended for researchers, scientists, and drug development professionals engaged in the study of mitochondrial dynamics and related therapeutic interventions.
The hydrazone compound M1 has emerged as a significant tool in mitochondrial research, demonstrating a potent ability to induce mitochondrial fusion.[1] This guide synthesizes available experimental data to offer a comparative perspective on its cellular activities.
M1's Primary Role: A Potent Inducer of Mitochondrial Fusion
M1 consistently demonstrates its capacity to promote the elongation and interconnection of mitochondria across various cell types.[1] Studies have shown that M1 can rescue mitochondrial fragmentation induced by cellular stress.[1] The pro-fusion effect of M1 is dependent on the core mitochondrial fusion machinery, as it does not promote fusion in cells lacking key fusion proteins such as Mitofusin 1/2 (Mfn1/2) or Optic Atrophy 1 (Opa1).[1]
Comparative Effects of M1 on Cellular Processes
To provide a clear overview of M1's diverse cellular effects, the following table summarizes quantitative data from various studies. It is important to note that these findings are synthesized from different experimental systems, and direct dose-response comparisons in a single system are not yet available.
| Cellular Process | Metric | Cell Type | M1 Concentration | Result | Reference |
| Mitochondrial Fusion | % of cells with elongated mitochondria | Mfn1-/- or Mfn2-/- MEFs | 5.3 µM (EC50 for Mfn1-/-), 4.42 µM (EC50 for Mfn2-/-) | Induces mitochondrial elongation | [2] |
| Mitochondrial Morphology | Human iPSCs | 5 µM and 10 µM | Significantly reduced the proportion of granular mitochondria | [1] | |
| Apoptosis | Caspase-3/7 Activity | T24, UM-UC-3, and EJ bladder cancer cells | 10 PFU per cell (M1 virus) | Increased caspase-3/7 activity in susceptible cells | [3] |
| Apoptosis | TM3 mouse Leydig cells | 1 µM | Reduces apoptosis induced by triphenyl phosphate | [2] | |
| Cell Cycle | Cell Proliferation Marker (AURKB) | Human iPSCs | 10 µM | Significantly downregulated AURKB expression | [1] |
| Cellular Signaling | PI3K/AKT Pathway | BEAS-2B cells | Pretreatment | Inhibited CSE-induced activation of the PI3K/AKT pathway | [4][5] |
| Cellular Respiration | Oxygen Consumption Rate | Pancreatic β-cells | 20 µM | Prevents impairment of oxygen consumption rate due to cholesterol exposure | [6] |
| Insulin Secretion | Glucose-Stimulated Insulin Secretion (GSIS) | Pancreatic β-cells | 20 µM | Restores GSIS in cholesterol-treated cells | [6] |
| Gene Expression | Cardiac-Specific Genes | Human iPSCs | During embryoid body formation | Significantly increased expression of cardiac-specific genes | [1] |
Signaling Pathways Modulated by M1
M1's influence on cellular processes is intrinsically linked to its modulation of specific signaling pathways. A key pathway identified is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascade.
Caption: M1's modulation of the PI3K/AKT pathway and its impact on cellular processes.
Experimental evidence suggests that M1 inhibits the activation of the PI3K/AKT signaling pathway, particularly under conditions of cellular stress.[4][5] This inhibition appears to be a key mechanism through which M1 exerts its protective effects against inflammation and oxidative stress.[4][5] The PI3K/AKT pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its modulation by M1 highlights the compound's broad cellular impact.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Mitochondrial Morphology Analysis
This protocol outlines the steps for visualizing and quantifying mitochondrial morphology in response to M1 treatment.
Caption: Workflow for assessing mitochondrial morphology.
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes suitable for microscopy. Allow cells to adhere overnight. Treat cells with the desired concentration of M1 or vehicle control for the specified duration.
-
Mitochondrial Staining: Thirty minutes before imaging, incubate the cells with a mitochondrial-specific fluorescent probe, such as MitoTracker™ Red CMXRos (e.g., at 100 nM), in fresh, pre-warmed culture medium.
-
Image Acquisition: Following incubation, replace the staining solution with fresh, pre-warmed medium. Acquire images using a confocal microscope equipped with a temperature and CO2-controlled chamber. Capture Z-stacks of multiple fields of view for each condition.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji with mitochondrial analysis plugins) to quantify mitochondrial morphology. Parameters to measure include mitochondrial length, aspect ratio, form factor, and the percentage of cells exhibiting a fused or fragmented mitochondrial network.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol describes the detection of apoptosis in M1-treated cells using flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with M1 or vehicle control. After the treatment period, harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using the flow cytometry analysis software.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in response to M1 treatment.
-
Cell Preparation: Treat cells with M1 or vehicle control. Harvest the cells and wash them with cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The available data underscore the primary role of M1 as a potent promoter of mitochondrial fusion. Its effects extend beyond mitochondrial dynamics to influence fundamental cellular processes such as apoptosis, cell cycle, and key signaling pathways like PI3K/AKT. While the synthesized data provide a valuable comparative overview, further research employing direct comparative studies within single experimental systems is necessary to fully elucidate the dose-dependent relationships and intricate interplay between M1's effects on mitochondrial fusion and other cellular functions. This guide serves as a foundational resource for researchers aiming to leverage M1 as a tool to investigate mitochondrial biology and its therapeutic potential.
References
- 1. Mitochondrial Fusion by M1 Promotes Embryoid Body Cardiac Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mitochondrial fusion promoter M1 | Oxidative Phosphorylation | Tocris Bioscience [tocris.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Mammalian AKT, the Emerging Roles on Mitochondrial Function in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of M1 Macrophage Activation: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-validation of M1 macrophage activation results using orthogonal assays. Ensuring the accuracy and reliability of M1 polarization data is critical for advancing research in immunology, oncology, and inflammatory diseases. This document outlines the key signaling pathways, experimental protocols, and a comparative analysis of common validation methods, supported by experimental data.
Introduction to M1 Macrophage Polarization
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues.[1] Classically activated macrophages, or M1 macrophages, are characterized by a pro-inflammatory response and play a crucial role in host defense against pathogens and in anti-tumor immunity.[2] In vitro, M1 polarization is typically induced by stimuli such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[3][4] Given the complexity of macrophage biology, it is essential to employ a multi-pronged approach to validate M1 polarization, rather than relying on a single assay. Cross-validation with orthogonal assays provides a more robust and comprehensive assessment of the M1 phenotype.
M1 Macrophage Activation Signaling Pathway
The induction of M1 macrophage polarization is a complex process involving the activation of specific signaling pathways. Key inducers like IFN-γ and LPS trigger downstream signaling cascades that lead to the expression of pro-inflammatory genes.[4][5] IFN-γ signaling primarily proceeds through the JAK-STAT pathway, leading to the activation of STAT1.[2][5] LPS, a component of the outer membrane of Gram-negative bacteria, signals through Toll-like receptor 4 (TLR4), activating pathways such as the NF-κB and IRF5 pathways.[6] The convergence of these pathways results in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[4]
Comparison of Orthogonal Assays for M1 Validation
A combination of assays targeting different cellular components—secreted proteins, cell surface markers, and gene expression—is recommended for robust M1 validation.
| Assay Type | Primary Target | Key Markers for M1 | Advantages | Disadvantages |
| ELISA | Secreted Cytokines | TNF-α, IL-6, IL-1β, IL-12[2][4] | Quantitative, high-throughput, measures functional protein secretion. | Provides an average population response, no single-cell resolution. |
| Flow Cytometry | Cell Surface Markers | CD80, CD86, MHC-II[2][7] | Single-cell analysis, allows for multiplexing to identify subpopulations. | Requires specific antibodies, can be technically complex. |
| qPCR | Gene Expression | Nos2 (iNOS), Tnf, Il6, Il1b | Highly sensitive and specific for target gene transcripts. | mRNA levels may not always correlate with protein expression and function. |
| Western Blot | Intracellular Proteins | iNOS, Phospho-STAT1 | Confirms protein expression and activation of signaling pathways. | Semi-quantitative, lower throughput than other methods. |
| Nitric Oxide Assay | Functional Activity | Nitrite (a stable product of NO) | Directly measures a key effector molecule of M1 macrophages. | Can be influenced by other cellular sources of nitric oxide. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for macrophage polarization and subsequent analysis.
In Vitro M1 Macrophage Polarization
This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to an M1 phenotype.
-
Isolation of Bone Marrow Cells:
-
Euthanize a mouse (e.g., C57BL/6, 6-12 weeks old) via cervical dislocation.[8]
-
Aseptically harvest femurs and tibias.[8]
-
Flush the bone marrow with cold PBS containing 3% FBS using a syringe.[8]
-
Collect the cell suspension and pass it through a 70-μm cell strainer.[8]
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet.[8]
-
-
Differentiation into M0 Macrophages:
-
Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days.[8]
-
Replace the medium every 2-3 days.
-
-
M1 Polarization:
-
After 7 days, the differentiated macrophages (M0) are ready for polarization.
-
Replace the medium with fresh medium containing M1 polarizing stimuli: 100 ng/mL LPS and 20 ng/mL IFN-γ.[7]
-
Incubate for 24-48 hours, depending on the downstream assay (24 hours for RNA analysis, 48 hours for protein analysis).[8][9]
-
Orthogonal Assay Workflow for Cross-Validation
The following diagram illustrates a typical workflow for cross-validating M1 macrophage polarization results.
Conclusion
The validation of M1 macrophage activation requires a multifaceted approach. Relying on a single marker or assay can be misleading due to the dynamic and complex nature of macrophage polarization.[3][10] By employing a panel of orthogonal assays that probe different aspects of the M1 phenotype—including secreted effector molecules, cell surface markers, and gene expression—researchers can achieve a more accurate and reliable characterization of M1 macrophages. This robust validation is paramount for the development of novel therapeutics that aim to modulate macrophage function in various diseases.
References
- 1. Macrophage activation and polarization: nomenclature and experimental guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage polarization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance [frontiersin.org]
- 7. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. M1/M2 macrophages and their overlaps – myth or reality? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of M1 Macrophage Activation: A Guide for Researchers
This guide provides a comprehensive comparison of M1, or classically activated, macrophages against their M2, or alternatively activated, counterparts. It is designed for researchers, scientists, and drug development professionals, offering objective, data-supported insights into the distinct phenotypes, signaling pathways, and experimental protocols relevant to macrophage polarization studies.
Introduction to Macrophage Polarization
Macrophages are highly plastic cells that adopt distinct functional phenotypes in response to microenvironmental cues.[1] The two major polarization states are the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.[2] M1 macrophages are critical for host defense against pathogens and play a role in anti-tumor immunity, primarily stimulated by microbial products like lipopolysaccharide (LPS) and the T-helper 1 (Th1) cytokine interferon-gamma (IFN-γ).[3][4] They are characterized by the production of high levels of pro-inflammatory cytokines, reactive oxygen species (ROS), and nitric oxide (NO).[1][5] In contrast, M2 macrophages are involved in tissue repair and resolving inflammation.[6] This guide focuses on the defining characteristics of M1 macrophages, providing comparative data and standardized protocols for their study.
Key Signaling Pathways in M1 Activation
The polarization of macrophages towards the M1 phenotype is a tightly regulated process involving several key signaling pathways. The most well-documented activators are IFN-γ and TLR ligands such as LPS.[5]
-
IFN-γ Signaling: IFN-γ binds to its receptor (IFNGR), activating the Janus kinase (JAK) family members, JAK1 and JAK2.[2][7] This leads to the phosphorylation and activation of the Signal Transducer and Activator of Transcription 1 (STAT1).[2][7] Activated STAT1 homodimers translocate to the nucleus to induce the expression of M1-specific genes.[7]
-
TLR4 Signaling: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of M1 polarization through Toll-like receptor 4 (TLR4).[8] TLR4 activation triggers downstream signaling cascades, primarily through the MyD88-dependent pathway, which culminates in the activation of the transcription factor NF-κB.[2] NF-κB then drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[9][10]
These pathways work synergistically to establish the M1 phenotype. For instance, IFN-γ priming enhances the macrophage's response to a subsequent LPS trigger, resulting in a more robust pro-inflammatory cytokine secretion.[11]
Comparative Analysis of M1 vs. M2 Phenotypes
The distinction between M1 and M2 macrophages is most evident in their gene expression, surface marker profiles, and secreted effector molecules.
M1 and M2 macrophages express unique sets of genes and cell surface markers that define their respective functions. M1 markers are associated with antigen presentation and co-stimulation, while M2 markers are linked to phagocytosis and tissue repair.[12] A comprehensive analysis identified novel markers like CD38 for M1 and Egr2 for M2, which can more specifically distinguish these populations in vitro and in vivo.[13]
Table 1: Comparative Gene and Surface Marker Expression | Marker Type | M1 (Pro-inflammatory) | M2 (Anti-inflammatory) | Primary Function | Reference | | :--- | :--- | :--- | :--- | :--- | | Enzymes | Inducible Nitric Oxide Synthase (iNOS/NOS2) | Arginase-1 (Arg1) | NO Production vs. Ornithine/Polyamine Production |[6][12] | | Surface Receptors | CD80, CD86 | CD163, CD206 (Mannose Receptor) | T-cell Co-stimulation | Scavenging, Phagocytosis |[7][12] | | Specific Markers | CD38, Gpr18, Fpr2 | Egr2, c-Myc, YM1, FIZZ1 | M1-specific signaling/chemotaxis | M2-specific transcription/function |[5][13] | | MHC Molecules | High MHC Class II | Low MHC Class II | Antigen Presentation | - |[12] |
The functional output of polarized macrophages is largely determined by their secretome. M1 macrophages release high quantities of pro-inflammatory cytokines that orchestrate immune responses, while M2 macrophages secrete anti-inflammatory cytokines.[5][9]
Table 2: Comparative Cytokine Secretion Profiles
| Cytokine/Chemokine | M1 Secretion Level (pg/mL, Mean ± SD) | M2 Secretion Level (pg/mL, Mean ± SD) | Primary Function | Reference |
|---|---|---|---|---|
| TNF-α | ~3500 ± 1500 | < 100 | Pro-inflammatory, recruits immune cells | |
| IL-1β | ~400 ± 200 | < 50 | Pro-inflammatory, induces fever | |
| IL-6 | ~50000 ± 20000 | < 1000 | Pro-inflammatory, acute phase response | |
| IL-12 | High Production | Low/No Production | Drives Th1 cell differentiation | [5][9] |
| IL-10 | Low/No Production | ~500 ± 250 | Anti-inflammatory, immunosuppressive | [14] |
| CXCL10 (IP-10) | High (up to 50-fold increase) | Low | Chemoattractant for T-cells, NK cells | [11] |
| CCL18 | Low/No Production | ~60000 ± 20000 | Chemoattractant for naive T-cells |
Note: Values are illustrative and synthesized from multiple studies on human monocyte-derived macrophages; actual concentrations can vary significantly based on donor, cell type, and specific experimental conditions.
Experimental Protocols
Standardized protocols are essential for generating reproducible data in macrophage polarization studies. Below is a common workflow for the in vitro polarization of murine bone marrow-derived macrophages (BMDMs).
-
Isolation of Bone Marrow Cells:
-
Euthanize a 6 to 12-week-old mouse via an approved method (e.g., cervical dislocation).[15]
-
Sterilize the hind legs with 70% ethanol. Harvest the femur and tibia.[15]
-
Cut the ends of the bones and flush the marrow with cold PBS containing 3% FBS using a syringe until the bones are pale.[15]
-
Pass the cell suspension through a 70-μm cell strainer to obtain a single-cell suspension.[15]
-
Centrifuge the cells (e.g., 1,000 rpm for 10 min at 4°C), and discard the supernatant.[15]
-
-
Differentiation into M0 Macrophages:
-
Resuspend the bone marrow cells in complete DMEM supplemented with 10% FBS, antibiotics, and a differentiation factor such as M-CSF (Macrophage Colony-Stimulating Factor) at a concentration of 10-100 ng/mL.[15]
-
Plate the cells in non-tissue culture-treated petri dishes and culture at 37°C and 5% CO₂ for 6-7 days. Add fresh media as needed.[15]
-
After 7 days, the adherent cells are considered M0 (unpolarized) macrophages.
-
-
M1 Polarization:
-
Detach the M0 macrophages using a gentle method (e.g., cell scraper or cold PBS/EDTA).
-
Re-plate the M0 macrophages in tissue culture plates at the desired density and allow them to adhere for at least 2 hours.
-
Replace the medium with fresh medium containing M1-polarizing stimuli. A standard combination is LPS (25 ng/mL) and IFN-γ (20 ng/mL) .[16]
-
Incubate for a period suitable for the desired analysis, typically 24 hours for cytokine production and gene expression.[11][16]
-
-
Analysis of Polarization:
-
Cytokine Profile: Collect the culture supernatant and quantify secreted cytokines (e.g., TNF-α, IL-6, IL-12) using ELISA or multiplex bead assays.[17]
-
Gene Expression: Lyse the cells to extract RNA. Perform reverse transcription and quantitative PCR (RT-qPCR) to measure the expression of M1 marker genes like Nos2 (iNOS), Tnf, and Il6.[4]
-
Surface Marker Expression: Stain cells with fluorescently-labeled antibodies against M1 surface markers (e.g., CD80, CD86, MHC-II) and analyze by flow cytometry.[4][17]
-
References
- 1. M1/M2 macrophages and their overlaps – myth or reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of M1 macrophages plays a critical role in the initiation of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance [frontiersin.org]
- 6. Frontiers | Macrophage Polarization: Different Gene Signatures in M1(LPS+) vs. Classically and M2(LPS–) vs. Alternatively Activated Macrophages [frontiersin.org]
- 7. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The M1 and M2 paradigm of macrophage activation: time for reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Major pathways involved in macrophage polarization in cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Proteome bioprofiles distinguish between M1 priming and activation states in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Novel Markers to Delineate Murine M1 and M2 Macrophages | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Macrophage activation. [bio-protocol.org]
- 17. M1 Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
Assessing Translational Potential: A Comparative Analysis Requires Specific Compound Identification
To provide a comprehensive and accurate comparison guide assessing the translational potential of a compound designated "M1," specific identification of this molecule and its comparators is essential. The term "M1" is not a unique identifier within publicly accessible scientific and drug development databases. Instead, it is used to refer to a variety of distinct entities, making a direct assessment impossible without further clarification.
Our research indicates that "M1" is used in multiple, unrelated contexts within the biomedical field:
-
Metabolites: It often designates the primary metabolite of a parent drug. For example, "M1" is described as the major active metabolite of the drug tesofensine and a metabolite of the antineoplastic agent DA-125.[1][2] In these cases, the translational potential of M1 is intrinsically linked to the pharmacology of the parent compound.
-
Receptors: The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a well-established therapeutic target for conditions like Alzheimer's disease.[3][4][5] Research in this area focuses on developing M1-selective agonists, which would be compared based on their potency, selectivity, and downstream signaling effects.[3][4]
-
Macrophage Polarization: In immunology, "M1" refers to a pro-inflammatory phenotype of macrophages.[6][7][8] Studies in this field evaluate compounds based on their ability to modulate the M1/M2 macrophage balance to treat inflammatory diseases or cancer.[6][7][9]
-
Specific Compounds: In some instances, "M1" is a specific, named compound. For example, Mitochondrial Fusion Promoter M1 is a hydrazone compound that promotes mitochondrial fusion.[10] Additionally, "m1-toxin" is a specific neurotoxin isolated from the venom of the Eastern green mamba.[11]
-
Preclinical Candidates: The designation is sometimes used for novel therapeutic candidates in early development, such as a homeopathic preparation investigated for its anti-cancer properties.[12]
To proceed with your request for a detailed comparison guide, please provide the following information:
-
Specific Identity of M1: Please provide the full chemical name, company or project codename (e.g., AZD1234), CAS number, or a relevant publication that uniquely identifies the "M1" compound of interest.
-
Comparator Compounds: Please list the other compounds against which M1's translational potential should be assessed.
-
Therapeutic Context: Specify the disease area, biological target, or signaling pathway relevant to M1 and its comparators.
Once this information is provided, a thorough guide can be developed, complete with data tables, detailed experimental protocols, and the requested Graphviz diagrams to visually represent key pathways and workflows, adhering to all specified formatting requirements.
References
- 1. Pharmacokinetic changes of M1, M2, M3 and M4 after intravenous administration of a new anthracycline, DA-125, to rats pretreated with phenobarbital, 3-methylcholanthrene, chloramphenicol, or SKF-525A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of the active metabolite M1 to the pharmacological activity of tesofensine in vivo: a pharmacokinetic-pharmacodynamic modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing muscarinic receptor M1 classification models utilizing transfer learning and generative AI techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. iNOS in Macrophage Polarization: Pharmacological and Regulatory Insights | MDPI [mdpi.com]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. m1-toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What's the latest update on the ongoing clinical trials related to M1? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Mitochondrial Fusion Promoter M1
For researchers, scientists, and drug development professionals utilizing Mitochondrial Fusion Promoter M1, adherence to proper safety and disposal protocols is paramount to ensure a safe laboratory environment and compliance with regulatory standards. This document provides a comprehensive guide to the essential safety measures, handling, and disposal of this compound, based on available safety data sheets and chemical properties.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Weight | 364.05 g/mol | [1][2][3] |
| Molecular Formula | C₁₄H₁₀Cl₄N₂O | [1][2][3][4] |
| CAS Number | 219315-22-7 | [1][2][4] |
| Purity | ≥98% | [2][4] |
| Solubility | - Soluble to 100 mM in DMSO- 40 mg/mL in DMSO- 6 mg/mL in ethanol (B145695) | [2][4][5] |
| Storage (Lyophilized) | Store at room temperature, desiccated. Stable for 24 months. | [4][5] |
| Storage (in Solution) | Store at -20°C and use within 2 months. Aliquot to avoid multiple freeze/thaw cycles. | [4][5] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[6]:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink, or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.
Experimental Protocols: Safe Handling and Use
Reconstitution:
For a 15 mM stock solution, reconstitute 5 mg of lyophilized M1 powder in 0.92 mL of DMSO[5]. Sonication may be recommended to aid dissolution[1].
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.
-
Use full personal protective equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Do not weigh the compound directly on a balance pan. Use a weighing paper or a suitable container.
Disposal Procedures
While specific disposal instructions for this compound are not explicitly detailed in the provided search results, the following general procedure should be followed based on its hazardous properties. All disposal must be in accordance with local, state, and federal regulations.
Step 1: Waste Segregation
-
Solid Waste: Unused or expired lyophilized powder, as well as any lab materials grossly contaminated with solid M1 (e.g., weighing papers, pipette tips), should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions of M1 in solvents like DMSO or ethanol should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any sharps (needles, razor blades) contaminated with M1 should be disposed of in a designated sharps container for chemical contamination.
Step 2: Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the solvent if it is a liquid waste.
Step 3: Storage of Waste
-
Store waste containers in a designated, secure area away from general lab traffic.
-
Ensure containers are sealed to prevent leaks or spills.
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of M1 down the drain or in the regular trash.
Emergency Spill Procedures:
In case of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable laboratory detergent and water.
Logical Workflow for M1 Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | C14H10Cl4N2O | CID 135445551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (#55199) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Mitochondrial Fusion Promoter M1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Mitochondrial Fusion Promoter M1, a small molecule modulator of mitochondrial dynamics. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
This compound is a hydrazone compound that has demonstrated potential in promoting mitochondrial fusion.[1][2] While a valuable tool in research, it is classified with specific hazards that necessitate careful handling. The Safety Data Sheet (SDS) identifies it as harmful if swallowed, a cause of skin irritation, a cause of serious eye irritation, and a potential cause of respiratory irritation.[3]
Essential Safety Information at a Glance
A thorough understanding of the chemical properties and hazard classifications of this compound is the first step in safe handling. The following table summarizes key data for this compound.
| Identifier | Value | Source |
| Chemical Name | 4-Chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol | [4] |
| CAS Number | 219315-22-7 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₄H₁₀Cl₄N₂O | [1][2][4][5][7][8] |
| Molecular Weight | 364.05 g/mol | [2][4][5][7][8] |
| Appearance | Lyophilized powder | [1][2] |
| Solubility | Soluble in DMSO and ethanol | [1][2][5] |
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3] |
Personal Protective Equipment: Your First Line of Defense
The following table outlines the required Personal Protective Equipment (PPE) for each stage of handling this compound. Consistent and correct use of PPE is non-negotiable.
| Phase of Handling | Required PPE | Purpose |
| Receiving and Storage | - Lab coat- Safety glasses | Protects against incidental contact with the exterior of the shipping container. |
| Reconstitution (Powder Handling) | - Lab coat- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Face mask or work in a certified chemical fume hood | Prevents skin and eye contact with the powder and inhalation of airborne particles. |
| Solution Handling and Dilution | - Lab coat- Chemical splash goggles- Nitrile gloves | Protects against splashes and direct contact with the concentrated stock solution. |
| Experimental Use (Cell Culture, etc.) | - Lab coat- Safety glasses- Nitrile gloves | Protects against incidental splashes of the diluted working solution. |
| Waste Disposal | - Lab coat- Chemical splash goggles- Nitrile gloves | Protects against contact with contaminated waste materials. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and contamination.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a designated area and contact your institution's Environmental Health and Safety (EHS) office.
-
If the package is intact, transfer it to the designated storage location.
2. Storage:
-
Store the lyophilized powder at -20°C in a desiccator.[1][2]
-
Once reconstituted, store the solution at -20°C or -80°C.[1][5]
-
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2]
3. Reconstitution:
-
Preparation:
-
Perform all work with the lyophilized powder in a certified chemical fume hood or a designated area with adequate ventilation to avoid inhalation.
-
Assemble all necessary materials: this compound vial, anhydrous DMSO or ethanol, sterile microcentrifuge tubes, and calibrated micropipettes.
-
-
Personal Protective Equipment:
-
Don a lab coat, chemical splash goggles, and double nitrile gloves.
-
-
Procedure:
-
Allow the vial of lyophilized powder to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the vial. Avoid tapping or shaking the vial to minimize aerosolization of the powder.
-
Add the calculated volume of solvent (e.g., DMSO) to the vial to achieve the desired stock solution concentration. For example, to create a 15 mM stock solution, reconstitute 5 mg of powder in 0.92 mL of DMSO.[1]
-
Close the vial securely and vortex gently until the powder is completely dissolved. Sonication may be used to aid dissolution.[5]
-
Dispense the stock solution into single-use aliquots in sterile, clearly labeled microcentrifuge tubes.
-
-
Labeling:
-
Label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.
-
4. Experimental Use:
-
When preparing working solutions, wear a lab coat, safety glasses, and nitrile gloves.
-
Dilute the stock solution to the final working concentration in the appropriate pre-warmed cell culture medium or buffer.
-
Mix gently by pipetting.
Disposal Plan: Ensuring a Safe Laboratory Environment
Proper disposal of chemical waste is crucial for the safety of all laboratory personnel.
1. Liquid Waste:
-
All solutions containing this compound (stock solutions, working solutions, and contaminated media) must be collected as hazardous chemical waste.
-
Collect the waste in a clearly labeled, leak-proof container. The label should include "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Do not mix with other incompatible waste streams.
2. Solid Waste:
-
All materials that have come into direct contact with this compound (e.g., pipette tips, microcentrifuge tubes, gloves) must be disposed of as solid hazardous chemical waste.
-
Collect contaminated solid waste in a designated, labeled waste bag or container.
3. Decontamination:
-
Wipe down all work surfaces with a suitable laboratory disinfectant after handling the compound.
-
In case of a spill, immediately alert others in the area.
-
For small spills, absorb the material with an inert absorbent material and collect it in a sealed container for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS office.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key stages and decision points in the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
This comprehensive guide is intended to supplement, not replace, your institution's specific safety protocols and the information provided in the Safety Data Sheet. Always consult your EHS office for guidance on specific procedures and regulatory requirements. By prioritizing safety and adhering to these guidelines, you can confidently advance your research while maintaining a secure laboratory environment.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound (#55199) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C14H10Cl4N2O | CID 135445551 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
